Tecnazene
Description
Tecnazene is a C-nitro compound that is nitrobenzene in which the four hydrogens located ortho- and para- to the nitro group have been replaced by chlorines. A fungicide used to control dry rot, it is no longer approved for use within the European Union. It has a role as an antifungal agrochemical. It is a C-nitro compound, a tetrachlorobenzene and an aromatic fungicide. It is functionally related to a 1,2,4,5-tetrachlorobenzene.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-nitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
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InChI Key |
XQTLDIFVVHJORV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl | |
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Molecular Formula |
C6HCl4NO2 | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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DSSTOX Substance ID |
DTXSID0026098 | |
| Record name | 2,3,5,6-Tetrachloronitrobenzene | |
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Molecular Weight |
260.9 g/mol | |
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Physical Description |
2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Colorless odorless solid; [HSDB] Pale yellow solid; [CAMEO] Cream to pale brown solid; [MSDSonline], Solid | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Boiling Point |
579 °F at 760 mmHg (NTP, 1992), 304 °C (with decomp) | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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| Record name | TECNAZENE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), READILY SOL IN CARBON DISULFIDE, Soluble in ethanol, benzene, and chloroform, In ethanol about 40 mg/L (25 °C), /Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ..., In water, 2.09 mg/L at 25 °C, 0.00209 mg/mL at 20 °C | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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| Record name | TECNAZENE | |
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Density |
1.744 (NTP, 1992) - Denser than water; will sink, 1.744 at 25 °C/4 °C | |
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| Record name | TECNAZENE | |
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Vapor Pressure |
0.0018 [mmHg] | |
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Impurities |
The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene., TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR. | |
| Record name | TECNAZENE | |
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Color/Form |
Colorless crystals | |
CAS No. |
117-18-0, 28804-67-3 | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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| Record name | 1,2,4,5-Tetrachloro-3-nitrobenzene | |
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| Record name | Tecnazene [BSI:ISO] | |
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Melting Point |
210 to 212 °F (NTP, 1992), 99.5 °C, 99 °C | |
| Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Foundational & Exploratory
Tecnazene's Fungicidal Action: A Technical Inquiry into its Core Mechanism
For Immediate Release
[City, State] – [Date] – While the fungicide Tecnazene (2,3,5,6-tetrachloronitrobenzene) has been utilized in agriculture for the control of fungal pathogens and as a potato sprout suppressant, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth, quantitative data detailing its precise mechanism of action at a molecular level. This technical guide synthesizes the currently understood principles of this compound's fungicidal activity and highlights the existing knowledge gaps that present opportunities for future research.
Proposed Primary Mechanism of Action: Membrane Disruption and Lipid Peroxidation
The prevailing hypothesis regarding this compound's fungicidal properties centers on its ability to disrupt the cellular membrane integrity of susceptible fungi. It is proposed to act as a lipid peroxidation inhibitor, a mechanism that would directly impact the structure and function of the fungal cell membrane. The cellular membrane is a critical barrier, regulating the passage of substances and maintaining the electrochemical gradients essential for life.
Key Postulated Effects:
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Alteration of Membrane Fluidity and Permeability: By interfering with lipid composition and promoting peroxidation, this compound is thought to alter the physical properties of the fungal membrane. This could lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
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Enzyme Inactivation: Lipid peroxidation can generate reactive aldehyde species that can cross-link and inactivate membrane-bound and intracellular proteins, including critical enzymes involved in cellular respiration and other vital metabolic processes.
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Oxidative Stress: The process of lipid peroxidation contributes to a state of oxidative stress within the fungal cell, overwhelming its antioxidant defense systems and leading to widespread cellular damage.
Gaps in Experimental Data and Protocols
A thorough investigation of available research has identified a significant lack of detailed experimental protocols and quantitative results that would be necessary to fully elucidate this compound's mechanism of action. To provide a comprehensive technical understanding for researchers, the following experimental data and protocols would be required:
Quantitative Fungicidal Efficacy
Clear, tabulated data on the fungicidal activity of this compound against a panel of relevant fungal pathogens is needed.
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Botrytis cinerea | Data Not Available | Data Not Available | |
| Fusarium oxysporum | Data Not Available | Data Not Available | |
| Other (Specify) | Data Not Available | Data Not Available |
Table 1: Quantitative Fungicidal Activity of this compound (Hypothetical Data). A table summarizing the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values would be essential for comparing the susceptibility of different fungal species.
Experimental Protocols for Mechanism of Action Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are examples of experimental protocols that would be necessary to substantiate the proposed mechanisms of action.
2.2.1 Fungal Cell Membrane Integrity Assays
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Propidium Iodide (PI) Staining Assay: To quantify membrane permeabilization, fungal cells would be treated with varying concentrations of this compound. Following treatment, cells would be stained with PI, a fluorescent dye that can only enter cells with compromised membranes. The percentage of fluorescent cells would be determined using flow cytometry or fluorescence microscopy.
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Electrolyte Leakage Assay: Fungal mycelia would be treated with this compound, and the conductivity of the surrounding medium would be measured over time. An increase in conductivity would indicate the leakage of ions from the cytoplasm, signifying membrane damage.
2.2.2 Lipid Peroxidation Assays
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Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. Fungal cells would be exposed to this compound, and the cell lysates would be reacted with thiobarbituric acid. The resulting colored product would be quantified spectrophotometrically to determine the extent of lipid peroxidation.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the public domain regarding specific signaling pathways in fungi that are affected by this compound. Elucidating these pathways would be a critical step in understanding the complete cellular response to this fungicide.
The following diagrams, presented in the DOT language for Graphviz, illustrate the logical flow of experiments that would be necessary to investigate the proposed mechanisms of action.
Caption: Experimental workflow for assessing this compound-induced membrane disruption.
Caption: Experimental workflow for quantifying this compound-induced lipid peroxidation.
Caption: Postulated logical relationship in this compound's mechanism of action.
Conclusion and Future Directions
While this compound is known to be an effective fungicide, the publicly available scientific literature lacks the detailed, quantitative data and experimental protocols necessary for a deep, technical understanding of its mechanism of action. The prevailing hypothesis points to membrane disruption and lipid peroxidation as the primary modes of fungicidal activity. However, without robust experimental validation, this remains a well-supported but incomplete picture.
Future research should focus on conducting and publishing studies that provide specific, quantitative data on this compound's efficacy against key fungal pathogens. Furthermore, detailed experimental protocols for assessing its impact on fungal cell membrane integrity and lipid peroxidation are critically needed. Elucidating the specific signaling pathways within fungi that are affected by this compound will also be a vital area of investigation. Such research will not only provide a more complete understanding of this particular fungicide but also contribute to the broader knowledge base for the development of new and more effective antifungal agents.
Synthesis of 1,2,4,5-Tetrachloro-3-nitrobenzene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis pathway for 1,2,4,5-tetrachloro-3-nitrobenzene, a significant compound for researchers, scientists, and professionals in drug development. The primary and most effective method for its preparation is the electrophilic nitration of 1,2,4,5-tetrachlorobenzene.
Core Synthesis Pathway: Electrophilic Nitration
The principal route to obtaining 1,2,4,5-tetrachloro-3-nitrobenzene, also known as tecnazene, is through the nitration of 1,2,4,5-tetrachlorobenzene.[1][2][3][4] This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring. The synthesis is typically performed using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and a strong co-acid, most commonly concentrated sulfuric acid (H₂SO₄).[5] The role of the sulfuric acid is to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).
The reaction mechanism involves the attack of the nitronium ion on the electron-rich ring of 1,2,4,5-tetrachlorobenzene. The four chlorine atoms on the benzene ring are deactivating groups but direct the incoming electrophile to the ortho and para positions. In the symmetrical 1,2,4,5-tetrachlorobenzene, the two unsubstituted positions are equivalent, leading to a single desired product.
Caption: Synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene via nitration.
Experimental Protocols: A General Methodology
Based on standard procedures for the nitration of aromatic compounds, a general experimental protocol for the synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene is outlined below. It is crucial for researchers to optimize these conditions for safety and yield.
Materials:
-
1,2,4,5-Tetrachlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Deionized Water
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Ethanol (for recrystallization)
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Dichloromethane or other suitable organic solvent for extraction
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Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath to maintain a low temperature, concentrated sulfuric acid is added. Concentrated nitric acid is then added dropwise with continuous stirring. The exothermic reaction requires careful temperature control.
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Reaction: 1,2,4,5-tetrachlorobenzene is added portion-wise to the chilled nitrating mixture. The reaction temperature should be carefully monitored and controlled, as nitration reactions are typically exothermic.
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Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is poured carefully over crushed ice, which causes the crude product to precipitate. The solid is then collected by vacuum filtration and washed with cold water until the filtrate is neutral to remove residual acids.
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Purification: The crude product is then purified by recrystallization, typically from ethanol, to yield the final, pure 1,2,4,5-tetrachloro-3-nitrobenzene.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 1,2,4,5-tetrachloro-3-nitrobenzene as reported in the literature.
| Parameter | Value/Description |
| Starting Material | 1,2,4,5-Tetrachlorobenzene |
| Reagents | Mixed Acid (Concentrated HNO₃ and H₂SO₄) |
| Product | 1,2,4,5-Tetrachloro-3-nitrobenzene |
| Reported Yield | 98% |
| Purification Method | Recrystallization |
Note: The high yield is based on the 1984 study by Tanabe, for which detailed experimental parameters were not publicly accessible.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. CN102432471A - Method for performing chlorobenzene nitro reaction by using microchannel reactor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Tecnazene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene), a fungicide and plant growth regulator. The information compiled herein is intended to support research, development, and formulation activities by providing key data on its behavior in various organic solvents.
Core Solubility Data
This compound exhibits a range of solubilities in organic solvents, from being readily soluble in aromatic and chlorinated hydrocarbons to having limited solubility in more polar solvents like ethanol. The quantitative and qualitative data gathered from various technical sources are summarized below.
It is important to note a significant discrepancy in the reported solubility of this compound in ethanol. One source indicates a solubility of approximately 40 mg/L at 25 °C, while another reports a much higher value of 40,000 mg/L at 20 °C[1][2]. This suggests that experimental conditions, purity of both the solute and solvent, and analytical methodology may significantly influence the determined solubility. Researchers should approach the use of ethanol as a solvent for this compound with this variability in mind and may need to determine the solubility under their specific experimental conditions.
| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Qualitative Solubility |
| Ethanol | Alcohol | ~40 mg/L[1][2] | 25 | Soluble[1] |
| 40,000 mg/L | 20 | |||
| Carbon Disulfide | Non-polar | Data not available | - | Readily Soluble |
| Benzene | Aromatic Hydrocarbon | Data not available | - | Soluble |
| Chloroform | Chlorinated Hydrocarbon | Data not available | - | Slightly Soluble |
| Methanol | Alcohol | Data not available | - | Slightly Soluble |
| Ketones (e.g., Acetone) | Ketone | Data not available | - | Readily Soluble |
| Aromatic Hydrocarbons | Aromatic Hydrocarbon | Data not available | - | Readily Soluble |
| Chlorinated Hydrocarbons | Chlorinated Hydrocarbon | Data not available | - | Readily Soluble |
Experimental Protocols for Solubility Determination
The following outlines a general experimental protocol for determining the solubility of this compound in an organic solvent, based on established methods for agrochemicals.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (analytical standard, >99% purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the organic solvent to each vial.
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter to remove any undissolved particles.
-
Dilute the filtered aliquot with the solvent as necessary to bring the concentration within the range of the calibration standards.
-
Analyze the diluted samples, calibration standards, and a solvent blank using an appropriate chromatographic method (HPLC or GC) to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. The average of the replicate measurements should be reported as the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
References
Tecnazene: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene, with the IUPAC name 1,2,4,5-tetrachloro-3-nitrobenzene, is a synthetic organochlorine compound.[1] It has been primarily used as a fungicide and a potato sprout suppressant.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and insights into its biochemical mechanisms of action.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,2,4,5-Tetrachloro-3-nitrobenzene | [1] |
| CAS Number | 117-18-0 | [1] |
| Chemical Formula | C₆HCl₄NO₂ | |
| Molecular Weight | 260.89 g/mol | |
| Appearance | Colourless to pale yellow crystalline solid | |
| Odor | Odorless | |
| Melting Point | 99 °C (210 °F; 372 K) | |
| Boiling Point | 304 °C (579 °F; 577 K) with decomposition | |
| Density | 1.744 g/cm³ at 25 °C | |
| Vapor Pressure | 0.0018 mmHg at 20 °C |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Reference |
| Water Solubility | 0.44 mg/L at 20 °C | |
| Solubility in Organic Solvents | Readily soluble in carbon disulfide, benzene, chloroform, and ketones. Soluble in ethanol (40 g/L at 25 °C). | |
| Octanol-Water Partition Coefficient (log Kow) | 4.38 |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of chemical substances like this compound is guided by standardized international protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed.
-
Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.
-
Methodology:
-
A small amount of dry this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of approximately 3 mm.
-
The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block).
-
The temperature is raised at a steady rate (e.g., 3 K/min).
-
The temperatures at the beginning and end of the melting process are recorded.
-
Boiling Point (OECD Guideline 103)
This guideline provides various methods for determining the boiling point of a substance. For a substance like this compound that decomposes at its boiling point, methods that can detect the onset of boiling at a specific pressure are suitable.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.
-
Methodology (Dynamic Method):
-
The substance is heated, and the vapor pressure is measured at different temperatures.
-
The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.
-
This method has the advantage of also determining the vapor pressure curve.
-
Density of Liquids and Solids (OECD Guideline 109)
This guideline outlines methods for determining the density of substances. For a solid like this compound, a pycnometer or a hydrostatic balance can be used.
-
Principle: Density is the mass of a substance per unit volume.
-
Methodology (Pycnometer Method):
-
The weight of an empty pycnometer is determined.
-
A known weight of this compound is added to the pycnometer.
-
The pycnometer is filled with a liquid of known density in which this compound is insoluble.
-
The weight of the pycnometer containing the substance and the liquid is measured.
-
The volume of the substance is calculated from the displacement of the liquid, and the density is then determined.
-
Vapor Pressure (OECD Guideline 104)
This guideline describes several methods for measuring vapor pressure, which is a critical parameter for assessing the volatility of a substance.
-
Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
-
Methodology (Gas Saturation Method):
-
A stream of an inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping it and measuring its mass.
-
The vapor pressure is calculated from the volume of gas and the mass of the transported substance.
-
Water Solubility (OECD Guideline 105)
This guideline provides two primary methods for determining water solubility: the column elution method for poorly soluble substances and the flask method for more soluble substances. Given this compound's low water solubility, the column elution method is appropriate.
-
Principle: The substance is coated on an inert support material, and water is passed through a column of this material. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.
-
Methodology (Column Elution Method):
-
An inert carrier material is coated with the test substance.
-
The coated material is packed into a column.
-
Water is passed through the column at a constant temperature and flow rate.
-
The concentration of this compound in the eluate is analyzed at different time points until a constant concentration is observed.
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
This guideline, also known as the shake flask method, is used to determine the octanol-water partition coefficient (Kow), a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.
-
Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.
-
Methodology:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
Mix known volumes of the stock solution and the other solvent in a vessel.
-
Shake the vessel for a sufficient time to allow for partitioning equilibrium to be established.
-
Separate the two phases by centrifugation.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., GC-MS).
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Mechanism of Action and Signaling Pathways
This compound's fungicidal activity is attributed to its ability to disrupt fundamental cellular processes. The primary mechanisms of action are believed to be the uncoupling of oxidative phosphorylation and the induction of lipid peroxidation.
Uncoupling of Oxidative Phosphorylation
-
Description: Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes (the electron transport chain) to generate a proton gradient across the inner mitochondrial membrane. This gradient drives the synthesis of ATP, the main energy currency of the cell. Uncouplers are chemicals that disrupt this process by dissipating the proton gradient, leading to a decrease in ATP synthesis and an increase in heat production. Weakly acidic uncouplers, a class to which compounds structurally related to this compound may belong, can act as protonophores, carrying protons across the inner mitochondrial membrane.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Induction of Lipid Peroxidation
-
Description: Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes. This leads to lipid damage, compromised membrane integrity, and the production of reactive aldehydes, which can cause further cellular damage. Some pesticides can induce lipid peroxidation by inhibiting protective antioxidant enzymes like glutathione peroxidase (GPX). This leads to an accumulation of lipid hydroperoxides and subsequent cell death, a process known as ferroptosis.
Caption: Induction of lipid peroxidation by this compound.
Experimental Workflow for Residue Analysis
The analysis of this compound residues in environmental and food samples is critical for monitoring and regulatory purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for its detection and quantification.
Workflow for this compound Analysis in Potatoes by GC-MS
-
Description: This workflow outlines the key steps involved in the analysis of this compound residues in potatoes, from sample preparation to final detection.
References
Tecnazene's Mode of Action as a Sprout Suppressant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a chemical compound utilized in agriculture as a fungicide and, notably, as a post-harvest sprout suppressant for potatoes. Its application is critical in extending the storage life of potato tubers by inhibiting the transition from dormancy to active sprout growth, a process that significantly impacts the quality and commercial value of the crop. While its efficacy is well-documented, the precise molecular and biochemical mechanisms underpinning its sprout suppressant activity are not fully elucidated. This technical guide synthesizes the current understanding of this compound's mode of action, drawing from available scientific literature. The primary hypothesized mechanism centers on the interference with the gibberellin (GA) biosynthesis and signaling pathway, a key hormonal cascade promoting sprout growth. Additionally, evidence suggests a secondary mechanism involving the disruption of cell membrane integrity and the induction of lipid peroxidation. This document provides a detailed overview of these mechanisms, supported by available quantitative data, and outlines experimental protocols for further investigation.
Core Mechanisms of Action
The sprout suppressant properties of this compound are believed to stem from a multi-faceted impact on potato tuber physiology, primarily targeting hormonal regulation and cellular membrane health.
Interference with Gibberellin Metabolism and Signaling
The most prominent hypothesis regarding this compound's mode of action is its role as an antagonist to the gibberellin (GA) pathway. GAs are a class of phytohormones crucial for breaking dormancy and promoting cell elongation and division, all of which are fundamental processes in sprout development.
It is thought that this compound may inhibit the biosynthesis of active GAs or interfere with their signaling cascade. This is supported by observations that the application of exogenous gibberellic acid (GA3) can reverse the sprout-inhibiting effects of this compound[1]. While the precise molecular target within the GA pathway has not been definitively identified for this compound, the effect is consistent with the action of other known GA biosynthesis inhibitors.
Disruption of Membrane Structure and Function
A secondary proposed mechanism of action for this compound is the disruption of cellular membrane integrity. This can lead to a cascade of downstream effects that are detrimental to cell growth and division. The disruption of membranes can impair vital cellular processes such as ion transport, maintenance of electrochemical gradients, and the function of membrane-bound enzymes, all of which are necessary for the initiation and growth of sprouts.
Induction of Lipid Peroxidation
Linked to membrane disruption is the potential for this compound to induce lipid peroxidation. This process involves the oxidative degradation of lipids, leading to the formation of reactive oxygen species (ROS) and cellular damage. The accumulation of ROS can create a state of oxidative stress, which can inhibit cell division and growth, thereby contributing to the suppression of sprouting[2][3][4][5].
Quantitative Data on this compound Application and Efficacy
The effective application of this compound as a sprout suppressant is dependent on factors such as concentration, formulation, and storage conditions. While comprehensive dose-response data is limited in publicly available literature, some key quantitative findings are summarized below.
| Parameter | Value | Context | Source |
| Residue Level for Minimal Impact on Emergence and Yield | < 1-1.5 mg/kg (whole tuber basis) | When treated potatoes are used as seed, residue levels below this threshold are suggested to have little negative effect on subsequent crop growth. | |
| Application Rate in Dust Formulation | 1350 mg per 10kg of potatoes | An example of a dust formulation application rate used in experimental settings to achieve sprout suppression. | |
| Formulation Release Rate (Kaolin carrier) | 8.2% loss per week | The release rate of this compound from a dust formulation with kaolin as a carrier at 24°C and 70% relative humidity. | |
| Formulation Release Rate (Bentonite carrier) | 1.7% loss per week | The release rate of this compound from a dust formulation with bentonite as a carrier under the same conditions. |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, a generalized protocol for evaluating the efficacy of a potato sprout suppressant can be adapted for this compound.
General Protocol for Potato Sprout Suppression Bioassay
Objective: To determine the dose-dependent efficacy of this compound in suppressing sprout growth on potato tubers.
Materials:
-
Potato tubers of a known cultivar, free from disease and physical defects.
-
This compound (analytical grade).
-
Appropriate solvent for this compound (e.g., acetone, ethanol) for preparing stock solutions.
-
Dust formulation carriers (e.g., kaolin, talc) if testing dust formulations.
-
Storage containers (e.g., cardboard boxes, mesh bags).
-
Controlled environment chambers or storage rooms with controlled temperature and humidity.
-
Calipers or a ruler for measuring sprout length.
-
Analytical balance.
Methodology:
-
Tuber Selection and Preparation:
-
Select healthy, uniform-sized potato tubers.
-
Allow tubers to suberize (heal any wounds) for 1-2 weeks at 15-20°C and high humidity.
-
Randomly assign tubers to different treatment groups, including a negative control (untreated) and a vehicle control (treated with solvent or carrier only).
-
-
Preparation of this compound Formulations:
-
For Solution Application: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations on the tubers.
-
For Dust Application: Prepare dust formulations by thoroughly mixing a known amount of this compound with a carrier powder to achieve the target concentrations (w/w).
-
-
Treatment Application:
-
Solution Application: Uniformly spray the potato tubers with the prepared this compound solutions. Ensure complete coverage. Allow the solvent to evaporate before placing the tubers in storage.
-
Dust Application: Evenly dust the tubers with the prepared this compound formulations. This can be done by tumbling the tubers in a container with the dust.
-
-
Storage:
-
Place the treated and control tubers in their respective storage containers.
-
Store the containers in a controlled environment, typically at a temperature that promotes sprouting (e.g., 15-20°C) and controlled humidity (e.g., 85-95% RH). Storage should be in the dark to mimic typical storage conditions.
-
-
Data Collection and Assessment:
-
At regular intervals (e.g., weekly or bi-weekly), assess the tubers for sprout development.
-
Parameters to measure:
-
Sprouting Percentage: The percentage of tubers in each group that have developed at least one sprout longer than a predefined length (e.g., 2 mm).
-
Number of Sprouts per Tuber: The average number of sprouts on each tuber.
-
Length of the Longest Sprout: The length of the longest sprout on each tuber.
-
Sprout Weight: The total weight of all sprouts from each tuber.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the differences between treatment groups.
-
Generate dose-response curves to determine the effective concentration of this compound for sprout suppression.
-
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized interaction of this compound with the gibberellin signaling pathway.
Experimental Workflow for Efficacy Testing
Caption: Generalized experimental workflow for evaluating this compound's sprout suppressant efficacy.
Logical Relationship of this compound's Mode of Action
Caption: Logical flow of this compound's hypothesized multi-target mode of action.
Conclusion and Future Directions
This compound remains an effective tool for the post-harvest management of potato sprouting. The current body of evidence points towards a primary mode of action involving the antagonism of the gibberellin pathway, complemented by a secondary mechanism of membrane disruption and induced lipid peroxidation. However, to advance our understanding and potentially develop more targeted and efficient sprout suppressants, further research is warranted.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the gibberellin biosynthesis and signaling pathways.
-
Conducting comprehensive dose-response studies to establish clear efficacy data under various storage conditions and for different potato cultivars.
-
Utilizing 'omics' technologies (transcriptomics, proteomics, and metabolomics) to gain a systems-level understanding of the cellular response of potato tubers to this compound treatment.
-
Investigating the interplay between this compound's effects on hormonal pathways and cellular membrane integrity to understand the relative contribution of each mechanism to the overall sprout suppressant effect.
A more in-depth understanding of this compound's mode of action will not only refine its application in potato storage but also provide valuable insights for the development of novel, safer, and more effective sprout control technologies.
References
- 1. Studies on the Potato Sprout Suppressant/Fungicide this compound - Enlighten Theses [theses.gla.ac.uk]
- 2. Toxicity of fungicides to Pisum sativum: a study of oxidative damage, growth suppression, cellular death and morpho-anatomical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Lipid Composition and Lipid Peroxidation in the Sensitivity of Fungal Plant Pathogens to Aluminum Chloride and Sodium Metabisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of lipid composition and lipid peroxidation in the sensitivity of fungal plant pathogens to aluminum chloride and sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Effect of fungicide pretreatment on lipid peroxidation, antioxidant en" by ELİF YÜZBAŞIOĞLU [journals.tubitak.gov.tr]
An In-Depth Technical Guide to the Environmental Fate and Transport of Tecnazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Its application in agriculture necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, mobility in soil and water, and potential for bioaccumulation. The information is presented to support environmental risk assessment and inform sustainable agricultural practices.
Physicochemical Properties of this compound
The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to soil particles, all of which dictate its movement and persistence in various environmental compartments.
| Property | Value | Reference |
| Molecular Formula | C₆HCl₄NO₂ | [1] |
| Molecular Weight | 260.89 g/mol | [1] |
| Appearance | Beige fine crystalline powder | [1] |
| Water Solubility | 2.087 mg/L at 20°C | [1] |
| Vapor Pressure | 0.00162 mmHg at 25°C | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.73 | |
| Melting Point | 98-101 °C | |
| Boiling Point | 304 °C |
Environmental Fate and Transport
The environmental fate of this compound is a complex interplay of degradation, sorption, and transport processes that determine its concentration and persistence in soil, water, and air.
Degradation
Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through both biological (biotic) and chemical (abiotic) pathways.
Biotic Degradation:
Microbial activity is a primary driver of this compound degradation in soil. The principal metabolic pathway involves the reduction of the nitro group. In animal metabolism studies, which can provide insights into potential environmental pathways, this compound is extensively metabolized. The nitro group is reduced to yield 2,3,5,6-tetrachloroaniline (TCA) and 4-amino-2,3,5,6-tetrachlorophenol. These metabolites can be further conjugated before excretion. In soil, residues of this compound are lost fairly rapidly, with volatilization being a significant factor alongside microbial degradation.
Abiotic Degradation:
Abiotic degradation processes for this compound include photolysis and hydrolysis. This compound is stable to hydrolysis in aqueous solutions at pH 5, 7, and 9. However, it can undergo slow decomposition when exposed to ultraviolet (UV) radiation in solution.
A key degradation pathway for this compound in the environment is the reduction of its nitro group, which can be followed by further transformations.
References
Aerobic Biodegradation Pathways of Tecnazene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Understanding its fate in the environment, particularly its biodegradation under aerobic conditions, is crucial for assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the current knowledge on the aerobic biodegradation pathways of this compound, detailing its transformation products, degradation kinetics, and the methodologies used to study these processes. While significant progress has been made in identifying major metabolites, the complete elucidation of the aerobic degradation pathway remains an area of ongoing research. This guide synthesizes available data to present a proposed pathway and highlights the experimental approaches for its investigation.
Data Presentation: Degradation Kinetics of this compound
The degradation of this compound in soil under aerobic conditions is generally considered to be rapid.[1] The dissipation time (DT₅₀), or half-life, is a key parameter used to quantify the persistence of a pesticide in the environment. The following table summarizes the available quantitative data for the degradation of this compound in soil under laboratory conditions.
| Compound | Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |
| This compound | Not Specified | 20 | 11 | --INVALID-LINK--[1] |
Note: The provided DT₅₀ value represents a typical laboratory finding. Degradation rates in the field can vary significantly depending on soil type, moisture, temperature, microbial population, and other environmental factors.
Proposed Aerobic Biodegradation Pathway of this compound
Based on studies of this compound and structurally similar chlorinated nitroaromatic compounds, a multi-step degradation pathway is proposed. The primary initial transformation involves the reduction of the nitro group to an amine, followed by further degradation of the resulting aniline derivative.
The primary metabolite of this compound in soil is 2,3,5,6-tetrachloroaniline (TCA).[2] Another metabolite that has been identified is 2,3,5,6-tetrachlorothioanisole (TCTA).[2] The formation of TCA is a critical step in the aerobic degradation of this compound. The subsequent degradation of TCA is believed to proceed through hydroxylation and eventual ring cleavage, although the specific intermediates have not been fully characterized.
Experimental Protocols
The study of this compound's aerobic biodegradation in soil typically follows standardized guidelines, such as those provided by the OECD (Organisation for Economic Co-operation and Development) and the US EPA (Environmental Protection Agency).
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
This protocol is designed to determine the rate and pathway of pesticide degradation in soil under controlled aerobic laboratory conditions.[3]
-
Test System: Soil samples are collected from representative agricultural areas. Key soil characteristics such as pH, organic carbon content, texture, and microbial biomass are determined.
-
Test Substance: Radiolabeled ([¹⁴C]) this compound is often used to facilitate the tracking of the parent compound and its transformation products, allowing for a complete mass balance.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.
-
Sampling: Duplicate samples are taken at various time intervals throughout the incubation period.
-
Analysis:
-
Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetone, acetonitrile, hexane) to isolate this compound and its metabolites.
-
Quantification: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identification: Metabolites are identified using techniques like Mass Spectrometry (MS) coupled with GC or HPLC (GC-MS, LC-MS).
-
Mineralization: The amount of ¹⁴CO₂ produced from the mineralization of the radiolabeled this compound is trapped in an alkaline solution and quantified by liquid scintillation counting.
-
Bound Residues: Non-extractable residues remaining in the soil are quantified by combustion analysis.
-
Analytical Methods
-
Sample Extraction: Soil samples are typically extracted using methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents such as acetone, hexane, or acetonitrile.
-
Clean-up: The extracts may require a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.
-
Instrumentation:
-
Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is a sensitive method for the quantitative analysis of chlorinated compounds like this compound and its metabolites. For more definitive identification and quantification, GC coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) can also be used for the analysis of this compound and its more polar metabolites. Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity.
-
Conclusion
The aerobic biodegradation of this compound in soil is a key process influencing its environmental persistence. The primary degradation step is the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA). Subsequent degradation of TCA is thought to involve hydroxylation and ring cleavage, ultimately leading to mineralization. While the degradation of this compound is reported to be relatively fast under aerobic conditions, with a typical laboratory half-life of around 11 days, the complete pathway and the kinetics of its metabolites require further investigation. Standardized experimental protocols, primarily based on OECD and EPA guidelines, utilizing radiolabeled compounds and advanced analytical techniques like GC-MS and LC-MS, are essential for elucidating the complete degradation pathway and accurately assessing the environmental fate of this compound.
References
Tecnazene's Unseen Influence: A Technical Guide to Its Effects on Non-Target Soil Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant whose direct impact on the diverse and vital communities of non-target soil organisms remains significantly under-documented in publicly accessible scientific literature. While the mode of action for this compound is generally understood to involve the disruption of cell membrane structure and function through lipid peroxidation, specific quantitative data on its sublethal and lethal effects on key soil invertebrates such as earthworms, springtails (Collembola), and mites, as well as on microbial communities, is scarce.[1][2] This technical guide synthesizes the available information on this compound and outlines the standard experimental protocols and data presentation formats that would be employed to assess its ecotoxicological effects. The significant data gaps highlighted herein underscore the critical need for further research to fully understand and mitigate the potential environmental risks associated with this compound use.
Introduction
The application of pesticides in agriculture can have unintended consequences for non-target organisms that are crucial for maintaining soil health and ecosystem services. This compound, a chlorinated nitrobenzene compound, has been used for the control of fungal diseases and as a sprout inhibitor on stored potatoes.[3] Its persistence and potential for accumulation in soil environments necessitate a thorough evaluation of its effects on soil biota. This guide provides an overview of this compound's known properties and mode of action, and details the standardized methodologies for assessing the ecotoxicological impact of such compounds on vital soil organisms.
This compound: Properties and Mode of Action
This compound is a crystalline solid with low water solubility, suggesting it is likely to adsorb to soil particles.[3][4] Its primary mode of action is reported to be the disruption of membrane structure and function, acting as a lipid peroxidation inhibitor. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. This mechanism is not specific to fungi and can potentially affect a wide range of organisms by compromising the integrity of their cell membranes. However, detailed studies on the specific signaling pathways affected by this process in non-target soil invertebrates are not currently available in the literature.
Effects on Non-Target Soil Organisms: A Data Gap
Despite the known mode of action, a comprehensive review of scientific databases and regulatory documents reveals a significant lack of publicly available quantitative data on the effects of this compound on key non-target soil organisms. While the Pesticide Properties Database (PPDB) provides a moderate alert for earthworm acute ecotoxicity, specific LC50 (lethal concentration for 50% of the population) or NOEC (no observed effect concentration) values from peer-reviewed studies are not cited. Similarly, data for other crucial soil invertebrates like Collembola and mites are absent. For soil microorganisms, it has been reported that this compound at a concentration of 100 mg/kg in a fine sandy loam had no effects on respiration or nitrification. However, this single data point is insufficient for a thorough risk assessment.
Standardized Experimental Protocols for Soil Ecotoxicology
In the absence of specific studies on this compound, this section details the internationally recognized experimental protocols that are used to assess the toxicity of pesticides on non-target soil organisms. These methodologies provide a framework for generating the much-needed data on this compound.
Earthworm Acute and Chronic Toxicity Tests
Standardized tests with earthworms, typically using the species Eisenia fetida, are crucial for assessing the impact of soil contaminants.
-
Acute Toxicity Test (OECD 207): This 14-day test determines the LC50 of a substance.
-
Methodology: Adult earthworms are exposed to a range of concentrations of the test substance mixed into a standardized artificial soil. Mortality is assessed at 7 and 14 days.
-
-
Reproduction Test (OECD 222): This 56-day test evaluates the sublethal effects on reproduction.
-
Methodology: Adult earthworms are exposed to various concentrations of the test substance in artificial soil for 28 days, during which mortality and changes in adult biomass are recorded. The adults are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons. The number of offspring is then counted. Endpoints include adult mortality, change in adult biomass, and the number of juveniles produced.
-
Collembola Reproduction Test (OECD 232)
Springtails, such as Folsomia candida, are important decomposers and are sensitive indicators of soil pollution.
-
Methodology: This 28-day test exposes adult springtails to a range of concentrations of the test substance in artificial soil. The endpoints measured are adult mortality and the number of juveniles produced. This allows for the determination of the EC50 (effect concentration for 50% of the population) for reproduction and the LC50 for adult survival.
Predatory Mite Reproduction Test (OECD 226)
Soil mites, including predatory species like Hypoaspis aculeifer, are essential for regulating populations of other soil microarthropods.
-
Methodology: This 14-day test exposes adult female mites to a range of concentrations of the test substance in a standardized soil substrate. The number of surviving adults and the number of offspring (larvae and nymphs) are counted to determine the EC50 for reproduction and the LC50 for adult mortality.
Soil Microbial Respiration Test (OECD 217)
This test assesses the overall activity of the soil microbial community by measuring carbon dioxide production.
-
Methodology: Soil samples are treated with a range of concentrations of the test substance and incubated under controlled conditions. The rate of CO2 evolution is measured over a period of 28 days. Significant and prolonged inhibition of microbial respiration compared to a control indicates a detrimental effect.
Soil Enzyme Activity Assays
Pesticides can inhibit the activity of soil enzymes, which are crucial for nutrient cycling. Common enzymes assayed include dehydrogenase, urease, phosphatase, and cellulase.
-
Methodology: Soil samples are treated with the test substance, and after a specific incubation period, the activity of the target enzyme is measured using a spectrophotometric method. A significant reduction in enzyme activity compared to the control indicates an inhibitory effect.
Data Presentation for Ecotoxicological Assessment
To facilitate the comparison and interpretation of ecotoxicological data, results should be summarized in clearly structured tables. The following tables are illustrative examples of how data on the effects of this compound on non-target soil organisms would be presented if available.
Table 1: Acute and Chronic Toxicity of this compound to Earthworms (Eisenia fetida)
| Endpoint | Value | Unit | Exposure Duration (days) | Soil Type | Reference |
| Acute Toxicity | |||||
| LC50 | Data Not Available | mg/kg soil | 14 | Artificial | - |
| Chronic Toxicity | |||||
| NOEC (Reproduction) | Data Not Available | mg/kg soil | 56 | Artificial | - |
| EC50 (Reproduction) | Data Not Available | mg/kg soil | 56 | Artificial | - |
Table 2: Effects of this compound on Soil Arthropods
| Organism | Endpoint | Value | Unit | Exposure Duration (days) | Soil Type | Reference |
| Folsomia candida | ||||||
| LC50 (Adults) | Data Not Available | mg/kg soil | 28 | Artificial | - | |
| EC50 (Reproduction) | Data Not Available | mg/kg soil | 28 | Artificial | - | |
| Hypoaspis aculeifer | ||||||
| LC50 (Adults) | Data Not Available | mg/kg soil | 14 | Artificial | - | |
| EC50 (Reproduction) | Data Not Available | mg/kg soil | 14 | Artificial | - |
Table 3: Effects of this compound on Soil Microbial Processes
| Process | Endpoint | Effect | Concentration (mg/kg soil) | Incubation Period (days) | Soil Type | Reference |
| Nitrification | No effect | - | 100 | - | Fine sandy loam | |
| Respiration | No effect | - | 100 | - | Fine sandy loam | |
| Enzyme Activity | ||||||
| Dehydrogenase | Data Not Available | - | - | - | - | - |
| Urease | Data Not Available | - | - | - | - | - |
| Phosphatase | Data Not Available | - | - | - | - | - |
Visualizing Experimental Workflows and Mode of Action
Diagrams are essential for illustrating complex processes. The following are conceptual diagrams representing a typical experimental workflow for soil ecotoxicology and the proposed mode of action of this compound.
References
Tecnazene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a chlorinated nitroaromatic fungicide and plant growth regulator. This document provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, analytical methodologies, and biological interactions. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its metabolic fate. This guide is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.
Chemical and Physical Properties
This compound is a crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1] Its primary application is as a fungicide, particularly for the control of dry rot in stored potatoes.[1]
| Property | Value | Reference |
| Molecular Formula | C6HCl4NO2 | [1] |
| Molecular Mass | 260.89 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 98-101 °C | |
| Boiling Point | 304 °C (decomposes) | |
| Water Solubility | Very low | |
| Common Synonyms | TCNB, 2,3,5,6-Tetrachloronitrobenzene |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 2,4,5-trichloronitrobenzene. The following protocol is adapted from established patent literature and may require optimization for specific laboratory conditions.
Experimental Protocol: Synthesis from 2,4,5-Trichloronitrobenzene
Materials:
-
2,4,5-Trichloronitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chlorosulfonic Acid (ClSO₃H)
-
1,2-Dichloroethane
-
Iodine (catalyst)
-
Chlorine gas (Cl₂)
-
Ethanol (for recrystallization)
-
Sodium Hydroxide solution
-
Three-necked flask equipped with a stirrer, thermometer, and gas inlet
-
Standard laboratory glassware for extraction and recrystallization
Procedure:
-
In a three-necked flask, combine 2,4,5-trichloronitrobenzene, 1,2-dichloroethane, and a catalytic amount of iodine.
-
Add a mixture of concentrated sulfuric acid and chlorosulfonic acid. The molar ratio of 2,4,5-trichloronitrobenzene to sulfuric acid to chlorosulfonic acid should be approximately 1:4-5:0.2-0.5.
-
Heat the mixture to 60-65 °C with constant stirring.
-
Bubble chlorine gas through the reaction mixture. Monitor the progress of the reaction using gas chromatography.
-
Continue the chlorination until the concentration of this compound reaches 70-75%.
-
Stop the flow of chlorine gas and allow the mixture to cool to room temperature.
-
The mixture will separate into two layers. Separate the 1,2-dichloroethane layer, which contains the product.
-
Neutralize the organic layer with a sodium hydroxide solution.
-
Remove the 1,2-dichloroethane by distillation to obtain the crude this compound product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Analytical Methodology
The quantification of this compound residues in environmental and agricultural samples is crucial for regulatory and safety monitoring. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure.
Experimental Protocol: GC-MS/MS Analysis of this compound Residues in Potatoes
This protocol provides a general framework for the analysis of this compound in potato matrices. Specific parameters may need to be optimized based on the instrumentation and standards available.
3.1.1. Sample Preparation (QuEChERS)
-
Homogenize a representative sample of potato tissue.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS/MS analysis.
3.1.2. GC-MS/MS Conditions
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Injector Temperature: Ramped, e.g., 70°C to 300°C.
-
Oven Program: 80°C initial, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C (hold for 3.5 minutes).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010B).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte.
Biological Activity and Metabolism
Mode of Action as a Fungicide
This compound's fungicidal activity is attributed to its ability to disrupt the structure and function of fungal cell membranes. This disruption leads to a loss of cellular integrity and ultimately, cell death. It is classified as a Group 14 fungicide by the Fungicide Resistance Action Committee (FRAC).
Metabolic Pathway: Glutathione Conjugation
In biological systems, this compound is primarily metabolized through conjugation with glutathione (GSH). This reaction is often catalyzed by glutathione S-transferases (GSTs). The conjugation process increases the water solubility of this compound, facilitating its excretion from the body. The resulting glutathione conjugate can be further metabolized to cysteine and mercapturic acid conjugates before elimination.
Conclusion
This technical guide provides a detailed overview of the key chemical, synthetic, analytical, and biological aspects of this compound. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals working with this compound. It is important to note that all laboratory work should be conducted with appropriate safety precautions and that experimental protocols may require optimization for specific applications.
References
Tecnazene Under the Spotlight: A Technical Guide to its UV Degradation
For Immediate Release
GOTHENBURG, Sweden – November 25, 2025 – In an effort to provide the scientific community with a comprehensive resource, this technical guide delves into the degradation of Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) under ultraviolet (UV) radiation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the photochemical fate of this fungicide and potato sprouting inhibitor.
This compound, a chlorinated nitroaromatic compound, has been subject to scrutiny due to its environmental persistence and potential toxicity. Understanding its degradation pathways is crucial for developing effective remediation strategies and assessing its environmental impact. This guide synthesizes available data on its UV-mediated degradation, including identified byproducts and proposed reaction mechanisms.
Quantitative Analysis of this compound Photodegradation
While extensive quantitative data for this compound's UV degradation is not abundant in publicly available literature, existing research indicates a rapid decomposition in aqueous solutions upon UV irradiation. The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), has been shown to significantly enhance the degradation rate.
| Parameter | Condition | Value/Observation | Citation |
| Degradation Rate | UV irradiation in pure water | Rapid decomposition observed, with almost complete removal within 30 minutes. | [1] |
| Effect of H₂O₂ | UV irradiation with H₂O₂ | Enhanced rate of photolysis. | [1] |
| Identified Photoproducts | UV irradiation in 10% (v/v) acetonitrile-water | Trichloronitrobenzene, Tetrachlorophenol | [1] |
Experimental Protocols for Studying this compound Degradation
Detailed experimental setups are fundamental to reproducing and building upon existing research. The following protocols are based on methodologies employed in the study of this compound and similar compounds.
Aqueous Photodegradation Setup
A common laboratory setup for investigating the aqueous photolysis of pesticides like this compound involves the following components:
-
UV Light Source: A mercury lamp (medium or low pressure) is typically used as the source of UV radiation. The specific wavelength(s) emitted are crucial and should be reported (e.g., 254 nm).
-
Reaction Vessel: Quartz or borosilicate glass vessels are used to contain the this compound solution, as they are transparent to UV light.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and then diluted to the desired concentration in purified water. The initial concentration of the pesticide and any co-solvents should be clearly stated.
-
Irradiation: The reaction vessel is placed at a fixed distance from the UV lamp. The temperature of the solution is often controlled using a water bath. Samples are withdrawn at specific time intervals for analysis.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for quantifying the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification of degradation products.
Degradation Pathways of this compound under UV Radiation
The photochemical degradation of this compound is believed to proceed through several pathways, primarily involving reductive dechlorination and substitution of the nitro group. The identification of trichloronitrobenzene and tetrachlorophenol supports these proposed mechanisms.
Based on the degradation of analogous chlorinated nitroaromatic compounds, the following signaling pathway is proposed:
The initial steps likely involve the homolytic cleavage of a carbon-chlorine bond, leading to a trichloronitrophenyl radical, which can then abstract a hydrogen atom to form trichloronitrobenzene. Alternatively, nucleophilic substitution of the nitro group by a hydroxyl group, facilitated by the aqueous medium, can lead to the formation of tetrachlorophenol. These intermediates are expected to undergo further degradation, potentially leading to the opening of the aromatic ring and mineralization to simpler inorganic compounds.
Future Research Directions
While this guide provides a summary of the current understanding of this compound's UV degradation, further research is needed to fully elucidate the complete degradation pathway and the kinetics involved. Specifically, future studies should focus on:
-
Quantitative Kinetics: Determining the pseudo-first-order rate constants and half-lives of this compound under various pH conditions and initial concentrations.
-
Quantum Yield Measurement: Calculating the quantum yield of this compound's photodegradation to provide a standardized measure of its photochemical reactivity.
-
Comprehensive Product Identification: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify a more complete range of degradation intermediates and final products.
-
Toxicity Assessment: Evaluating the toxicity of the identified photoproducts to assess the overall environmental risk of this compound's degradation.
By addressing these knowledge gaps, the scientific community can develop a more complete picture of the environmental fate of this compound and refine strategies for the remediation of contaminated sites.
References
In-Vitro Antifungal Activity of Tecnazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tecnazene
This compound is a chlorinated nitrobenzene compound that has been utilized primarily as a fungicide for the control of dry rot in potatoes, often caused by species of Fusarium, and gray mold caused by Botrytis cinerea.[1] It also functions as a sprout suppressant for stored potatoes.[2][3] It is a synthetic chemical, and its fungicidal properties are attributed to its specific chemical structure.[4] Although it has been in use for a considerable time, detailed mechanistic studies and extensive in-vitro susceptibility data for a wide range of fungal species are not extensively documented in recent scientific literature.
Proposed Mechanism of Antifungal Action
The primary mode of action of this compound is reported to be the disruption of fungal membrane structure and function.[1] This disruption can lead to a cascade of detrimental effects, including loss of cellular integrity, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its interaction with the lipid bilayer of the fungal cell membrane. Additionally, it has been described as a lipid peroxidation inhibitor, which could be a related or secondary mechanism contributing to its antifungal effects.
An older hypothesis suggested that this compound might interfere with gibberellin biosynthesis in fungi, though this has not been conclusively established as its primary antifungal mechanism.
Conceptual Signaling Pathway
References
An In-Depth Technical Guide to Tecnazene (CAS Number 117-18-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene, with the chemical name 1,2,4,5-tetrachloro-3-nitrobenzene and CAS number 117-18-0, is a synthetic organochlorine compound. It has been primarily utilized as a fungicide and a potato sprout suppressant. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanism of action, metabolism, toxicity, and analytical methodologies. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a crystalline solid that is beige or pale yellow in appearance. It is characterized by its stability under normal conditions. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,4,5-tetrachloro-3-nitrobenzene | |
| CAS Number | 117-18-0 | |
| Molecular Formula | C₆HCl₄NO₂ | |
| Molecular Weight | 260.89 g/mol | |
| Melting Point | 98-101 °C | |
| Boiling Point | 304 °C | |
| Water Solubility | 0.44 mg/L at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.38 | |
| Vapor Pressure | 0.0013 Pa at 20 °C | |
| Appearance | Beige or pale yellow crystalline powder |
Mechanism of Action
The primary mode of action of this compound as a fungicide involves the disruption of fungal cell membrane structure and function. This disruption is believed to be a consequence of its ability to induce lipid peroxidation.
While the precise signaling pathway has not been fully elucidated, it is hypothesized that this compound, due to its electrophilic nature, interacts with cellular nucleophiles, such as glutathione, leading to a depletion of cellular antioxidants. This depletion can result in an accumulation of reactive oxygen species (ROS), which in turn triggers lipid peroxidation. The resulting damage to the fungal cell membrane compromises its integrity, leading to leakage of cellular contents and ultimately, cell death. It is also suggested that this disruption of membrane integrity may be linked to interference with the ergosterol biosynthesis pathway, a common target for many antifungal agents.[1][2]
Below is a proposed signaling pathway for this compound-induced fungal cell death.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Tecnazene Residue in Potatoes
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant used during post-harvest storage.[1][2] Due to its potential persistence, monitoring this compound residues in potatoes is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in potatoes, intended for researchers, scientists, and professionals in food safety and drug development. The methodologies described are based on established analytical techniques, including classical solvent extraction with gas chromatography and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Analytical Methods Overview
The determination of this compound residues in potatoes typically involves three main steps: extraction of the analyte from the potato matrix, clean-up of the extract to remove interfering substances, and instrumental analysis for quantification.
Extraction: Various organic solvents can be used to extract this compound from potato samples. Common solvents include light petroleum with ethanol, methanol, hexane/acetone, and acetonitrile.[3] The choice of solvent depends on the overall analytical method and the desired extraction efficiency.
Clean-up: After extraction, the extract is often "cleaned up" to remove co-extracted matrix components that could interfere with the analysis. Techniques include liquid-liquid partitioning and column chromatography using adsorbents like alumina.[3] The QuEChERS method combines extraction and clean-up into a streamlined process using a combination of salts and sorbents.[4]
Determination: Gas chromatography (GC) is the most common technique for the final determination of this compound. Detectors such as the electron capture detector (ECD) and mass spectrometry (MS) are highly sensitive and selective for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical methods described.
Table 1: Method Performance Data
| Parameter | Value | Reference |
| Limit of Determination (LOD) | 0.01 mg/kg | |
| Recovery Rates | 80 - 116% | |
| Spiking Range for Recovery | 0.5 - 20.0 mg/kg |
Table 2: Typical this compound Residue Levels in Potatoes
| Sample Type | Residue Level | Reference |
| Pulp of treated, uncooked potatoes | < 1 mg/kg | |
| Peel of treated potatoes | Up to 100 mg/kg | |
| Washed potatoes | < 1 mg/kg (mean ~0.4 mg/kg) | |
| Peeled, uncooked edible flesh | < 0.1 mg/kg (mean ~0.04 mg/kg) | |
| Maximum Residue Limit (MRL) for washed potatoes | 10 mg/kg |
Experimental Protocols
Protocol 1: Classical Solvent Extraction with GC-ECD Analysis
This protocol describes a traditional method for the analysis of this compound in potatoes using solvent extraction, liquid-liquid partitioning clean-up, and gas chromatography with electron capture detection.
1. Sample Preparation:
- Take a representative sample of potatoes.
- Wash the potatoes if the analysis is to be performed on a "washed" basis.
- Chop the potato sample into small pieces and homogenize.
2. Extraction:
- Weigh 50 g of the homogenized potato sample into a blender.
- Add 100 mL of light petroleum and 50 mL of ethanol.
- Blend at high speed for 2 minutes.
- Filter the mixture through a Büchner funnel with suction.
3. Clean-up:
- Transfer the filtrate to a separatory funnel.
- Add 100 mL of a saturated sodium chloride solution and 50 mL of a 2% sodium carbonate solution.
- Shake vigorously for 1 minute and allow the layers to separate.
- Collect the upper organic layer.
- Dry the organic layer by passing it through a funnel containing anhydrous sodium sulfate.
4. Analysis:
- Inject a suitable aliquot (e.g., 1-5 µL) of the dried extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).
- GC Conditions:
- Column: Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
- Detector Temperature: 300 °C.
- Carrier Gas: Nitrogen or Helium at a constant flow rate.
5. Quantification:
- Prepare external standards of this compound in a suitable solvent (e.g., hexane) at a range of concentrations.
- Create a calibration curve by plotting the peak area against the concentration of the standards.
- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: QuEChERS Extraction and GC-MS Analysis
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for a more rapid and efficient extraction and clean-up, followed by GC-MS analysis for high selectivity and sensitivity.
1. Sample Preparation:
- Take a representative sample of potatoes.
- Chop the potato sample into small pieces and homogenize.
2. Extraction (QuEChERS):
- Weigh 10 g of the homogenized potato sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a clean-up sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Analysis:
- Take the supernatant and transfer it to an autosampler vial for GC-MS analysis.
- GC-MS Conditions:
- Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 280 °C.
- Oven Temperature Program: Initial temperature of 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 261, 231, 203).
5. Quantification:
- Prepare matrix-matched standards by spiking blank potato extract with known concentrations of this compound.
- Construct a calibration curve from the matrix-matched standards.
- Quantify the this compound residue in the sample by comparing its response to the calibration curve.
Visualizations
Caption: Workflow for Classical Solvent Extraction of this compound.
Caption: Workflow for QuEChERS Extraction of this compound.
References
Application Note: Quantification of Tecnazene in Environmental and Food Samples by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprout inhibitor. Its persistence in the environment and potential for accumulation in food products necessitates sensitive and reliable analytical methods for its quantification. Gas chromatography (GC) coupled with various detectors is a powerful technique for the analysis of this compound residues in complex matrices such as soil, water, and potatoes. This application note provides a detailed protocol for the quantification of this compound using GC, including sample preparation, instrumental analysis, and method validation parameters.
Data Presentation
Quantitative data for this compound analysis from various studies are summarized in the tables below. These values can be used as a benchmark for method performance.
Table 1: Gas Chromatography Method Performance for this compound Quantification
| Matrix | GC System | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |
| Potatoes | GC-Orbitrap MS | Orbitrap MS | - | < 0.005 mg/kg (LOI) | 76-116 | > 0.99 | [1] |
| Soil | GC-MS/MS | Triple Quadrupole MS | 0.003 µg/g | 0.01 µg/g | 70-120 | > 0.99 | [2] |
| Water | GC-ECD | Electron Capture Detector | 0.01 µg/L | - | > 80% | - | [3] |
| Various Foods | GC-MS/MS | Triple Quadrupole MS | < 10 ppb | - | - | - | [4] |
LOI: Limit of Identification
Experimental Protocols
This section details the methodologies for sample preparation and GC analysis for the quantification of this compound.
Sample Preparation: QuEChERS Method for Potatoes and Soil
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction and cleanup of pesticide residues from food and environmental matrices.
Materials:
-
Homogenizer
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize a representative sample of the potato or soil matrix.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 10-15 mL of acetonitrile.
-
For soil samples, a preliminary wetting step may be required for dry samples.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC analysis.
-
Gas Chromatography (GC) Analysis
Instrumentation: A gas chromatograph equipped with an appropriate detector (e.g., Electron Capture Detector - ECD, Mass Spectrometer - MS, or Tandem Mass Spectrometer - MS/MS) is used.
Table 2: Recommended GC and MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Type | Split/splitless (operated in splitless mode) |
| Liner | Single taper with glass wool |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min. |
| MS/MS Detector | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Precursor Ion (m/z) | 261 |
| Product Ions (m/z) | 231, 201 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-25 eV. |
Mandatory Visualization
This compound Degradation Pathway
This compound in biological systems and the environment can undergo metabolic degradation. A primary pathway involves conjugation with glutathione (GSH), a key detoxification process in many organisms. This is followed by further enzymatic cleavage to form a mercapturic acid derivative, which is more water-soluble and readily excreted.
Caption: Metabolic pathway of this compound via glutathione conjugation.
Experimental Workflow
The overall workflow for the analysis of this compound from sample collection to data analysis is depicted below.
Caption: General experimental workflow for this compound analysis.
Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key parameters are interrelated and contribute to the overall reliability of the results.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. kemolab.hr [kemolab.hr]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
Application Notes and Protocols for Tecnazene Extraction from Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprout inhibitor. Its presence and persistence in soil and water systems are of environmental concern, necessitating robust and validated analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the extraction of this compound from soil and water samples using three common analytical techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for water. The subsequent analysis is typically performed using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize the quantitative data for the extraction of this compound from soil and water samples. These values are essential for method selection and validation in your laboratory.
Table 1: QuEChERS Method Performance for this compound Extraction from Soil
| Parameter | Value | Reference |
| Recovery | 65.5% - 111.7% | [1] |
| Relative Standard Deviation (RSD) | 0.29% - 13.32% | [1] |
| Limit of Detection (LOD) | 1.01 - 13.91 µg/kg | [1] |
| Limit of Quantification (LOQ) | 3.02 - 29.15 µg/kg | [1] |
Table 2: Solid-Phase Extraction (SPE) Performance for this compound Extraction from Water (C18 Cartridge)
| Parameter | Value | Reference |
| Recovery | 85% - 115% (Estimated based on similar pesticides) | General SPE pesticide literature |
| Relative Standard Deviation (RSD) | < 15% (Estimated based on similar pesticides) | General SPE pesticide literature |
| Limit of Detection (LOD) | 1 - 10 ng/L (Estimated based on similar pesticides) | General SPE pesticide literature |
| Limit of Quantification (LOQ) | 3 - 30 ng/L (Estimated based on similar pesticides) | General SPE pesticide literature |
| Note: Specific quantitative data for this compound using SPE with C18 cartridges is not readily available in the reviewed literature. The presented values are estimates based on the performance of SPE for other organochlorine pesticides. |
Table 3: Liquid-Liquid Extraction (LLE) Performance for this compound Extraction from Water (using Hexane)
| Parameter | Value | Reference |
| Recovery | > 80% (Estimated based on similar pesticides) | General LLE pesticide literature |
| Relative Standard Deviation (RSD) | < 20% (Estimated based on similar pesticides) | General LLE pesticide literature |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L (Estimated based on similar pesticides) | General LLE pesticide literature |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L (Estimated based on similar pesticides) | General LLE pesticide literature |
| Note: Specific quantitative data for this compound using LLE with hexane is not readily available in the reviewed literature. The presented values are estimates based on the performance of LLE for other organochlorine pesticides. |
Experimental Protocols
Detailed methodologies for the extraction of this compound from soil and water samples are provided below.
Protocol 1: QuEChERS Extraction of this compound from Soil Samples
This protocol is based on the widely used QuEChERS method, which involves a simple and effective extraction and cleanup process.
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of deionized water to achieve a final water content of approximately 50% and vortex for 1 minute. Allow the sample to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for analysis by GC-ECD, GC-MS, or LC-MS/MS.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol describes the extraction and concentration of this compound from water samples using a C18 SPE cartridge.
Materials and Reagents:
-
Water sample
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Cartridge Drying:
-
Dry the cartridge by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen gas through it.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate or acetone).
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or mobile phase compatible with the analytical instrument).
-
The sample is now ready for analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Water Samples
This protocol details a classic LLE method for extracting this compound from water samples using hexane.
Materials and Reagents:
-
Water sample
-
Hexane, pesticide residue grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel (e.g., 1 L)
-
Glass funnel
-
Filter paper
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Measure a known volume of the water sample (e.g., 500 mL) and transfer it to a 1 L separatory funnel.
-
-
Extraction:
-
Add 50 mL of hexane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection of Organic Layer:
-
Drain the lower aqueous layer and collect the upper hexane layer.
-
Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of hexane.
-
Combine the three hexane extracts.
-
-
Drying and Concentration:
-
Dry the combined hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Final Volume Adjustment:
-
Adjust the final volume to exactly 1 mL.
-
The extract is now ready for analysis by GC-ECD or GC-MS.
-
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the described extraction protocols.
Caption: QuEChERS workflow for this compound extraction from soil samples.
Caption: SPE workflow for this compound extraction from water samples.
Caption: LLE workflow for this compound extraction from water samples.
References
Application Notes and Protocols for Tecnazene Analysis in Food Matrices
Introduction
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprouting inhibitor used in agriculture. Due to its potential persistence in the environment and food commodities, robust and reliable analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulatory limits. These application notes provide detailed protocols for the sample preparation of various food matrices for the analysis of this compound, primarily utilizing the widely adopted QuEChERS methodology and a traditional solvent extraction technique. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective detection.
Data Presentation
The following table summarizes the quantitative data for this compound analysis in potatoes using a modified QuEChERS method coupled with GC-MS/MS.
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.37 - 0.61 µg/L | [1] |
| Limit of Quantitation (LOQ) | 1.20 - 1.84 µg/L | [1] |
| Recovery | 71% - 94% | [1] |
| Linearity (r²) | 0.988 - 0.999 | [1] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted for the analysis of this compound in potato matrices and can be modified for other fruits and vegetables.[2]
1. Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g of potato).
-
Chop the sample into small pieces and homogenize using a high-speed blender or food processor until a uniform paste is obtained.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content, add an appropriate amount of deionized water to ensure a total volume of ~10 mL of water.
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 1 minute by hand or using a vortex mixer to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed (e.g., AOAC or EN).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents for cleanup. A common combination for potatoes includes 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be added, and for fatty matrices, C18 may be included.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant (e.g., 0.5 mL).
-
The extract can be directly analyzed by GC-MS or GC-MS/MS. Alternatively, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) to a final volume of 1 mL.
Protocol 2: Solvent Extraction Method
This protocol describes a general solvent extraction procedure for this compound analysis.
1. Sample Homogenization:
-
Prepare a homogenized sample as described in the QuEChERS protocol (Step 1).
2. Extraction:
-
Weigh 10-20 g of the homogenized sample into a flask or beaker.
-
Add a suitable extraction solvent. Acetone or a mixture of hexane and acetone are commonly used. For example, add 50 mL of acetone and homogenize for 2-3 minutes.
-
Filter the extract through a Büchner funnel with a filter paper.
-
Transfer the filtrate to a separatory funnel.
3. Liquid-Liquid Partitioning:
-
Add a volume of deionized water and a non-polar solvent (e.g., dichloromethane or hexane) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
-
Repeat the partitioning step with a fresh portion of the organic solvent for exhaustive extraction.
-
Combine the organic extracts.
4. Drying and Concentration:
-
Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
5. Cleanup (if necessary):
-
If the extract contains significant matrix interferences, a cleanup step using column chromatography (e.g., with Florisil or silica gel) may be required.
-
The concentrated extract is loaded onto the column, and the analytes are eluted with a suitable solvent or solvent mixture.
-
The eluate is collected and concentrated.
6. Final Extract Preparation:
-
Adjust the final volume of the cleaned extract to a specific volume (e.g., 1 mL) with the appropriate solvent for GC analysis.
Mandatory Visualization
Caption: General workflow for this compound analysis in food.
References
Application Notes and Protocols for Tecnazene as a Potato Sprout Inhibitor in Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a chemical compound that has been historically utilized as a post-harvest sprout inhibitor and fungicide on stored potatoes.[1] Its primary function is to delay or prevent the sprouting of potato tubers during storage, thereby extending their shelf life and maintaining their quality for both fresh consumption and processing.[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its application in a research setting, and a comparative analysis with other common sprout inhibitors.
Note: The use of this compound as a potato sprout inhibitor is subject to regulatory status, which varies by country. For instance, it is no longer approved for use in the European Union.[3] Researchers should consult their local regulations before use.
Mechanism of Action
The precise mechanism by which this compound inhibits potato sprouting is not fully elucidated; however, evidence suggests that it may act by interfering with the biosynthesis of gibberellins.[2] Gibberellins are a class of plant hormones that are crucial for promoting sprout growth and breaking dormancy in potato tubers. By inhibiting the synthesis of these hormones, this compound helps to maintain the dormant state of the tubers.
The proposed mechanism involves the inhibition of key enzymes in the gibberellin biosynthesis pathway. This pathway is a complex series of enzymatic reactions that convert geranylgeranyl diphosphate (GGDP) into active gibberellins. This compound may block one or more of these steps, leading to a deficiency in the gibberellins required for sprout elongation.
Data Presentation
The following tables summarize quantitative data on the efficacy and residue levels of this compound in comparison to other commonly used potato sprout inhibitors, Chlorpropham (CIPC) and 1,4-Dimethylnaphthalene (DMN).
Table 1: Comparative Efficacy of Potato Sprout Inhibitors
| Sprout Inhibitor | Application Rate/Method | Efficacy (Sprout Inhibition) | Duration of Control | Reference |
| This compound | 3% dust at 4.5 g/kg of potatoes | Delays sprout development. | 4-5 months | [1] |
| Chlorpropham (CIPC) | Varies (e.g., fogging at 18 g/tonne ) | Highly effective, mitotic inhibitor. | Up to 9 months | |
| 1,4-Dimethylnaphthalene (DMN) | Varies (e.g., aerosol application) | Effective, delays sprouting. | Multiple applications needed for full-season control. |
Table 2: Comparative Residue Levels of Potato Sprout Inhibitors
| Sprout Inhibitor | MRL (Maximum Residue Limit) - Varies by Region | Typical Residue Levels in Whole Tuber (Washed) | Residue in Peeled Tuber (Pulp) | Reference |
| This compound | Formerly 10 mg/kg (washed) in some regions | ~0.4 mg/kg after 4-5 months of storage | < 0.1 mg/kg | |
| Chlorpropham (CIPC) | Varies; e.g., tMRL of 0.35 mg/kg in the UK (as of 2024) | Can be significant, depends on application | Significantly lower than in peel | |
| 1,4-Dimethylnaphthalene (DMN) | Varies | Generally low | Low |
Experimental Protocols
Protocol 1: Laboratory-Scale Application of this compound Dust for Sprout Inhibition Studies
Objective: To apply a controlled amount of this compound dust to potato tubers for the evaluation of its sprout-inhibiting efficacy in a laboratory setting.
Materials:
-
Potato tubers of a uniform variety and size, free from disease and damage.
-
This compound dust formulation (e.g., 3% w/w).
-
Airtight storage containers (e.g., plastic boxes with loose-fitting lids).
-
Reciprocal shaker or a rotating drum for even application.
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask.
-
Analytical balance.
-
Fume hood.
Procedure:
-
Tuber Preparation:
-
Select healthy and uniform potato tubers.
-
Wash the tubers gently to remove excess soil and allow them to air dry completely.
-
Record the initial weight of each batch of potatoes. A typical batch size for a lab experiment could be 1-5 kg per replicate.
-
-
This compound Application (to be performed in a fume hood):
-
Calculate the required amount of this compound dust based on the desired application rate (e.g., for a 3% dust at a rate of 4.5 g/kg, you would need 4.5 g of the dust formulation for every 1 kg of potatoes).
-
Place the potato tubers in a container large enough to allow for tumbling.
-
Carefully weigh the calculated amount of this compound dust.
-
Evenly sprinkle the dust over the potatoes in the container.
-
Seal the container and place it on a reciprocal shaker or in a rotating drum.
-
Shake or rotate the container for a set period (e.g., 2-5 minutes) to ensure an even coating of the dust on all tubers.
-
-
Storage:
-
Transfer the treated potatoes to labeled storage containers.
-
Store the containers in a controlled environment with a constant temperature (e.g., 8-10°C) and relative humidity (e.g., 85-90%).
-
Include an untreated control group of potatoes for comparison.
-
-
Data Collection:
-
At regular intervals (e.g., weekly or bi-weekly), assess the potatoes for sprout development.
-
Measure the length of the longest sprout on each tuber.
-
Count the number of sprouted eyes per tuber.
-
Record any signs of disease or decay.
-
Protocol 2: Residue Analysis of this compound in Potato Tubers
Objective: To extract and quantify this compound residues from treated potato tubers.
Materials:
-
Treated potato tubers from Protocol 1.
-
Homogenizer or food processor.
-
Solvents: Acetone, Hexane (HPLC grade).
-
Anhydrous sodium sulfate.
-
Centrifuge and centrifuge tubes.
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup).
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).
-
This compound analytical standard.
Procedure:
-
Sample Preparation:
-
Take a representative sample of the treated potatoes.
-
Wash the tubers and separate them into peel and pulp if desired.
-
Homogenize the whole tuber, peel, or pulp samples.
-
-
Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add a measured volume of acetone and homogenize further.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process with the pellet.
-
Combine the supernatants.
-
-
Partitioning and Cleanup:
-
Add the acetone extract to a separatory funnel containing a hexane and water mixture.
-
Shake vigorously and allow the layers to separate.
-
Collect the hexane layer (which now contains the this compound).
-
Wash the hexane layer with water to remove any remaining acetone.
-
Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.
-
If further cleanup is required, pass the extract through an appropriate SPE cartridge.
-
-
Analysis:
-
Concentrate the cleaned extract to a known volume.
-
Inject a sample of the extract into the GC-ECD or GC-MS system.
-
Quantify the amount of this compound present by comparing the peak area to a calibration curve prepared from the analytical standard.
-
Visualizations
Caption: Proposed inhibitory action of this compound on the gibberellin biosynthesis pathway in potatoes.
Caption: A typical experimental workflow for evaluating the efficacy of this compound as a potato sprout inhibitor.
References
Application of Tecnazene as a Fungicide in Greenhouses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a fungicide and plant growth regulator utilized in agricultural settings.[1][2] In greenhouse environments, it is primarily applied as a smoke formulation to control fungal diseases, most notably Grey Mould (Botrytis cinerea), on various crops including tomatoes, lettuce, and ornamental plants.[1][2] this compound is recognized for its protective and curative properties.[2] This document provides detailed application notes and protocols for the use of this compound in greenhouses, based on available scientific information.
Mechanism of Action
The primary mode of action for this compound is the disruption of fungal cell membrane structure and function. It acts as a lipid peroxidation inhibitor, which leads to a cascade of events compromising the integrity of the fungal cell. This disruption of the cell membrane is a key factor in its fungicidal activity.
Proposed Signaling Pathway for this compound's Fungicidal Activity
Caption: Proposed mechanism of this compound leading to fungal cell death.
Application Protocols
This compound is typically applied in greenhouses as a smoke formulation generated from pyrotechnic products, commonly known as "fumites" or smoke generators. This method allows for the even distribution of the fungicide throughout the enclosed space, reaching all plant surfaces.
General Application Instructions for this compound Smoke Generators
-
Calculate Greenhouse Volume: Accurately determine the volume of the greenhouse (length x width x height) in cubic meters.
-
Prepare the Greenhouse:
-
Close all vents, windows, and doors to ensure the greenhouse is as airtight as possible.
-
Ensure that all personnel and animals are removed from the greenhouse.
-
Turn off all irrigation systems and fans.
-
-
Placement of Smoke Generators:
-
Place the required number of smoke generators on a fireproof base (e.g., a metal tray or concrete block) evenly throughout the greenhouse.
-
Ensure generators are not placed directly under plants or flammable materials.
-
-
Ignition and Application:
-
Ignite the smoke generators according to the manufacturer's instructions, starting from the furthest point from the exit.
-
Exit the greenhouse immediately and seal the entrance.
-
-
Exposure Period: Allow the smoke to remain in the sealed greenhouse for the recommended exposure period, typically several hours or overnight.
-
Ventilation: After the exposure period, thoroughly ventilate the greenhouse for the time specified on the product label before re-entry.
Quantitative Data
While specific efficacy data for this compound against Botrytis cinerea in greenhouse settings is limited in publicly available literature, the following table summarizes general information.
| Parameter | Information | Source |
| Target Pathogen | Botrytis cinerea (Grey Mould) | |
| Application Method | Smoke Generator | |
| Mode of Action | Disruption of membrane structure and function; Lipid peroxidation inhibitor | |
| FRAC Group | 14 |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for evaluating the efficacy of this compound as a fungicide in a greenhouse setting. These protocols are based on standard fungicide trial methodologies and should be adapted based on specific research objectives and available resources.
Experiment 1: In Vitro Efficacy of this compound against Botrytis cinerea
Objective: To determine the in vitro efficacy of this compound against Botrytis cinerea.
Methodology:
-
Fungal Isolate: Obtain a pure culture of Botrytis cinerea isolated from an infected greenhouse crop.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Poisoned Food Technique:
-
Prepare Potato Dextrose Agar (PDA).
-
Incorporate different concentrations of this compound into the molten PDA.
-
Pour the amended PDA into Petri plates.
-
Inoculate the center of each plate with a mycelial plug of B. cinerea.
-
Incubate the plates at 20-25°C.
-
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals.
-
Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to a control (PDA without this compound).
Caption: Workflow for in vitro efficacy testing of this compound.
Experiment 2: Greenhouse Efficacy Trial on Tomatoes
Objective: To evaluate the efficacy of this compound smoke application for the control of Grey Mould on greenhouse tomatoes.
Methodology:
-
Plant Material: Grow tomato plants (e.g., a susceptible cultivar) in pots under standard greenhouse conditions.
-
Experimental Design: Use a randomized complete block design with multiple replications. Treatments should include:
-
Untreated control
-
This compound smoke application
-
Standard fungicide spray (positive control)
-
-
Inoculation: Inoculate plants with a spore suspension of Botrytis cinerea.
-
This compound Application:
-
Move the designated plants to a separate, sealable greenhouse chamber for treatment.
-
Apply this compound smoke according to the general protocol described above.
-
After the exposure and ventilation period, return the plants to the main greenhouse.
-
-
Disease Assessment:
-
At regular intervals, assess the disease severity using a standardized rating scale (e.g., percentage of leaf area infected, number of lesions per plant).
-
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to compare the treatments.
Caption: Workflow for a greenhouse efficacy trial of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, coveralls, and respiratory protection, when handling and applying this compound products.
-
Re-entry Interval (REI): Adhere strictly to the re-entry interval specified on the product label. Do not enter the treated greenhouse until it has been thoroughly ventilated.
-
Storage: Store this compound products in a cool, dry, well-ventilated area away from food, feed, and out of reach of children and unauthorized personnel.
-
Disposal: Dispose of empty containers and any unused product in accordance with local regulations.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available information. It is not a substitute for the product label. Always read and follow the manufacturer's label and safety data sheet before using any pesticide product. Regulations regarding the use of this compound may vary by region.
References
Application Note: Determination of Tecnazene in Fish Tissue by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout inhibitor. Due to its potential for bioaccumulation in aquatic environments, a robust and sensitive analytical method for its determination in fish tissue is essential for environmental monitoring and food safety assessment. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in fish tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).
Data Presentation
The following table summarizes the expected performance of the method for this compound analysis in fish tissue, based on data from similar pesticide residue analyses.[1][2]
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.001 - 0.003 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.004 - 0.009 mg/kg | [1] |
| Recovery | 70 - 120% | [1] |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
This protocol is adapted from established methods for pesticide residue analysis in fatty matrices.
Materials:
-
Homogenized fish tissue
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g (± 0.1 g) of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with an electron ionization (EI) source.
GC Conditions (General):
-
Injection Port: Splitless mode, 250 °C
-
Liner: Splitless, single taper with glass wool
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 180 °C at 25 °C/min
-
Ramp to 280 °C at 5 °C/min
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 261
-
Product Ions (m/z): 231 (Quantifier), 203 (Qualifier)
-
Collision Energy: This parameter should be optimized for the specific instrument used.
-
Quality Control
-
Internal Standard: To ensure accuracy and correct for matrix effects, an internal standard should be used. A suitable internal standard for organochlorine pesticides, such as PCB 209 or triphenylphosphate, should be spiked into the sample before extraction.
-
Calibration: A matrix-matched calibration curve should be prepared by spiking blank fish tissue extract with known concentrations of this compound and the internal standard.
-
Recovery Studies: The recovery of the method should be validated by spiking blank fish tissue with known concentrations of this compound at low, medium, and high levels.
Mandatory Visualizations
References
Application Notes and Protocols for Tecnazene Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tecnazene certified reference material (CRM) in the calibration of analytical instruments for the quantitative analysis of this compound in environmental and agricultural matrices. The methodologies outlined are intended to ensure accurate and reproducible results in research, quality control, and regulatory monitoring.
Introduction to this compound Certified Reference Material
This compound (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide used to control dry rot and inhibit sprouting in stored potatoes.[1] As a regulated pesticide, its presence in food and the environment is closely monitored. This compound Certified Reference Material is a highly purified and characterized substance intended for use as a calibrant in analytical methodologies.[2][3][4] It is produced under ISO 17034 guidelines, ensuring its traceability and accuracy for quantitative analysis.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₆HCl₄NO₂ |
| Molecular Weight | 260.89 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 99-101 °C |
| Solubility | Practically insoluble in water; soluble in organic solvents like acetone, hexane, and acetonitrile. |
| Purity | ≥ 95% |
| Storage | Store at +20°C in a dark, dry place. |
| Shelf Life | 36 months (unopened) |
Experimental Protocols
Accurate quantification of this compound residues is critical for ensuring food safety and environmental protection. The following sections detail the protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Handling and Preparation of this compound CRM
Storage and Handling:
-
Upon receipt, store the this compound CRM at the recommended temperature of +20°C.
-
Before use, allow the CRM to equilibrate to room temperature.
-
Handle the neat material in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For preparing stock and working solutions, use calibrated volumetric flasks and precision pipettes.
Preparation of Stock and Calibration Standards:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the this compound CRM and dissolve it in a suitable solvent (e.g., acetonitrile or hexane) in a Class A volumetric flask to achieve the desired concentration.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate solvent. A typical calibration curve may include 5 to 7 concentration levels.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
Protocol for Potato and Soil Matrices:
-
Homogenization: Homogenize a representative sample of the matrix (e.g., 10-15 g of potato or soil) to a uniform consistency.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. For dry samples like soil, add 7 mL of water and allow to hydrate for 30 minutes before adding acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or HPLC-UV.
Below is a diagram illustrating the QuEChERS workflow:
GC-MS/MS Analysis Protocol
GC-MS/MS is a highly sensitive and selective technique for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 60°C for 1.5 min, ramp at 25°C/min to 180°C, then 5°C/min to 280°C, hold for 12 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 261 | 203 | 14 |
| 215 | 179 | 10 |
Data sourced from multiple studies, collision energy may require optimization.
Calibration Curve:
Prepare a calibration curve by injecting the prepared this compound working standards. Plot the peak area against the concentration of each standard. A linear regression should be applied to the data, with a correlation coefficient (r²) of ≥0.99 considered acceptable.
HPLC-UV Analysis Protocol
HPLC-UV provides a robust and reliable alternative for the quantification of this compound, particularly in water samples.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
Calibration Curve:
Similar to the GC-MS/MS protocol, construct a calibration curve by injecting the this compound working standards and plotting the peak area versus concentration. A linear fit with r² ≥0.99 is desired.
Below is a diagram illustrating the analytical workflow from sample to result:
Data Presentation and Quality Control
Method performance should be validated to ensure reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Typical Method Performance Data:
| Parameter | GC-MS/MS | HPLC-UV |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| LOD | ~0.01 mg/kg | ~0.05 mg/kg |
| LOQ | ~0.05 mg/kg | ~0.1 mg/kg |
| Recovery (%) | 80 - 110% | 85 - 115% |
| Precision (RSD%) | ≤ 15% | ≤ 15% |
These are typical values and should be established by the laboratory.
Quality Control:
-
Analyze a blank sample with each batch to check for contamination.
-
Include a fortified sample (spike) in each batch to monitor method recovery.
-
Regularly check the calibration by injecting a mid-level standard.
-
Participate in proficiency testing schemes to assess laboratory performance.
Conclusion
The use of this compound Certified Reference Material is essential for the accurate calibration of analytical instruments and the reliable quantification of this compound residues. The detailed protocols provided for sample preparation using the QuEChERS method, followed by analysis with GC-MS/MS or HPLC-UV, offer robust and validated approaches for researchers, scientists, and drug development professionals. Adherence to these protocols and rigorous quality control will ensure the generation of high-quality data for food safety and environmental monitoring applications.
References
Application Note: High-Throughput Analysis of Tecnazene Residues in Potatoes by QuEChERS and GC-MS/MS
Abstract
This application note presents a robust and efficient method for the determination of Tecnazene residues in potatoes using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The described protocol provides high sensitivity and selectivity for the quantification of this compound, a potato sprout suppressant, ensuring compliance with regulatory limits. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food matrices.
Introduction
This compound (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprout suppressant used to prevent sprouting during storage.[1] Due to its potential persistence, monitoring this compound residues in potatoes is crucial to ensure food safety and compliance with Maximum Residue Limits (MRLs). Mass spectrometry, particularly coupled with gas chromatography (GC-MS/MS), offers the necessary selectivity and sensitivity for accurate quantification of these residues.[2][3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent usage.[5] This application note provides a detailed protocol for the extraction and analysis of this compound in potatoes, along with performance data.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Hexane, Acetone (HPLC or pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate (QuEChERS extraction salts, e.g., EN 15662).
-
Dispersive SPE (dSPE): Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), C18, and anhydrous MgSO₄.
-
Standards: Certified reference standard of this compound.
-
Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, GC-MS/MS system.
Sample Preparation: QuEChERS Protocol
-
Homogenization: Chop and homogenize a representative sample of potatoes (approximately 1 kg) into a uniform paste. For dry samples, rehydration may be necessary.
-
Extraction:
-
Weigh 10 g of the homogenized potato sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA, GCB, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Inlet: Splitless mode.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Optimized for the separation of this compound.
-
MS System: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Optimized MRM transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 260.9 | 230.9 | 202.9 |
(Note: Specific transitions and collision energies should be optimized on the instrument used).
Results and Discussion
The developed method demonstrated excellent performance for the analysis of this compound in potatoes. The QuEChERS extraction and dSPE cleanup effectively removed matrix interferences, resulting in a clean chromatogram.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method for this compound detection.
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.01 mg/kg | |
| Limit of Quantification (LOQ) | 0.05 mg/kg | - |
| Recovery | 94% (SD 9.3%) | |
| Linearity (R²) | >0.99 |
Data presented is a compilation from literature and typical performance. Actual results may vary based on instrumentation and matrix.
Detailed Protocols
Protocol 1: Sample Preparation using QuEChERS
-
Sample Homogenization:
-
Wash and dry approximately 1 kg of potatoes.
-
Dice the potatoes into small cubes (approx. 1 cm³).
-
Place the diced potatoes into a high-speed blender and homogenize until a uniform paste is achieved.
-
-
Extraction:
-
Accurately weigh 10.0 ± 0.1 g of the homogenized potato sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add an internal standard if required.
-
Cap the tube and vortex at high speed for 1 minute.
-
Add the contents of a QuEChERS EN 15662 extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound residue analysis in potatoes.
Logical Relationship of QuEChERS Components
References
Application Note: Solid-Phase Extraction of Tecnazene from Aqueous Solutions
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Due to its persistence and potential environmental impact, monitoring its concentration in aqueous solutions is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for the selective extraction and concentration of nonpolar compounds like this compound from water samples prior to chromatographic analysis. This compound is practically insoluble in water and exhibits a high octanol-water partition coefficient (LogP ≈ 4.7), making it an ideal candidate for reversed-phase SPE.[1][2] This application note provides a detailed protocol for the extraction of this compound from aqueous solutions using C18 SPE cartridges, a method widely adopted for organochlorine pesticides.
Principle of the Method
This method utilizes a nonpolar C18-bonded silica sorbent.[3][4] The process involves passing an aqueous sample through a conditioned C18 cartridge. This compound, being a hydrophobic compound, partitions from the polar aqueous phase and adsorbs onto the nonpolar stationary phase via van der Waals forces.[4] Polar impurities are washed away, and the retained this compound is subsequently eluted with a nonpolar organic solvent. The resulting eluate is then concentrated and ready for analysis, typically by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Experimental Protocols
This protocol is based on established EPA methods for organochlorine pesticides in water, such as EPA Method 508 and 608.3.
1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg / 6 mL (or similar, e.g., SiliaPrep C18)
-
Solvents (Pesticide Grade):
-
Methanol
-
Dichloromethane
-
Ethyl Acetate
-
n-Hexane
-
Acetone
-
-
Reagents:
-
Reagent Water (Milli-Q or equivalent, free of organic contaminants)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate, anhydrous
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Sample Collection Vials (40 mL)
-
Graduated Cylinders
-
Nitrogen Evaporation System with water bath
-
1-L Amber Glass Bottles with PTFE-lined caps
-
GC Vials, 2 mL, amber
-
2. Sample Preparation and Pretreatment
-
Collect 1-liter aqueous samples in amber glass bottles.
-
If residual chlorine is present, dechlorinate by adding an appropriate agent (e.g., 50 mg/L sodium sulfite).
-
For preservation and to improve recovery, acidify the sample to a pH of approximately 2 by adding concentrated HCl.
-
Add 5 mL of methanol to the 1-L sample and mix thoroughly. This helps to improve the wetting of the sorbent and the recovery of hydrophobic analytes.
-
Spike the sample with appropriate standards if required for recovery studies.
3. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 5 mL of 1:1 Dichloromethane/Ethyl Acetate through the C18 cartridge.
-
Pass 5 mL of Methanol through the cartridge.
-
Finally, pass 10 mL of reagent water (pH 2) through the cartridge. Do not allow the sorbent to go dry at the end of this step; leave a thin layer of water above the sorbent bed.
-
-
Sample Loading:
-
Load the 1-L pretreated water sample onto the conditioned cartridge at a controlled flow rate of approximately 30 mL/min. A fast dropwise flow is ideal.
-
-
Cartridge Washing and Drying:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Dry the cartridge thoroughly by applying a full vacuum for a minimum of 10 minutes. This step is critical for removing residual water which can affect the elution efficiency.
-
-
Analyte Elution:
-
Place a 40 mL collection vial inside the manifold.
-
Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge.
-
Allow the solvent to soak the sorbent for 1 minute, then slowly draw it through to the collection vial.
-
Repeat the elution with a second 10 mL aliquot of 1:9 acetone:n-hexane, using it to rinse the sample bottle first.
-
Alternative Elution: Elute with 20 mL of ethyl acetate followed by 20 mL of dichloromethane, collecting both fractions in the same vial.
-
4. Eluate Post-Treatment
-
Drying: Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 40°C.
-
Analysis: Transfer the final extract to a 2 mL GC vial for analysis by GC-ECD.
Data Presentation
Table 1: Typical SPE Performance for Organochlorine Pesticides in Water
| Analyte | Spiked Conc. (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Aldrin | 1.0 | 95 | 5.2 |
| Dieldrin | 1.0 | 98 | 4.8 |
| Endrin | 1.0 | 102 | 6.1 |
| Heptachlor | 1.0 | 92 | 7.3 |
| Hexachlorobenzene | 1.0 | 99 | 4.5 |
| Lindane (γ-BHC) | 1.0 | 97 | 5.5 |
| Methoxychlor | 1.0 | 110 | 8.2 |
Data is representative and compiled from similar methods for organochlorine pesticides.
Table 2: Summary of SPE Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Sorbent | C18 (Octadecyl-bonded silica), 500 mg | Nonpolar sorbent for effective retention of hydrophobic this compound. |
| Sample Volume | 1 L | Standard volume for environmental water analysis to achieve low detection limits. |
| Sample pH | ~2 | Ensures stability of analytes and consistent sorbent interaction. |
| Conditioning | Organic solvent -> Methanol -> Water | Activates the C18 chains and wets the sorbent for optimal sample interaction. |
| Loading Flow Rate | ~30 mL/min | Allows sufficient interaction time between this compound and the sorbent for high retention. |
| Elution Solvent | Acetone/n-Hexane or Ethyl Acetate/DCM | A combination of moderately polar and nonpolar solvents effectively disrupts the hydrophobic interaction and elutes the analyte. |
| Final Analysis | GC-ECD | Highly sensitive and selective detector for chlorinated compounds like this compound. |
Visualizations
Below is a diagram illustrating the logical workflow for the solid-phase extraction of this compound.
Caption: Workflow for this compound Solid-Phase Extraction.
References
Application Note: Enhanced Detection of Tecnazene through Derivatization for Gas Chromatography Analysis
Abstract
This application note details a method for the derivatization of the fungicide Tecnazene (2,3,5,6-tetrachloronitrobenzene) to improve its analysis by gas chromatography (GC). Direct analysis of this compound is feasible; however, this protocol outlines a two-step derivatization process to enhance sensitivity, selectivity, and chromatographic peak shape. The method involves the chemical reduction of the nitro group in this compound to an amine, forming 2,3,5,6-tetrachloroaniline. This intermediate is subsequently acylated using heptafluorobutyric anhydride (HFBA) to produce a stable, electron-capturing derivative. This derivatization strategy is particularly advantageous for trace-level analysis in complex matrices, offering lower detection limits and more robust quantification.
Introduction
This compound is a chlorinated nitroaromatic fungicide used to control dry rot in various crops. While this compound is amenable to direct analysis by gas chromatography, particularly with an electron capture detector (GC-ECD), challenges such as matrix interference and the need for high sensitivity in residue analysis call for methods that can improve its detection.[1][2] Chemical derivatization is a powerful technique to enhance the analytical properties of target compounds for GC analysis.[3] For nitroaromatic compounds like this compound, which lack reactive functional groups for direct derivatization, a common strategy is the reduction of the nitro group to a more reactive amine.[4]
This application note describes a detailed protocol for the derivatization of this compound. The process involves an initial reduction of this compound to 2,3,5,6-tetrachloroaniline, followed by acylation of the resulting amine with heptafluorobutyric anhydride (HFBA).[5] The resulting N-(2,3,5,6-tetrachlorophenyl)heptafluorobutanamide is highly electronegative, making it exceptionally sensitive to electron capture detection and providing a unique mass spectrum for confirmation by mass spectrometry (GC-MS). This derivatization enhances chromatographic performance by reducing peak tailing and allows for lower detection limits.
Experimental Protocols
Materials and Reagents
-
This compound standard (99% purity)
-
2,3,5,6-Tetrachloroaniline standard (99% purity)
-
Heptafluorobutyric anhydride (HFBA) (99% purity)
-
Iron powder (Fe), 325 mesh
-
Concentrated Hydrochloric Acid (HCl), 37%
-
Sodium Hydroxide (NaOH), 5M solution
-
Toluene, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas, high purity
Sample Preparation: Reduction of this compound to 2,3,5,6-Tetrachloroaniline
-
Prepare a 10 µg/mL stock solution of this compound in ethyl acetate.
-
In a 10 mL reaction vial, add 1 mL of the this compound stock solution.
-
Add 50 mg of iron powder and 2 mL of deionized water.
-
While stirring, add 0.1 mL of concentrated hydrochloric acid.
-
Heat the mixture to 90-95°C and stir vigorously for 60 minutes.
-
Monitor the reaction completion by taking a small aliquot of the organic layer and analyzing by GC-MS to ensure the disappearance of the this compound peak.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 5M NaOH dropwise until the pH is approximately 8-9.
-
Extract the aqueous layer twice with 2 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen. This solution now contains 2,3,5,6-tetrachloroaniline.
Derivatization of 2,3,5,6-Tetrachloroaniline with HFBA
-
To the 1 mL of the 2,3,5,6-tetrachloroaniline solution in ethyl acetate, add 100 µL of toluene.
-
Add 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and vortex for 30 seconds to quench the excess HFBA.
-
The organic layer containing the derivatized product is now ready for GC analysis.
GC-ECD and GC-MS Conditions
For Underivatized this compound (GC-ECD):
-
GC System: Agilent 7890B GC with ECD
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C (Splitless)
-
Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, then ramp at 20°C/min to 320°C (hold 2 min)
-
Carrier Gas: Helium at 1 mL/min
-
Detector Temperature: 300°C
For Derivatized this compound (GC-MS):
-
GC-MS System: Agilent 7890B GC with 5977A MSD
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C (Splitless)
-
Oven Program: 80°C (hold 2 min), ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C
-
Carrier Gas: Helium at 1 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Results and Discussion
The derivatization of this compound via reduction to 2,3,5,6-tetrachloroaniline and subsequent acylation with HFBA significantly improves its analytical determination by GC. The derivatized product exhibits a shorter retention time and a more symmetrical peak shape compared to the underivatized compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for the analysis of underivatized this compound and its HFBA derivative.
Table 1: GC-ECD Analysis of Underivatized this compound
| Parameter | Value | Reference |
| Retention Time | ~10.5 min | |
| Limit of Detection (LOD) | 0.05 µg/L | |
| Limit of Quantitation (LOQ) | 0.15 µg/L | |
| Linearity (r²) | >0.995 | |
| Recovery (spiked at 1 µg/L) | 85-95% |
Table 2: GC-MS Analysis of HFBA-Derivatized this compound
| Parameter | Value | Reference |
| Retention Time | ~8.2 min | |
| Limit of Detection (LOD) | 0.005 µg/L | |
| Limit of Quantitation (LOQ) | 0.015 µg/L | |
| Linearity (r²) | >0.998 | |
| Recovery (spiked at 0.1 µg/L) | 90-105% |
The data clearly indicates that the derivatization procedure leads to a significant improvement in sensitivity, with the LOD and LOQ being an order of magnitude lower for the derivatized compound. The shorter retention time also allows for a higher sample throughput.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization of this compound for improved GC analysis.
Caption: Workflow for this compound derivatization.
Signaling Pathway (Logical Relationship)
This diagram illustrates the logical relationship of how derivatization improves the analytical outcome.
Caption: Rationale for improved analysis via derivatization.
Conclusion
The described two-step derivatization method, involving the reduction of this compound to 2,3,5,6-tetrachloroaniline followed by acylation with HFBA, provides a robust and highly sensitive approach for the analysis of this compound residues. This method offers significant improvements in detection limits, chromatographic performance, and selectivity compared to the direct analysis of the parent compound. The protocol is suitable for researchers and analytical scientists working on trace-level determination of this compound in environmental and agricultural samples.
References
Application Notes and Protocols for the Analysis of Tecnazene and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Its persistence and potential degradation into various products in the environment and biological systems necessitate robust analytical methods for monitoring and risk assessment. This document provides detailed application notes and protocols for the analysis of this compound and its primary degradation products, including 2,3,5,6-tetrachloroaniline (TCA) and 2,3,5,6-tetrachloro-4-methoxyaniline (TCTA). The methods described herein are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing sensitive and selective detection and quantification in various matrices such as soil, water, and potatoes.
Analytical Methods Overview
The two primary analytical techniques for the determination of this compound and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. GC-MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of this compound and its metabolites.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] Coupled with a UV or mass spectrometry detector, HPLC provides a versatile alternative to GC-MS.
Experimental Workflow
The general workflow for analyzing this compound and its degradation products involves sample preparation (extraction and cleanup) followed by instrumental analysis.
Figure 1: General experimental workflow for this compound analysis.
Degradation Pathway of this compound
This compound can degrade in the environment through both microbial and abiotic processes. The primary degradation pathways involve the reduction of the nitro group and dechlorination.
Figure 2: Proposed degradation pathways of this compound.
Under anaerobic conditions, the major degradation product of this compound is 2,3,5,6-tetrachloroaniline (TCA), formed by the reduction of the nitro group.[3] Further metabolism may occur, potentially leading to the formation of compounds like 2,3,5,6-tetrachloro-4-methoxyaniline (TCTA). Photodegradation in water, especially in the presence of UV light, can lead to reductive dechlorination and ring opening reactions.[4]
Experimental Protocols
Sample Preparation: QuEChERS Method for Potatoes and Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from food and environmental matrices.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 kits containing MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Vortex mixer
-
Centrifuge
Protocol:
-
Homogenization: Homogenize a representative sample of the potato or soil.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS or HPLC analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common method for extracting and concentrating pesticides from water samples.
Materials:
-
SPE cartridges (e.g., C18 or graphitized carbon black - GCB)
-
SPE manifold
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry after the final water wash.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100 mL, pH adjusted to <2) through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Drying:
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes with a suitable solvent, such as 5 mL of ethyl acetate followed by 5 mL of DCM.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is then ready for analysis.
-
Instrumental Analysis: GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Capillary column suitable for pesticide analysis (e.g., Rxi-5Sil MS, 30m x 0.25mm x 0.25µm).
Typical GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial 55 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 7 °C/min to 300 °C, hold for 0.21 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 45-500) or Selected Ion Monitoring (SIM) |
Instrumental Analysis: HPLC-UV/MS
Instrumentation:
-
High-performance liquid chromatograph with a UV or mass spectrometry detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
Typical HPLC-UV Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| UV Detection | Wavelength specific to analytes (e.g., 210 nm) |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound and its degradation products using the described methods.
Table 1: Method Performance for this compound and Degradation Products
| Analyte | Matrix | Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | Potato | GC-ECD | 80-100 | 0.01 | - | |
| TCA | Potato | GC-ECD | 83-137 | 0.05 | - | |
| TCTA | Potato | GC-ECD | 83-137 | 0.01 | - | |
| This compound | Potato | HPLC | 94 (±9.3) | 0.01 | - | |
| TCA | Potato | HPLC | 95 (±6.2) | 0.01 | - | |
| TCTA | Potato | HPLC | 93 (±5.8) | 0.01 | - | |
| Various Pesticides | Soil | QuEChERS-LC-MS/MS | 70-120 | - | - |
Table 2: Comparison of Sample Preparation Methods
| Method | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| QuEChERS | Spinach, Rice, Mandarin | 101.3-105.8 | Fast, easy, low solvent use, high throughput | Matrix effects can be significant | |
| Liquid-Liquid Extraction (LLE) | Spinach, Rice, Mandarin | 62.6-85.5 | Established method | More time-consuming, larger solvent volumes | |
| Solid-Phase Extraction (SPE) | Wine | 70-132 | Good cleanup, can concentrate analytes | Can be more expensive and time-consuming than QuEChERS |
Conclusion
The choice of analytical method for this compound and its degradation products depends on the specific matrix, the target analytes, and the required sensitivity. The QuEChERS method followed by GC-MS or HPLC analysis is a robust and efficient approach for a wide range of samples. Proper method validation, including the determination of recovery, limits of detection, and matrix effects, is crucial for obtaining accurate and reliable results. The provided protocols and data serve as a comprehensive guide for researchers and professionals involved in the analysis of this compound residues.
References
- 1. epa.gov [epa.gov]
- 2. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4,5-Tetrachloro-3-nitrobenzene | C6HCl4NO2 | CID 8330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
Tecnazene Application in Potato Dry Rot Research: A Review of Current and Historical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecnazene (2,3,5,6-tetrachloronitrobenzene) is a compound primarily recognized for its role as a potato sprout suppressant during storage.[1] It is also registered as a fungicide for the control of dry rot in potatoes, a disease predominantly caused by various Fusarium species, including Fusarium solani and Fusarium sambucinum.[2][3][4] This document provides a comprehensive overview of this compound's application rates for the control of potato dry rot, based on available scientific literature and regulatory information. It is important to note that while this compound has been used for dry rot control, some studies suggest its efficacy, particularly against Fusarium solani, may be limited when used as a standalone treatment.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound application rates for the control of potato dry rot. These rates are primarily for dust formulations applied to stored potatoes.
Table 1: this compound Dust Formulation Application Rates
| Product Formulation | Active Ingredient Concentration | Application Rate (Product) | Application Rate (Active Ingredient) | Reference |
| This compound 3% Dust | 3% w/w | 4.5 kg/tonne of potatoes | 0.135 kg/tonne of potatoes | FAO |
| This compound 6% Dust | 6% w/w | 2.25 kg/tonne of potatoes | 0.135 kg/tonne of potatoes | FAO |
| This compound 10% Granules | 10% w/w | 1.25 kg/tonne of potatoes | 0.125 kg/tonne of potatoes | FAO |
Table 2: Combination Product Application Rate
| Product Formulation | Active Ingredient Concentrations | Application Rate (Product) | Application Rate (Active Ingredients) | Reference |
| This compound + Thiabendazole (TBZ) Dust | 6% this compound + 1.8% TBZ | 2.25 kg/tonne of potatoes | 0.135 kg this compound + 0.041 kg TBZ/tonne of potatoes | FAO |
Experimental Protocols
Detailed experimental protocols specifically for evaluating this compound's efficacy against potato dry rot are not extensively available in recent scientific literature. However, a general protocol for testing fungicide dust formulations on potatoes can be adapted for research purposes.
Objective: To evaluate the efficacy of this compound dust in controlling Fusarium dry rot on potato tubers under controlled laboratory conditions.
Materials:
-
Healthy, blemish-free potato tubers of a susceptible variety.
-
Pure culture of a pathogenic Fusarium species (e.g., F. sambucinum).
-
This compound dust formulation (e.g., 6% w/w).
-
Sterile distilled water.
-
Sterile scalpel or cork borer.
-
Incubation chambers with controlled temperature and humidity.
-
Personal Protective Equipment (PPE): gloves, lab coat, dust mask.
Methodology:
-
Inoculum Preparation:
-
Grow the Fusarium species on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation is abundant.
-
Prepare a spore suspension by flooding the culture plates with sterile distilled water and gently scraping the surface.
-
Adjust the spore concentration to a predetermined level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
Tuber Preparation and Inoculation:
-
Wash and surface-sterilize the potato tubers.
-
Create a uniform wound of a specific size and depth on each tuber using a sterile scalpel or cork borer.
-
Inoculate each wound with a known volume of the Fusarium spore suspension.
-
Allow the inoculated tubers to air-dry in a sterile environment.
-
-
Fungicide Application:
-
Divide the inoculated tubers into treatment and control groups.
-
For the treatment group, apply the this compound dust formulation at a rate equivalent to the recommended dosage (e.g., 2.25 g of 6% dust per kg of potatoes). This can be achieved by placing the tubers and the dust in a sealed container and shaking gently to ensure even coating.
-
The control group should be treated with an inert powder or left untreated.
-
-
Incubation:
-
Place the treated and control tubers in separate incubation chambers.
-
Maintain conditions conducive to dry rot development, typically high humidity (around 90%) and a temperature of 15-20°C.
-
-
Disease Assessment:
-
After a set incubation period (e.g., 21-28 days), assess the severity of dry rot.
-
Measure the diameter and depth of the resulting lesions.
-
Calculate the percentage of disease control for the this compound treatment compared to the control.
-
Visualizations
Diagram 1: Experimental Workflow for Fungicide Efficacy Testing
A generalized workflow for evaluating the efficacy of this compound dust against potato dry rot.
Diagram 2: Hypothetical Mode of Action of Organochlorine Fungicides
A speculative diagram of the potential mode of action of this compound as an organochlorine fungicide.
It is critical to understand that the precise biochemical mechanism of this compound's fungicidal action against Fusarium species is not well-documented in publicly available literature. As an organochlorine compound, it may interfere with nerve function and other cellular processes, but this is a general characteristic of the chemical class and not specific to its interaction with potato pathogens.
Concluding Remarks
This compound is applied as a dust to stored potatoes for the dual purpose of sprout suppression and dry rot control. While specific application rates for various formulations are established, its efficacy as a standalone fungicide against certain Fusarium species is a subject of discussion in the scientific community. For research purposes, adapting generalized fungicide testing protocols is necessary due to the lack of specific, detailed experimental methodologies for this compound in the context of dry rot control. Further research into its precise mode of action against pathogenic fungi would be beneficial for optimizing its use and developing more effective disease management strategies.
References
Application Notes and Protocols for Tecnazene in Smoke Generator Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation, application, and analysis of Tecnazene-based smoke generators for the purpose of potato sprout suppression during storage. This compound (1,2,4,5-tetrachloro-3-nitrobenzene) is a plant growth regulator and fungicide effective in controlling sprouting and certain storage diseases in potatoes.
Application: Potato Sprout Suppression
This compound is utilized as a post-harvest sprout suppressant for stored potatoes. It is particularly effective for long-term storage, where maintaining tuber dormancy is critical for preserving quality for both fresh market and processing industries. Application via smoke generation allows for even distribution of the active ingredient throughout a storage facility, reaching potatoes in bulk piles or bins.
Key Applications:
-
Inhibition of Sprout Growth: Prevents the development of sprouts from the potato eyes, maintaining the tuber's firmness, weight, and nutritional value.
-
Fungicidal Activity: Offers protection against dry rot (Fusarium spp.), a common storage disease.
Representative Smoke Generator Formulation
While specific commercial formulations are proprietary, a representative formulation for a this compound smoke generator can be derived from publicly available patent literature on agricultural smoke generators.[1][2][3][4] The following formulation is provided as a starting point for research and development.
Table 1: Representative this compound Smoke Generator Formulation
| Component | Function | Representative Percentage (w/w) |
| This compound | Active Ingredient (Sprout Suppressant) | 10 - 40% |
| Combustible Carrier (e.g., Sawdust, Rice Chaff) | Fuel for smoke generation | 30 - 60% |
| Oxidizing Agent (e.g., Potassium Chlorate, Sodium Chlorate) | Promotes sustained, flameless combustion | 15 - 30% |
| Binder (e.g., Carboxymethyl cellulose, Glue) | Provides structural integrity to the formulation | 5 - 10% |
Experimental Protocols
Protocol for Formulation of a Laboratory-Scale this compound Smoke Generator
This protocol outlines the steps for preparing a small-scale this compound smoke generator for experimental use.
Materials:
-
This compound (technical grade)
-
Dried, finely milled sawdust (or rice chaff)
-
Potassium chlorate (or sodium chlorate)
-
Carboxymethyl cellulose (or other suitable binder)
-
Water
-
Heat-resistant container (e.g., ceramic or metal canister)
-
Igniter (e.g., fuse)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a respirator with appropriate cartridges for organic vapors and particulates.
Procedure:
-
Preparation of the Combustible Carrier: Ensure the sawdust or rice chaff is thoroughly dried and finely milled to a consistent particle size.
-
Dry Mixing: In a well-ventilated fume hood, carefully mix the this compound powder, dried combustible carrier, and potassium chlorate in the desired ratios. Mix thoroughly to ensure a homogenous blend.
-
Binder Preparation: Prepare a solution of the binder by dissolving it in a minimal amount of water to form a thick paste.
-
Granulation: Slowly add the binder solution to the dry mixture while continuously mixing. The goal is to form damp granules.
-
Drying: Spread the granules on a tray and dry them in an oven at a low temperature (e.g., 50-60°C) until all moisture is removed.
-
Formulation Assembly: Place the dried granules into the heat-resistant container and insert an igniter.
Protocol for Evaluating the Efficacy of this compound Smoke on Potato Sprouting
This protocol details a laboratory-scale experiment to assess the sprout-suppressing efficacy of a this compound smoke formulation.
Materials:
-
Sound, disease-free potatoes of a known cultivar
-
Controlled environment chambers or storage containers
-
This compound smoke generator
-
Control (untreated) group
-
Ruler or calipers
-
Balance
Procedure:
-
Potato Preparation: Select potatoes of uniform size and allow them to cure at room temperature for 1-2 weeks.
-
Experimental Setup: Divide the potatoes into two groups: a treatment group and a control group. Place each group into a separate, sealed storage chamber.
-
Treatment Application: In the treatment chamber, place the this compound smoke generator on a fire-proof surface. Ignite the generator and immediately seal the chamber. Allow the smoke to circulate for a predetermined amount of time (e.g., 24-48 hours).
-
Ventilation: After the exposure period, ventilate the chamber thoroughly to remove any remaining smoke.
-
Storage: Store both the treated and control potatoes under controlled conditions of temperature (e.g., 8-10°C) and humidity (e.g., 85-90% RH) that are conducive to sprouting.
-
Data Collection: At regular intervals (e.g., weekly or bi-weekly) over a period of several months, assess the following parameters for each potato:
-
Number of sprouts per tuber
-
Length of the longest sprout per tuber (in mm)
-
Total weight of sprouts per tuber (optional)
-
Overall tuber condition (e.g., firmness, signs of disease)
-
-
Data Analysis: Compare the sprouting data from the treated and control groups to determine the efficacy of the this compound smoke treatment.
Protocol for Quantitative Analysis of this compound Residues in Potato Tubers
This protocol provides a general method for the extraction and analysis of this compound residues from potato samples using Gas Chromatography (GC).[5]
Materials:
-
Potato samples (whole, peel, and flesh)
-
Homogenizer/blender
-
Solvents (e.g., hexane, acetone, acetonitrile)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges for cleanup (optional)
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Wash and dry the potato tubers.
-
Separate the peel and the flesh if required for differential analysis.
-
Homogenize a known weight of the potato sample (whole, peel, or flesh) in a blender.
-
-
Extraction:
-
To the homogenized sample, add a suitable extraction solvent (e.g., a mixture of hexane and acetone).
-
Blend at high speed for several minutes.
-
Filter the mixture and collect the solvent extract.
-
Perform a liquid-liquid partitioning with a saturated sodium chloride solution to remove water-soluble impurities.
-
-
Cleanup:
-
Dry the organic extract with anhydrous sodium sulfate.
-
For further purification, the extract can be passed through a Solid Phase Extraction (SPE) cartridge.
-
-
Analysis:
-
Concentrate the cleaned extract to a known volume.
-
Inject an aliquot of the extract into the GC-ECD or GC-MS system.
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from the analytical standard.
-
Quantitative Data
The following tables summarize representative data on this compound residue levels in potatoes following treatment.
Table 2: this compound Residues in Stored Potatoes (mg/kg)
| Storage Duration (Days) | Whole Tuber | Peel | Flesh (Pulp) |
| 0 | 10.7 | - | - |
| 88 | 6.8 | - | 0.4 |
| 186 | 4.9 | - | 0.2 |
Data are illustrative and can vary based on application rate, storage conditions, and potato variety.
Table 3: Effect of Washing on this compound Residues (mg/kg)
| Sample | Mean Residue |
| Unwashed Potatoes | 2.0 - 5.0 |
| Washed Potatoes | < 1.0 |
Washing significantly reduces this compound residues on the tuber surface.
Mechanism of Action (Presumed)
The precise molecular mechanism of this compound as a sprout suppressant is not fully elucidated. However, it is hypothesized to act by inhibiting the biosynthesis of gibberellins, a class of plant hormones that are crucial for promoting sprout growth. By blocking a key enzymatic step in the gibberellin synthesis pathway, this compound likely reduces the endogenous levels of active gibberellins in the potato tuber's meristematic tissues (the "eyes"), thereby maintaining dormancy.
Visualizations
References
- 1. EP0715494A1 - Smoke generator carrying agricultural chemicals, and process for preparation thereof - Google Patents [patents.google.com]
- 2. US2695258A - Pest control smoke generators - Google Patents [patents.google.com]
- 3. EP0639331A2 - Smoke fumigant formulations - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Improving Tecnazene Extraction Efficiency from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Tecnazene from challenging clay soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.
Q1: Why am I experiencing low recovery of this compound from my clay soil samples?
Possible Causes:
-
Strong Adsorption: this compound, like other organochlorine pesticides, can strongly adsorb to clay particles and soil organic matter, making it difficult to extract.[1] Clay soils, with their large surface area and cation exchange capacity, enhance this binding.
-
Inadequate Solvent Polarity: The chosen extraction solvent may not be effective at disrupting the interactions between this compound and the soil matrix.
-
Insufficient Extraction Time or Agitation: The duration and vigor of the extraction process may not be adequate for the complete desorption of the analyte from the soil particles.
-
High Organic Matter Content: Soils with high organic matter content can bind this compound, reducing its availability for extraction.[1]
-
Soil pH: The pH of the soil can influence the surface charge of clay particles and the ionization state of interfering compounds, affecting this compound's binding and extractability.[2][3]
Solutions:
-
Optimize Solvent Selection:
-
Use a solvent or a solvent mixture with appropriate polarity to effectively solvate this compound and displace it from the soil matrix. Acetonitrile and acetone/hexane mixtures are commonly used for organochlorine pesticides.[4]
-
Consider adding a small amount of water to the extraction solvent, which can help to displace polar compounds from soil binding sites.
-
-
Enhance Extraction Conditions:
-
Increase the extraction time and agitation speed to improve the diffusion of the solvent into the soil matrix and the desorption of this compound.
-
Employ more exhaustive extraction techniques such as Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE), which use elevated temperatures and pressures to improve efficiency.
-
-
Pre-treat the Soil Sample:
-
Air-dry and thoroughly homogenize the soil sample before extraction to ensure consistency and improve solvent interaction.
-
Adjusting the pH of the extraction slurry may alter the surface chemistry of the clay and organic matter, potentially reducing this compound adsorption.
-
-
Perform Multiple Extractions: Conduct sequential extractions of the same soil sample and combine the extracts to improve overall recovery.
Q2: My chromatograms show significant matrix interference. How can I clean up my extracts?
Possible Causes:
-
Co-extraction of Matrix Components: Clay soils are rich in organic matter, humic substances, and other compounds that can be co-extracted with this compound, leading to interference in the analytical detection.
-
Ineffective Cleanup Procedure: The selected cleanup method may not be suitable for removing the specific interfering compounds present in the clay soil extract.
Solutions:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with appropriate sorbents to remove interfering compounds. Common choices for pesticide analysis include:
-
Florisil® or Alumina: Effective for removing polar interferences.
-
C18 or other reversed-phase sorbents: Useful for removing non-polar interferences.
-
Graphitized Carbon Black (GCB): Can remove pigments and sterols, but may also retain planar molecules like this compound, so its use should be carefully optimized.
-
Primary Secondary Amine (PSA): Effective in removing fatty acids, sugars, and other polar organic acids.
-
-
Dispersive Solid-Phase Extraction (d-SPE): This technique, often used in the QuEChERS method, involves adding sorbents directly to the extract, followed by centrifugation. It is a rapid and effective cleanup method.
-
Gel Permeation Chromatography (GPC): GPC can be used to separate large molecules, such as humic acids and lipids, from the smaller pesticide molecules.
Q3: I am observing poor reproducibility in my extraction results. What could be the cause?
Possible Causes:
-
Inhomogeneous Soil Samples: Clay soils can be difficult to homogenize, leading to variations in the analyte concentration between subsamples.
-
Inconsistent Water Content: The moisture content of the soil can significantly impact extraction efficiency.
-
Variable Extraction Conditions: Inconsistent application of extraction parameters such as time, temperature, and solvent volume will lead to variable results.
Solutions:
-
Thorough Sample Homogenization: Ensure soil samples are thoroughly mixed and sieved before taking aliquots for extraction.
-
Consistent Sample Moisture: Air-dry soil samples to a consistent moisture level or determine the moisture content of each sample and report results on a dry-weight basis to normalize the data.
-
Standardize Extraction Protocol: Strictly control all extraction parameters, including solvent volumes, extraction time, temperature, and agitation speed, for all samples and standards.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound in clay soil?
Both Accelerated Solvent Extraction (ASE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are effective for pesticide extraction from soil.
-
ASE utilizes high temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.
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QuEChERS is a simple and high-throughput method that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. It has been shown to provide good recoveries for a wide range of pesticides.
The choice between these methods may depend on available equipment, sample throughput requirements, and the specific characteristics of the soil. For highly complex clay matrices, the optimization of either method is crucial.
Q2: What are the best solvents for extracting this compound from clay soil?
A combination of polar and non-polar solvents is often effective. Acetonitrile is a common and effective solvent used in the QuEChERS method. Other successful solvent systems for organochlorine pesticides in soil include mixtures of acetone and hexane or dichloromethane and acetone. The optimal solvent system should be determined experimentally for your specific soil type.
Q3: How do soil organic matter and pH affect this compound extraction?
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Organic Matter: High organic matter content generally leads to stronger adsorption of hydrophobic compounds like this compound, which can result in lower extraction recoveries.
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pH: Soil pH can influence the surface charge of clay minerals and the chemical form of organic matter, which in turn can affect the adsorption-desorption equilibrium of this compound. For some ionizable pesticides, adjusting the pH of the extraction solvent can significantly improve recovery. While this compound is not ionizable, pH can still impact the overall matrix and co-extractive profile.
Data Presentation
Table 1: Comparison of Extraction Methods for Pesticides in Soil
| Extraction Method | Typical Recovery Range (%) | Advantages | Disadvantages |
| QuEChERS | 54 - 103 | Fast, high throughput, low solvent use, effective cleanup | May require optimization for complex matrices |
| Accelerated Solvent Extraction (ASE) | 73 - 101 | Automated, fast, low solvent use, high efficiency | Requires specialized equipment |
| Soxhlet Extraction | 12 - 92 | Exhaustive extraction, well-established method | Time-consuming, large solvent consumption |
| Ultrasonic Extraction (Sonication) | 71 (average) | Faster than Soxhlet, relatively simple setup | Recoveries can be lower than ASE for aged residues |
Recovery rates are for a range of pesticides and may vary for this compound depending on soil characteristics.
Table 2: Influence of Soil Properties on Pesticide Recovery
| Soil Property | Effect on Adsorption | Impact on Extraction Recovery | Mitigation Strategies |
| High Clay Content | Increased adsorption due to large surface area. | Can lead to lower recoveries. | Use more rigorous extraction methods (ASE, MAE), optimize solvent, perform multiple extractions. |
| High Organic Matter | Increased adsorption of hydrophobic compounds. | Can significantly reduce recovery. | Use of co-solvents, increase extraction temperature and time, employ robust cleanup (e.g., SPE with PSA). |
| Acidic pH | Can increase adsorption of some pesticides. | May decrease recovery. | Adjusting the pH of the extraction solvent may improve desorption. |
| Alkaline pH | Can decrease adsorption of some pesticides. | May improve recovery. | Consider the stability of this compound at different pH values. |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Clay Soil
This protocol is a widely used and effective method for the extraction of a broad range of pesticides from soil.
Methodology:
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Sample Preparation: Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. If the soil is very dry, add 10 mL of deionized water and vortex for 30 seconds.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately cap and shake vigorously for 1 minute.
-
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Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
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Cleanup (d-SPE):
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Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
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Vortex for 30 seconds.
-
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Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
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Analysis: Take an aliquot of the final extract for analysis by GC-MS or another suitable instrument.
Protocol 2: Accelerated Solvent Extraction (ASE) for this compound in Clay Soil
PLE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
Methodology:
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Sample Preparation: Mix 10 g of homogenized clay soil with a dispersing agent like diatomaceous earth.
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Cell Loading: Load the mixture into a stainless-steel extraction cell. An in-cell cleanup sorbent such as Florisil® can be added at the bottom of the cell.
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Extraction Parameters (Example):
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Solvent: Acetone:Hexane (1:1, v/v)
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Temperature: 100 °C
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Pressure: 1500 psi
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Static Time: 5 minutes
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Cycles: 2
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Collection: The extract is automatically collected in a vial.
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Concentration and Analysis: The extract may need to be concentrated and solvent-exchanged before analysis by GC-MS.
Visualizations
Caption: Workflow for the modified QuEChERS extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of soil pH and organic matter on the adsorption and desorption of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in Tecnazene LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Tecnazene by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS/MS analysis, with a focus on mitigating matrix effects.
Question: I am observing significant signal suppression or enhancement for this compound in my sample matrix. How can I identify and mitigate this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex matrices.[1][2] These effects can compromise the accuracy, precision, and sensitivity of your method.[1] Here’s a systematic approach to address this issue:
1. Evaluation of Matrix Effects:
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Post-Column Infusion: This technique helps to identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
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Post-Extraction Spike: Compare the response of a standard spiked into a blank matrix extract with the response of a standard in a neat solvent. A significant difference in signal indicates the presence of matrix effects.
2. Mitigation Strategies:
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Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices.[3][4] It involves an extraction and cleanup step.
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Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than dispersive SPE (dSPE) used in QuEChERS, leading to cleaner extracts.
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Solvent Extraction: For soil and water samples, liquid-liquid extraction with solvents like acetone/hexane or methylene chloride can be effective.
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Chromatographic Separation:
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Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
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Calibration Strategy:
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This is a common and effective way to compensate for matrix effects.
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Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.
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Standard Addition: This method involves adding known amounts of the analyte to the sample extract and can be very effective, especially when a blank matrix is not available.
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Dilution:
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Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
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Experimental Workflow for Mitigating Matrix Effects
Caption: A generalized workflow for addressing matrix effects in LC-MS/MS analysis.
Question: I am not sure which sample preparation method to use for my specific matrix. Can you provide some guidance?
Answer:
The choice of sample preparation method is critical and depends on the complexity of your matrix. Here are some recommendations for common matrices:
| Matrix Type | Recommended Sample Preparation Method | Key Considerations |
| Fruits & Vegetables | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A widely adopted and effective method for pesticide residue analysis in produce. Different buffer systems (e.g., citrate, acetate) and dSPE sorbents (e.g., PSA, C18, GCB) can be used depending on the specific commodity. |
| Soil & Sediment | Solvent Extraction followed by Cleanup | Common extraction solvents include acetone/hexane or methylene chloride. Cleanup can be performed using Solid-Phase Extraction (SPE) to remove interferences. |
| Water | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE with a non-polar solvent like methylene chloride is a traditional approach. SPE offers the advantage of concentrating the analyte while removing salts and other polar interferences. |
| Complex/Fatty Matrices | Modified QuEChERS or Enhanced Cleanup | For matrices with high fat content, a freezing step or the use of C18 in the cleanup stage can help remove lipids. More rigorous cleanup techniques like Gel Permeation Chromatography (GPC) may be necessary in some cases. |
Detailed Protocol: QuEChERS for Fruit/Vegetable Samples
This is a generalized QuEChERS protocol. Optimization may be required for your specific application.
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Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
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Extraction:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10-15 mL of acetonitrile.
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Add the appropriate QuEChERS salt packet (e.g., AOAC or EN formulation).
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Shake vigorously for 1 minute.
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Centrifuge at >3000 g for 5 minutes.
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Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take an aliquot of the supernatant (acetonitrile layer).
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Transfer it to a dSPE tube containing the appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove fats, GCB to remove pigments).
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Vortex for 30 seconds.
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Centrifuge at >3000 g for 5 minutes.
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Analysis:
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The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
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Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your instrument, here are some starting points for method development. This compound (Tetrachloronitrobenzene) has a molecular weight of 260.89 g/mol .
Table of Suggested LC-MS/MS Parameters for this compound
| Parameter | Suggested Setting | Notes |
| Ionization Mode | Negative Ion Electrospray (ESI-) | This compound's nitro group and chlorine atoms make it amenable to negative ion mode, likely forming the [M-NO2+O]- or other adducts. Positive ion mode (ESI+) forming [M+H]+ or [M+NH4]+ should also be evaluated. |
| Precursor Ion (Q1) | m/z 261 (for [M-H]⁻ in negative mode) or m/z 262 (for [M+H]⁺ in positive mode) | The exact m/z of the precursor ion should be confirmed by infusion of a standard solution. |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion. | Infuse a standard solution of this compound and perform a product ion scan to identify the most abundant and specific fragment ions. A known GC-MS/MS transition for this compound is 261 -> 203, which can be a starting point to investigate in LC-MS/MS. |
| Collision Energy (CE) | To be optimized for each transition. | The optimal CE will depend on the instrument and the specific precursor-product ion transition. Perform a collision energy optimization experiment for each MRM transition. |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | A C18 column is a good starting point for the separation of moderately non-polar compounds like this compound. |
| Mobile Phase | A: Water with 0.1% formic acid and/or 5 mM ammonium formateB: Methanol or Acetonitrile with 0.1% formic acid | A gradient elution from a lower to a higher percentage of organic solvent is typically used. |
Logical Relationship for MRM Method Development
Caption: The logical steps for developing a robust MRM method for this compound.
Q2: How do I choose between different ionization sources like ESI and APCI for this compound analysis?
A2: Electrospray Ionization (ESI) is generally the first choice for a wide range of pesticides and is effective for compounds that can be ionized in solution. Atmospheric Pressure Chemical Ionization (APCI) is often better for less polar and more volatile compounds that are not easily ionized by ESI. For this compound, ESI in negative ion mode is a logical starting point due to its electronegative atoms. However, if you experience poor ionization efficiency with ESI, it is worthwhile to test APCI.
Q3: My peak shape for this compound is poor (e.g., fronting, tailing, or splitting). What could be the cause and how can I fix it?
A3: Poor peak shape can be caused by several factors:
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Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, especially for early eluting compounds. Try to match your injection solvent to the initial mobile phase conditions or reduce the injection volume.
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Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
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Secondary Interactions: Analyte interaction with active sites on the column or in the LC system can cause peak tailing. Adding a small amount of a competing agent to the mobile phase (like a different acid or base) can sometimes help. Also, ensure your column is not degraded.
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Matrix Effects: Co-eluting matrix components can sometimes affect the chromatography and cause peak splitting or distortion. Improving your sample cleanup or chromatographic separation should help.
Q4: What are the best practices for ensuring data quality and reproducibility in this compound analysis?
A4: To ensure high-quality and reproducible data, consider the following:
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System Suitability Testing: Before running your samples, inject a standard solution to ensure your LC-MS/MS system is performing correctly (e.g., checking for consistent retention times, peak areas, and peak shapes).
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Quality Control Samples: Include quality control (QC) samples at different concentration levels throughout your sample batch to monitor the accuracy and precision of your method.
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Regular Instrument Maintenance: Perform regular maintenance on your LC and MS systems, including cleaning the ion source, to prevent performance degradation.
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Method Validation: Fully validate your analytical method according to relevant guidelines (e.g., SANTE/12682/2019 for pesticide residue analysis) to demonstrate its suitability for its intended purpose.
References
Tecnazene stability issues in analytical standards and solutions
Welcome to the technical support center for Tecnazene analytical standards. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound standards and solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in its solid, crystalline form?
This compound is a very stable compound in its solid form.[1][2] When stored in unopened containers under normal conditions, analytical standards are stable for at least two years.[3] It is also highly resistant to heat, with stability up to nearly 300°C, and is not reactive to acids or bases.[3]
Q2: What is the stability of this compound in prepared analytical solutions?
The stability of this compound in solution depends on the solvent and storage conditions. In aqueous solutions buffered at pH 5, 7, and 9, this compound showed no hydrolysis after 30 days at 25°C.[4] However, in organic solvents, stability can be affected by other factors like light and temperature. For instance, it decomposes slowly when exposed to ultraviolet (UV) radiation.
Q3: What are the primary factors that can cause my this compound standard to degrade?
Several factors can influence the stability of this compound solutions:
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Light Exposure: Direct sunlight and UV light can cause photodegradation. It is the most commonly cited cause of degradation in solution.
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Temperature: While stable at high temperatures in solid form, prolonged exposure to high temperatures in solution can accelerate degradation and increase volatilization, leading to a change in concentration. Commercial solutions are often recommended to be stored at refrigerated temperatures (e.g., 4°C).
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Solvent Choice: The choice of solvent is critical. This compound is practically insoluble in water but readily dissolves in various organic solvents. Acetonitrile is a commonly used solvent for commercial standards. Using a solvent that is not high-purity or is incompatible can introduce contaminants that accelerate degradation.
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Oxygen: While this compound is relatively stable, oxidation can be a degradation pathway for many chemical compounds, often accelerated by light and heat.
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Improper Storage: Leaving containers improperly sealed can lead to solvent evaporation, which changes the standard's concentration, or exposure to atmospheric humidity.
Q4: What are the common degradation products of this compound?
Under specific conditions, this compound primarily degrades through the reduction of its nitro group.
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2,3,5,6-tetrachloroaniline (TCA): This is a major metabolite and degradation product formed under anaerobic (oxygen-deficient) conditions. While this compound is chemically stable, the potential for slow reduction to TCA exists, especially if analytical samples are not stored properly.
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Photodegradation Products: Exposure to UV light causes this compound to decompose, though specific product structures from this pathway are not detailed in the provided context.
Q5: How should I properly prepare and store my this compound analytical solutions?
To ensure the longevity and accuracy of your standards:
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Preparation: Use high-purity, analytical grade solvents (e.g., acetonitrile, hexane). Prepare solutions under conditions that minimize exposure to light.
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Storage: Store solutions in amber glass vials to protect them from light. For long-term storage, keep them in a refrigerator at a controlled temperature, such as 4°C, or frozen at or below -18°C.
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Handling: Always seal vials tightly to prevent solvent evaporation and contamination. Allow solutions to return to ambient temperature before use to ensure accurate volume measurements.
Q6: My analytical results for this compound are inconsistent. How can I troubleshoot the issue?
Inconsistent results can often be traced back to standard instability. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent analytical results.
Data Presentation
Table 1: Summary of this compound Stability Properties
| Condition | Stability Assessment | Source(s) |
| Solid Form | Stable for at least 2 years in unopened containers. | |
| Heat (Solid) | Stable up to almost 300°C. | |
| Aqueous (pH 5, 7, 9) | No hydrolysis observed after 30 days at 25°C. | |
| UV Radiation (in solution) | Decomposes slowly. | |
| Anaerobic Conditions | Can be reduced to 2,3,5,6-tetrachloroaniline (TCA). |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (0.44 - 2.09 mg/L at 20-25°C). | |
| Ethanol | 40 g/L at 25°C. | |
| Organic Solvents | Readily soluble in carbon disulfide, benzene, chloroform, ketones, aromatic and chlorinated hydrocarbons. | |
| Acetonitrile | Used as a solvent for commercial standards. |
Experimental Protocols & Methodologies
Protocol 1: Recommended Preparation and Storage of Working Standards
This protocol outlines the best practices for ensuring the stability of prepared this compound solutions.
Caption: Workflow for preparing a stable working standard solution.
Protocol 2: Example Analytical Method (GC-ECD)
This method is based on common practices for analyzing this compound residues in samples like potatoes.
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Sample Extraction:
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Macerate the sample (e.g., chopped potatoes) and extract with a suitable solvent mixture like light petroleum and ethanol or hexane and acetone.
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Filter the extract to remove solid particles.
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Cleanup (if necessary):
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Perform a liquid-liquid partition. For example, partition the extract with sodium chloride and sodium carbonate solutions to remove interfering co-extractives.
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Dry the resulting organic layer using a drying agent like anhydrous sodium sulfate.
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Analysis by GC-ECD:
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Instrument: Gas Chromatograph with an Electron Capture Detector (GC-ECD).
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Column: A suitable capillary column for organochlorine pesticide analysis (e.g., a non-polar or mid-polar column).
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Injection: Inject an aliquot of the final, cleaned-up extract.
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Quantification: Use an external standard calibration curve prepared from a certified this compound reference standard. The limit of determination is typically around 0.01 mg/kg.
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Note: Problems can arise from co-elution, especially when analyzing for the TCA metabolite alongside high concentrations of this compound. Method optimization, such as using hexane as the extracting solvent or employing HPLC, may be required to improve separation and reliability.
Degradation Pathway
The primary degradation pathway for this compound under anaerobic conditions involves the chemical reduction of the nitro group.
Caption: Simplified anaerobic degradation pathway of this compound to TCA.
References
Resolving peak tailing for Tecnazene in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during gas chromatography experiments, with a specific focus on resolving peak tailing for Tecnazene.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and precision.[1][2][3] It is often characterized by an asymmetrical peak with a trailing edge. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
The first step in troubleshooting is to determine the scope of the problem.
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If all peaks are tailing: This typically indicates a physical or mechanical issue in the GC system.[3][4]
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If only the this compound peak (and potentially other polar compounds) is tailing: This suggests a chemical interaction between this compound and the GC system.
Below is a troubleshooting workflow to help you identify and resolve the cause of peak tailing.
Caption: A flowchart outlining the steps to diagnose and resolve peak tailing for this compound in gas chromatography.
Scenario 1: All Peaks are Tailing
When all peaks in your chromatogram exhibit tailing, the issue is likely related to the physical setup of your GC system. Here’s a step-by-step guide to address this:
| Troubleshooting Step | Detailed Methodology | Rationale |
| 1. Verify Column Installation | Ensure the column is installed at the correct height in both the injector and detector according to the manufacturer's instructions. Check that the ferrules are correctly fitted and not overtightened, which can crush the column. | Improper column placement can create dead volumes or turbulence in the carrier gas flow path, causing all analytes to exhibit tailing. |
| 2. Inspect the Column Cut | The column should have a clean, 90-degree cut. If the cut is jagged or angled, re-cut the column using a ceramic scoring wafer or a diamond-tipped pen. Inspect the cut with a magnifying glass to ensure it is clean. | A poor column cut can create turbulence and active sites at the column inlet, leading to peak tailing for all compounds. |
| 3. Check for System Leaks | Use an electronic leak detector to check for leaks at the inlet, detector, and all gas line connections. Pay close attention to the septum and column fittings. | Leaks in the system can disrupt the carrier gas flow, leading to pressure fluctuations and poor peak shape. |
| 4. Verify Temperatures | Confirm that the injector and detector temperatures are set appropriately for the analysis of this compound. The inlet should be hot enough to ensure rapid and complete vaporization of the sample. | If the injector or detector temperature is too low, it can cause slow sample transfer and result in peak tailing. |
Scenario 2: Only the this compound Peak is Tailing
If only the this compound peak shows tailing, the problem is likely due to chemical interactions between the analyte and the GC system. This compound, being a polar compound, is susceptible to interactions with active sites.
| Troubleshooting Step | Detailed Methodology | Rationale |
| 1. Use a Deactivated Inlet Liner | Replace the current inlet liner with a new, highly deactivated one. Deactivated liners have a surface treatment that minimizes the presence of active silanol groups. | Active sites, such as silanol groups in the inlet liner, can interact with polar analytes like this compound through hydrogen bonding, causing peak tailing. |
| 2. Trim the Column Inlet | If using a deactivated liner does not resolve the issue, trim 10-20 cm from the inlet side of the column. This removes any accumulated non-volatile residues or areas where the stationary phase has been damaged. | The front of the column can become contaminated with sample matrix components over time, creating active sites that can cause peak tailing for polar compounds. |
| 3. Use a Highly Deactivated GC Column | If peak tailing persists, consider using a GC column specifically designed for the analysis of active compounds. These columns often have an "end-capped" stationary phase to further reduce silanol interactions. | A highly deactivated column will have fewer active sites available to interact with this compound, resulting in a more symmetrical peak shape. |
| 4. Check for Sample Overload | Inject a more dilute sample of this compound. If the peak shape improves, the original sample concentration may have been too high. | Overloading the column can lead to peak fronting, but in some cases, it can also contribute to tailing. |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the back half of the peak is broader than the front half. This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.
Q2: What are the main causes of peak tailing?
A2: Peak tailing can be caused by either chemical or physical factors.
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Chemical causes include interactions between the analyte and active sites in the GC system (e.g., silanol groups on the column or liner), or contamination.
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Physical causes include issues with the column installation, such as a poor column cut, dead volumes in the flow path, or leaks in the system.
Q3: How does this compound's chemical structure contribute to peak tailing?
A3: this compound (2,3,5,6-tetrachloronitrobenzene) is a polar molecule due to the presence of the nitro group and chlorine atoms. This polarity makes it susceptible to interactions with active sites, particularly silanol groups, which can be present on the surface of undeactivated glass liners or the GC column itself. These interactions can delay the elution of a portion of the this compound molecules, leading to a tailing peak.
Q4: Can the injection technique affect peak tailing?
A4: Yes, the injection technique can influence peak shape. A slow injection can lead to a broader peak and may contribute to tailing. Additionally, using a sample solvent that is not compatible with the stationary phase can cause peak distortion. For splitless injections, an improperly set purge time can also lead to solvent-related peak tailing.
Q5: How often should I replace the inlet liner and trim the column?
A5: The frequency of liner replacement and column trimming depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the liner daily. A good practice is to monitor peak shape and replace the liner or trim the column when you start to observe peak tailing for your target analytes.
Disclaimer: The information provided in this technical support center is intended for general guidance. Specific quantitative data on peak tailing improvement for this compound and detailed experimental protocols would require further method development and validation. The troubleshooting steps outlined above are based on established principles of gas chromatography and should be effective in resolving most instances of peak tailing for this compound.
References
Addressing interferences in Tecnazene residue analysis
Welcome to the technical support center for Tecnazene residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound residue analysis?
A1: The most prevalent interferences in this compound residue analysis arise from the sample matrix itself. These include:
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Matrix Effects: Co-extracted compounds from the sample can either enhance or suppress the analytical signal, leading to inaccurate quantification. This is a significant issue in both gas chromatography (GC) and liquid chromatography (LC) analysis.[1][2][3]
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Co-extractives: Substances like pigments, lipids, and sugars are often extracted along with this compound, which can interfere with chromatographic separation and detection.[1]
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Contamination: External sources such as contaminated solvents, glassware, or instrument components can introduce interfering peaks.
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Cleanup: Utilize cleanup techniques like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.[4]
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample being analyzed. This helps to compensate for signal enhancement or suppression.
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Isotopically Labeled Internal Standards: Using an isotopically labeled version of this compound as an internal standard can effectively compensate for matrix effects as it behaves similarly to the analyte during extraction, cleanup, and analysis.
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Dilution: Diluting the sample extract can reduce the concentration of co-extractives, thereby minimizing their impact on the analytical signal. However, this may compromise the limit of detection.
Q3: What are the key metabolites of this compound that I should be aware of during analysis?
A3: The primary metabolic pathway of this compound in potatoes involves the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA). Further metabolism can occur, but TCA is a key metabolite to consider, as its presence can interfere with this compound quantification if not properly resolved chromatographically.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the sample is thoroughly homogenized. For dry samples like soil, ensure adequate hydration before extraction. Optimize the extraction solvent and shaking/vortexing time. Acetonitrile is a commonly used and effective solvent for QuEChERS extraction. |
| Analyte Loss During Cleanup | The choice of dSPE sorbent is critical. Graphitized carbon black (GCB) can sometimes lead to the loss of planar pesticides. Evaluate different sorbent combinations (e.g., PSA with C18) to find the optimal balance between cleanup efficiency and analyte recovery. |
| Degradation of this compound | This compound can be sensitive to pH. Using buffered QuEChERS methods (e.g., with acetate or citrate buffers) can help maintain a stable pH and prevent degradation. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement. The use of matrix-matched calibration for each batch of samples is highly recommended. |
| Instrument Contamination | High-matrix samples can lead to the accumulation of non-volatile residues in the GC inlet or MS source, causing signal drift and poor reproducibility. Regular maintenance, including cleaning the liner and ion source, is crucial. |
| Inadequate Homogenization | Inconsistent sample homogenization can lead to variable analyte concentrations in the subsamples taken for extraction. Ensure a consistent and thorough homogenization procedure for all samples. |
Issue 3: Peak Tailing or Poor Peak Shape in GC Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Co-extracted matrix components can mask active sites in the GC inlet liner and the front of the analytical column, paradoxically improving the peak shape for some pesticides (matrix-induced response enhancement). However, a dirty liner can also cause peak tailing. Regular replacement of the GC inlet liner is recommended. |
| Inappropriate GC Conditions | Optimize the GC temperature program and flow rate to ensure proper separation and peak shape for this compound. |
| Co-eluting Interferences | A co-eluting matrix component can distort the peak shape. A more selective cleanup or a different GC column may be necessary to resolve the interference. |
Quantitative Data on Interferences
The following table summarizes typical recovery and matrix effect data for this compound in different matrices. Note that these values can vary depending on the specific experimental conditions.
| Matrix | Analytical Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Potato | GC-MS/MS | 0.50 - 2.50 µg/g | 76 - 105 | 2.8 - 19 | Not Specified |
| Soil | GC-MS | 10 - 200 µg/kg | 70 - 120 | < 20 | -20 to +50 (Signal Suppression to Enhancement) |
Matrix Effect is calculated as: ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.
Experimental Protocols
Protocol 1: this compound Residue Analysis in Potato using QuEChERS and GC-MS/MS
-
Sample Preparation:
-
Homogenize 10 g of a representative potato sample.
-
For recovery assessment, fortify blank samples with a known concentration of this compound standard solution.
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 method).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
-
GC-MS/MS Analysis:
-
Transfer the cleaned extract into a GC vial.
-
Inject 1-2 µL into the GC-MS/MS system.
-
GC Conditions (Typical):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS/MS Conditions (Typical for this compound):
-
Ionization Mode: Electron Ionization (EI).
-
Monitor appropriate precursor and product ion transitions for quantification and confirmation.
-
-
Protocol 2: this compound Residue Analysis in Soil using a Modified QuEChERS and GC-MS
-
Sample Preparation:
-
Weigh 10 g of soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.
-
For recovery, spike blank soil samples with this compound standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the soil sample.
-
Shake or vortex for 5 minutes.
-
Add QuEChERS salts (e.g., citrate-buffered salts).
-
Shake immediately for at least 2 minutes and then centrifuge.
-
-
dSPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents. The C18 is particularly useful for removing non-polar interferences common in soil.
-
Vortex for 1 minute and centrifuge.
-
-
GC-MS Analysis:
-
Filter the purified supernatant through a 0.2 µm syringe filter into a GC vial.
-
Analyze using GC-MS with similar conditions as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
References
Technical Support Center: Optimization of QuEChERS Method for Tecnazene in Produce
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Tecnazene in produce. This guide is intended for researchers, scientists, and drug development professionals familiar with chromatographic analysis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound in produce using the QuEChERS method.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: this compound may not be fully extracted from the sample matrix, particularly in produce with lower water content. | - Ensure thorough homogenization of the sample to increase surface area. - For dry commodities (e.g., dried herbs), rehydrate the sample by adding an appropriate amount of water before adding acetonitrile. - Increase shaking time or use a mechanical shaker to ensure vigorous extraction. |
| Analyte Loss During Cleanup: this compound, being a moderately nonpolar compound, might be partially retained by certain d-SPE sorbents. | - For produce with low fat content: Use a combination of PSA (Primary Secondary Amine) and anhydrous MgSO4 for d-SPE. Avoid or minimize the use of C18 unless high levels of fatty co-extractives are present. - For pigmented produce: Use a minimal amount of Graphitized Carbon Black (GCB) as it can adsorb planar molecules like this compound. Consider using a PSA/C18 combination without GCB if pigment interference is not severe. | |
| Volatility of this compound: this compound is semi-volatile and can be lost during solvent evaporation steps. | - If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature (e.g., 35-40°C). - Avoid complete dryness. Reconstitute the residue immediately in a suitable solvent for GC-MS analysis. | |
| High Matrix Effects (Signal Enhancement or Suppression) | Co-eluting Matrix Components: Compounds from the produce matrix can interfere with the ionization of this compound in the GC-MS source. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This is the most effective way to compensate for matrix effects. - Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification (LOQ). - Optimize d-SPE Cleanup: Use a combination of sorbents tailored to the specific produce. For example, for fatty matrices, a combination of PSA and C18 is often used. |
| Poor Peak Shape in GC-MS Analysis | Active Sites in the GC System: Co-extracted matrix components can accumulate in the GC inlet and column, leading to peak tailing or degradation of this compound. | - Use of Analyte Protectants: Add analyte protectants to the final extract to mask active sites in the GC system. - Regular GC Maintenance: Regularly replace the GC inlet liner and trim the analytical column. |
| Incompatible Solvent: Acetonitrile, the primary QuEChERS extraction solvent, is not always the ideal injection solvent for GC analysis. | - Solvent Exchange: After the d-SPE step, evaporate the acetonitrile and reconstitute the residue in a more GC-friendly solvent like toluene or ethyl acetate. | |
| Inconsistent Results (High %RSD) | Inhomogeneous Sample: If the initial sample is not properly homogenized, the distribution of this compound can be uneven, leading to variable results. | - Ensure the sample is finely chopped and thoroughly mixed before taking a subsample for extraction. For larger produce items, it is crucial to take a representative sample. |
| Inconsistent Pipetting or Weighing: Small errors in the volumes of solvents or weights of salts and sorbents can lead to variability. | - Use calibrated pipettes and a properly tared analytical balance. - Pre-packaged QuEChERS salts and d-SPE tubes can improve consistency. |
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS method (Original, AOAC, or EN) is best for this compound analysis?
A1: Both the AOAC (acetate-buffered) and EN (citrate-buffered) methods are generally suitable for this compound analysis. The choice may depend on the specific produce matrix and the other pesticides being analyzed in a multi-residue method. For pH-sensitive pesticides, a buffered method is recommended. If this compound is the primary target, the original unbuffered method can also be effective. A comparison of the AOAC and EN methods has shown that for many pesticides, the results are comparable, though the acetate-buffered AOAC method may offer advantages for certain compounds.[1][2]
Q2: What is the best d-SPE sorbent combination for this compound in potatoes?
A2: For potatoes, which have a high starch content but are relatively low in fat and pigments, a d-SPE cleanup with Primary Secondary Amine (PSA) to remove organic acids and sugars, combined with anhydrous magnesium sulfate to remove residual water, is a good starting point. The addition of C18 is generally not necessary unless the potato variety has a higher lipid content. Graphitized Carbon Black (GCB) should be used with caution as it can potentially adsorb this compound.
Q3: How can I minimize matrix effects when analyzing this compound in complex produce like leafy greens?
A3: Leafy greens can have significant matrix effects due to the presence of pigments like chlorophyll. To mitigate this:
-
Use Matrix-Matched Standards: This is the most reliable approach.[3][4]
-
Optimize d-SPE: A combination of PSA and a small amount of GCB can be effective. However, test for this compound recovery to ensure it is not being adsorbed by the GCB.
-
Dilute the Extract: A 5x or 10x dilution of the final extract before injection can significantly reduce matrix effects, provided the this compound concentration is sufficient for detection.
Q4: Is it necessary to perform a solvent exchange from acetonitrile before GC-MS analysis of this compound?
A4: While not strictly necessary, a solvent exchange to a more GC-compatible solvent like toluene or ethyl acetate can improve peak shape and sensitivity. Acetonitrile can cause issues with some GC columns and injection systems.
Q5: What are the expected recovery and precision for this compound using an optimized QuEChERS method?
A5: While specific validation data for this compound with the QuEChERS method is not abundant in the readily available literature, based on data for other organochlorine pesticides and general performance of the QuEChERS method, one can expect to achieve average recoveries in the range of 70-120% with a relative standard deviation (RSD) of less than 20%.[5] Validation studies for pesticides in potatoes using QuEChERS have demonstrated good performance with recoveries often between 94.1% and 112% and RSDs below 18%.
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method based on validation studies of various pesticides in produce, which can be used as a benchmark for the optimization of a this compound-specific method.
Table 1: Typical Recovery and Precision Data for Pesticides in Potatoes using QuEChERS-dSPE/UHPLC-PDA
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Chlorpyrifos | 2.5 | 98.2 | 12.1 |
| 25 | 105.3 | 8.7 | |
| 50 | 110.1 | 5.4 | |
| λ-cyhalothrin | 2.5 | 94.1 | 17.8 |
| 25 | 101.5 | 11.2 | |
| 50 | 108.9 | 7.3 | |
| Deltamethrin | 2.5 | 96.7 | 15.4 |
| 25 | 103.2 | 9.8 | |
| 50 | 112.0 | 6.1 |
Source: Adapted from a study on insecticides in potatoes.
Table 2: Typical Method Detection and Quantification Limits for Pesticides in Potatoes
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Chlorpyrifos | 0.47 | 1.58 |
| λ-cyhalothrin | 0.04 | 0.12 |
| Deltamethrin | 0.02 | 0.06 |
Source: Adapted from a study on insecticides in potatoes.
Experimental Protocols
This section provides a detailed methodology for a generic QuEChERS protocol that can be optimized for this compound analysis in produce such as potatoes.
1. Sample Preparation and Extraction (Based on AOAC 2007.01 Method)
-
Homogenization: Homogenize a representative sample of the produce using a high-speed blender.
-
Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.
-
Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).
-
Extraction: Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
d-SPE Tube Composition (Example for Potatoes): The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract ready for GC-MS analysis.
3. GC-MS Analysis
-
Internal Standard: Add a suitable internal standard to the final extract.
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Analysis: Analyze using a suitable GC column and MS parameters for this compound.
Visualizations
Diagram 1: General QuEChERS Workflow for this compound Analysis
A flowchart of the QuEChERS workflow for this compound analysis.
Diagram 2: Troubleshooting Logic for Low this compound Recovery
References
Technical Support Center: Enhancing Tecnazene Detection in Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection limits of Tecnazene in water samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound in water samples, providing practical solutions to enhance detection limits and ensure data accuracy.
Q1: My this compound recovery after Solid-Phase Extraction (SPE) is low. What are the possible causes and solutions?
A1: Low recovery in SPE is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Sorbent Selection: this compound is a non-polar compound. Therefore, a non-polar sorbent like C18 or a polymeric sorbent is generally recommended. If you are using a polar sorbent, the analyte will not be retained effectively.
-
Improper Sample pH: While this compound is neutral, the sample matrix might contain ionizable interferences. Adjusting the sample pH can help in minimizing these interferences and improving the retention of this compound on the sorbent.
-
Sample Overload: Exceeding the sorbent's capacity can lead to analyte breakthrough. If you suspect this, try reducing the sample volume or using a sorbent with a higher capacity.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Using a stronger, non-polar solvent or a mixture of solvents can improve elution efficiency. It's also beneficial to elute with two smaller aliquots of solvent instead of one large volume to improve recovery.[1]
-
Flow Rate Too High: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough.[2] Conversely, a very slow flow rate during elution might lead to band broadening and lower concentration in the final extract. Optimize the flow rates for both loading and elution steps.
-
Incomplete Sorbent Drying: Residual water in the sorbent bed can interfere with the elution of the non-polar analyte with a non-polar solvent. Ensure the sorbent is thoroughly dried with nitrogen or under vacuum before elution.[3]
Q2: I'm observing poor reproducibility in my this compound measurements. What should I investigate?
A2: Poor reproducibility can be frustrating. Here are some key areas to check:
-
Inconsistent Sample Preparation: Ensure that every step of your sample preparation, especially the SPE or liquid-liquid extraction (LLE) procedure, is performed consistently across all samples. This includes volumes of solvents, pH adjustments, and mixing times.
-
Instrumental Variability: Check the performance of your analytical instrument (e.g., GC-MS). This includes verifying the autosampler's precision, checking for leaks in the injection port, and ensuring the detector response is stable.[4][5]
-
Analyte Instability: this compound is generally stable, but it can degrade under certain conditions, such as exposure to UV light. Ensure samples are stored properly (e.g., in amber vials at low temperatures) and analyzed within a reasonable timeframe.
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Matrix Effects: The sample matrix can sometimes interfere with the analysis, causing signal suppression or enhancement. To mitigate this, consider using matrix-matched calibration standards or an internal standard.
Q3: I am seeing ghost peaks or carryover in my GC-MS chromatograms. How can I resolve this?
A3: Ghost peaks and carryover are indicative of contamination in your system. Here’s how to address it:
-
Contaminated Syringe or Inlet: The injection syringe or the GC inlet liner could be contaminated from previous injections. Clean or replace the syringe and the inlet liner.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," causing a rising baseline or discrete peaks. Ensure you are operating within the column's recommended temperature range and consider conditioning the column.
-
Contaminated Solvents or Reagents: Ensure all solvents and reagents used in your sample preparation and analysis are of high purity.
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Carryover from Autosampler: The autosampler wash routine may not be sufficient. Optimize the wash steps with appropriate solvents to ensure the needle is clean between injections.
Q4: How can I improve the sensitivity and lower the detection limit for this compound analysis?
A4: Enhancing sensitivity is key for detecting trace levels of this compound. Consider these strategies:
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Increase Sample Volume: A larger initial sample volume, when paired with an appropriate pre-concentration step like SPE, can significantly increase the final analyte concentration.
-
Optimize Pre-concentration: Refine your SPE or LLE protocol. For SPE, ensure optimal sorbent, pH, and elution solvent. For LLE, perform multiple extractions with smaller volumes of solvent.
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Use a More Sensitive Detector: If using GC, an electron capture detector (ECD) is highly sensitive to halogenated compounds like this compound. For higher specificity and sensitivity, a mass spectrometer (MS) operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is recommended.
-
Large Volume Injection (LVI): In GC, techniques like LVI allow for the injection of a larger volume of the final extract, thereby increasing the amount of analyte introduced into the system and enhancing the signal.
-
Derivatization: While not always necessary for this compound, derivatization can sometimes improve the chromatographic properties and detector response of an analyte.
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound in water samples.
Method 1: Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the extraction and quantification of this compound from various water matrices.
1. Sample Preparation and Extraction (SPE):
-
Materials:
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C18 SPE cartridges (e.g., 500 mg, 6 mL)
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Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas for drying
-
SPE vacuum manifold
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas for at least 30 minutes to remove all residual water.
-
Elution: Elute the retained this compound from the cartridge with two 3 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 261, 231, 196).
-
Method 2: Liquid-Liquid Extraction (LLE) followed by GC-MS
This is a classical extraction method that can be effective for this compound.
1. Sample Preparation and Extraction (LLE):
-
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Extraction: Place 500 mL of the water sample into a 1 L separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
2. GC-MS Analysis:
-
Follow the same GC-MS conditions as described in Method 1.
Data Presentation
The following table summarizes typical performance data for different methods used in the determination of this compound in water.
| Parameter | Solid-Phase Extraction (SPE) - GC-MS | Liquid-Liquid Extraction (LLE) - GC-MS |
| Limit of Detection (LOD) | 0.5 - 5 ng/L | 5 - 20 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/L | 15 - 60 ng/L |
| Recovery | 85 - 110% | 70 - 95% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
| Sample Volume | 500 - 1000 mL | 500 - 1000 mL |
| Solvent Consumption | Low (~10-15 mL) | High (~90 mL) |
| Analysis Time (Sample Prep) | Moderate | High |
Note: These values are indicative and may vary depending on the specific instrumentation, laboratory conditions, and matrix complexity.
Visualizations
The following diagrams illustrate the experimental workflows for enhancing this compound detection.
Caption: Workflow for this compound analysis using SPE and GC-MS.
Caption: Workflow for this compound analysis using LLE and GC-MS.
Caption: Logical troubleshooting flow for this compound analysis.
References
Impact of pH on Tecnazene extraction and stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tecnazene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of this compound, with a specific focus on the impact of pH on its extraction and stability.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound is a highly stable compound that is resistant to hydrolysis across a wide range of pH values typically found in environmental and laboratory settings. Multiple sources describe it as being "very stable to acids and bases"[1][2]. Significant degradation due to hydrolysis is generally not expected under acidic, neutral, or alkaline conditions over the course of typical analytical procedures.
Q2: Will I lose my this compound sample if my aqueous solution is at a high or low pH?
A2: Based on its known chemical stability, it is unlikely that you will experience significant loss of this compound due to chemical degradation (hydrolysis) at pH values commonly encountered in environmental samples (typically pH 4-9) during your extraction and analysis time[3]. However, prolonged storage of this compound in solutions with extreme pH values and at elevated temperatures is not recommended without conducting a specific stability study.
Q3: Does the pH of my sample affect the extraction efficiency of this compound?
A3: Yes, the pH of the sample matrix (e.g., water or a soil slurry) can significantly influence the extraction efficiency of this compound, even though this compound itself is a neutral molecule. The effect is primarily indirect and relates to the co-extraction of interfering substances from the matrix. For example, in soil samples, alkaline conditions can increase the solubility of humic and fulvic acids. These dissolved organic materials can interfere with the extraction process and subsequent analysis. Adjusting the pH to acidic conditions can suppress the ionization of these interfering acids, making them less soluble and reducing their co-extraction with this compound. For related compounds like chlorobenzenes, acidic conditions (pH 2.5) have been shown to improve extraction efficiency from water[4].
Q4: What is the optimal pH for extracting this compound from soil or water samples?
A4: While there is no universally "optimal" pH for all sample types, a common starting point for the extraction of neutral pesticides from complex matrices like soil is to adjust the sample to a slightly acidic pH (e.g., pH < 4). This can help to minimize the co-extraction of matrix interferences such as humic acids. However, the ideal pH should be empirically determined and validated for your specific sample matrix and analytical method.
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Soil Samples
| Possible Cause | Troubleshooting Steps |
| Matrix Interference | High pH may be solubilizing organic matter (humic/fulvic acids) which then interferes with the extraction. Solution: Acidify your soil slurry to a pH between 3 and 4 before extraction. This will help precipitate humic acids. Verify the pH of the slurry with a pH meter. |
| Inefficient Extraction Solvent | The chosen solvent may not be optimal for your soil type. Solution: this compound is soluble in various organic solvents like hexane, acetone, and methylene chloride. Consider using a mixture of polar and non-polar solvents (e.g., acetone/hexane) to improve extraction from the soil particles. Ensure your sample is adequately homogenized with the solvent. |
| Analyte Adsorption to Matrix | This compound may be strongly adsorbed to the soil particles, especially in soils with high organic matter or clay content. Solution: Increase the extraction time and/or use a more vigorous extraction technique such as sonication or pressurized liquid extraction (PLE). Pre-wetting the sample with a small amount of a polar solvent like water or methanol before adding the extraction solvent can sometimes help displace the analyte from active sites. |
Issue 2: Poor Reproducibility in this compound Analysis
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample pH | Variations in the initial pH of your samples can lead to different levels of matrix interference and, consequently, variable extraction efficiencies. Solution: Standardize your sample preparation protocol by adjusting all samples, standards, and blanks to the same pH using a suitable buffer or acid/base solution before extraction. |
| Incomplete Extraction | The extraction may not be reaching equilibrium, leading to variable recovery. Solution: Review and optimize your extraction parameters. Ensure that the solvent volume is sufficient for the sample size and that the extraction time and agitation method are consistent and adequate. Perform a recovery study with spiked samples to determine the optimal extraction conditions. |
| Analyte Instability in Final Extract | Although this compound is generally stable, degradation could occur in the final extract if it is not stored properly or if it contains reactive co-extractives. Solution: Analyze extracts as soon as possible after preparation. If storage is necessary, store them at a low temperature (e.g., 4°C) in the dark. Consider using a solvent that is less prone to degradation and ensure it is of high purity. |
Data on this compound Stability
While comprehensive kinetic data across a wide pH range is not extensively published, the available information consistently points to the high stability of this compound. The following table summarizes these findings.
| pH Range | Temperature (°C) | Stability Assessment | Half-life (t₁⸝₂) | Source(s) |
| Acidic to Basic | Ambient | Very stable to acids and bases | Not applicable | [1] |
| 7.0 | 20 | Stable in aqueous hydrolysis | Stable |
Note: "Stable" indicates that less than 10% degradation was observed over the study period, as per regulatory guidelines.
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis as a Function of pH
This protocol is based on the OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.
1. Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffered solutions at pH 4, 7, and 9.
2. Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Sterile, buffered aqueous solutions (pH 4.0, 7.0, and 9.0), prepared using analytical grade reagents.
-
Sterile, amber glass vials with Teflon-lined caps
-
Thermostatically controlled incubator or water bath set to 25°C ± 1°C
-
Analytical balance
-
HPLC-UV or GC-ECD/MS system for quantification
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Preparation of Test Solutions:
-
Allow the pH 4, 7, and 9 buffer solutions to equilibrate to 25°C.
-
In separate amber glass vials, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration significantly below its water solubility limit (e.g., 0.1-0.2 mg/L). The volume of acetonitrile should be less than 1% of the total volume.
-
Cap the vials tightly and mix thoroughly.
-
-
Incubation:
-
Place the vials in a dark, temperature-controlled incubator at 25°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove duplicate vials for each pH.
-
Extract the this compound from the aqueous buffer using a suitable organic solvent (e.g., hexane or methylene chloride).
-
Analyze the concentration of this compound in the extracts using a validated chromatographic method (HPLC-UV or GC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the hydrolysis rate constant (k) and the half-life (t₁⸝₂) for each pH using first-order reaction kinetics if significant degradation is observed.
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Protocol 2: Extraction of this compound from Soil with pH Adjustment
1. Objective: To extract this compound from soil samples for quantification, incorporating a pH adjustment step to minimize matrix interference.
2. Materials:
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Soil sample, air-dried and sieved (<2 mm)
-
This compound analytical standard
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Acetone and Hexane (pesticide residue grade)
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Anhydrous sodium sulfate
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0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Rotary evaporator
-
GC-MS system for analysis
3. Procedure:
-
Sample Preparation and Spiking (for method validation):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
If creating a spiked sample, add a known amount of this compound standard solution and allow the solvent to evaporate.
-
-
pH Adjustment:
-
Add 10 mL of deionized water to the soil sample.
-
Vortex the mixture to create a slurry.
-
Measure the pH of the slurry and adjust to the desired pH (e.g., pH 4) by dropwise addition of 0.1 M HCl. Allow the sample to equilibrate for 15-20 minutes and re-check the pH.
-
-
Solvent Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone:hexane to the centrifuge tube.
-
Cap the tube and place it in an ultrasonic bath for 15 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant (solvent extract) into a clean flask.
-
Repeat the extraction (step 3 and 4) two more times with fresh solvent, combining the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator.
-
-
Analysis:
-
Analyze the final extract by GC-MS.
-
Visualizations
Caption: Workflow for determining this compound stability at different pH values.
Caption: Impact of sample pH on this compound extraction from complex matrices.
References
Reducing solvent consumption in Tecnazene analysis
Technical Support Center: Tecnazene Analysis
Welcome to the Technical Support Center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows while minimizing environmental impact.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its analysis important?
A1: this compound (2,3,5,6-tetrachloronitrobenzene) is a fungicide and potato sprouting inhibitor.[1][2] Its analysis is crucial for monitoring residue levels in food products, particularly potatoes, to ensure they are within safe limits for human consumption and to comply with regulatory standards.
Q2: What are the conventional methods for this compound analysis?
A2: Traditional methods for this compound analysis typically involve solvent-based extraction techniques. Common solvents used include light petroleum, ethanol, methanol, hexane, and acetone, followed by analysis using Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Solvent Reduction Strategies
Q3: Why is reducing solvent consumption in this compound analysis important?
A3: Reducing solvent consumption aligns with the principles of green analytical chemistry, which aims to minimize the environmental impact of chemical analysis.[2] It also reduces laboratory operational costs, enhances safety by minimizing exposure to hazardous chemicals, and can improve analytical performance by reducing background noise from solvent impurities.
Q4: What are the primary methods for reducing solvent use in this compound analysis?
A4: The main strategies include:
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Miniaturization of existing methods: Scaling down solvent-intensive techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) significantly reduces solvent and reagent use.[4]
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Solventless or solvent-minimized extraction techniques: Methods like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) use a coated fiber or stir bar to extract analytes with minimal or no solvent.
-
Alternative extraction technologies: Techniques such as Supercritical Fluid Extraction (SFE) and Accelerated Solvent Extraction (ASE) offer more efficient extraction with reduced solvent volumes.
Troubleshooting Guides
Miniaturized QuEChERS Method
Q5: I am experiencing low recovery of this compound with the miniaturized QuEChERS method. What could be the cause?
A5: Low recovery can stem from several factors:
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Inadequate Homogenization: Ensure the sample is thoroughly homogenized to a uniform consistency. For dry samples, adding a small amount of water can aid in effective extraction.
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Incorrect Solvent-to-Sample Ratio: While reducing solvent, it's crucial to maintain an effective extraction ratio. For a 1-2 gram sample, 2-4 mL of acetonitrile is a common starting point.
-
Insufficient Shaking/Vortexing: Ensure vigorous and adequate shaking time (at least 1 minute) after adding the solvent and salts to ensure proper partitioning of this compound into the organic phase.
-
pH Sensitivity: Although this compound is relatively stable, some organochlorine pesticides can be pH-sensitive. Using a buffered QuEChERS method (e.g., with acetate or citrate buffers) can improve the stability and recovery of a wider range of pesticides.
-
Loss during Cleanup: The type and amount of sorbent used in the dispersive solid-phase extraction (d-SPE) cleanup step are critical. For organochlorine pesticides like this compound, Primary Secondary Amine (PSA) is used to remove organic acids, while C18 can remove fats and other nonpolar interferences. Graphitized Carbon Black (GCB) should be used cautiously as it can adsorb planar pesticides.
Q6: I am observing significant matrix effects in my GC-MS analysis after using the miniaturized QuEChERS method. How can I mitigate this?
A6: Matrix effects, where co-extracted compounds interfere with the analyte signal, are common. Here are some solutions:
-
Optimize the d-SPE Cleanup: Experiment with different sorbent combinations and amounts. For fatty matrices, a freezing step before d-SPE can help precipitate lipids.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement.
-
Solvent Exchange: After the final extraction, you can evaporate the acetonitrile and reconstitute the residue in a more GC-friendly solvent like toluene or hexane. This can improve peak shape and reduce matrix interference.
-
Instrumental Considerations: Utilize a GC inlet liner with glass wool to trap non-volatile matrix components. Regular maintenance of the GC inlet and mass spectrometer ion source is also crucial.
Solid-Phase Microextraction (SPME)
Q7: My SPME analysis of this compound shows poor reproducibility. What are the likely causes?
A7: Poor reproducibility in SPME can be attributed to:
-
Inconsistent Extraction Time and Temperature: Ensure that the extraction time and temperature are precisely controlled for all samples and standards.
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Fiber Variability and Degradation: SPME fibers have a limited lifetime. Over time, the coating can degrade, leading to inconsistent performance. Always inspect the fiber for damage and perform conditioning as recommended by the manufacturer.
-
Matrix Fouling: For direct immersion SPME, complex matrices can foul the fiber coating. Consider using headspace SPME (HS-SPME) for volatile and semi-volatile compounds like this compound to avoid direct contact with the matrix.
-
Inconsistent Agitation: The agitation speed during extraction affects the mass transfer of the analyte to the fiber. Use a consistent and controlled agitation method.
-
Salt Concentration: The addition of salt can improve the extraction efficiency of some analytes by "salting out." Ensure the same amount of salt is added consistently to all samples and standards.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction for this compound in Potatoes
This protocol is a representative method based on conventional techniques described in the literature.
1. Sample Preparation:
- Wash and homogenize 50 g of potato sample.
2. Extraction:
- Place a 20 g subsample of the homogenized potato into a blender.
- Add 100 mL of a hexane/acetone (1:1, v/v) mixture.
- Blend at high speed for 2 minutes.
- Filter the extract through a Büchner funnel with suction.
- Transfer the filtrate to a separatory funnel.
3. Liquid-Liquid Partitioning:
- Add 100 mL of a 2% sodium chloride solution to the separatory funnel.
- Shake vigorously for 1 minute and allow the layers to separate.
- Collect the upper hexane layer.
- Wash the hexane layer twice with 50 mL of deionized water.
4. Concentration and Analysis:
- Dry the hexane extract over anhydrous sodium sulfate.
- Reduce the volume to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- The extract is now ready for GC-MS analysis.
Protocol 2: Miniaturized QuEChERS for this compound in Potatoes
This protocol is an adaptation of the standard QuEChERS method for a smaller sample size, aiming to reduce solvent consumption.
1. Sample Preparation:
- Wash and homogenize 50 g of potato sample.
2. Extraction:
- Weigh 2 g of the homogenized sample into a 15 mL centrifuge tube.
- Add 4 mL of acetonitrile.
- Add the appropriate internal standards.
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 1.6 g MgSO₄, 0.4 g NaCl, 0.4 g Na₃Citrate, 0.2 g Na₂HCitrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup:
- Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
- Take the supernatant and it is ready for direct GC-MS analysis. Alternatively, perform a solvent exchange if necessary.
Data Presentation
Table 1: Comparison of Conventional vs. Miniaturized QuEChERS for this compound Analysis
| Parameter | Conventional Solvent Extraction | Miniaturized QuEChERS |
| Sample Size | 20 g | 2 g |
| Extraction Solvent | Hexane/Acetone | Acetonitrile |
| Solvent Volume | ~150 mL | 4 mL |
| Extraction Time | ~ 30-45 minutes | ~ 10-15 minutes |
| Recovery | 80-110% | 70-120% (typical for pesticides) |
| LOD/LOQ | ~0.01 mg/kg | 0.005 - 0.05 mg/kg (typical for pesticides) |
Table 2: Overview of Solvent-Reducing Techniques for Pesticide Analysis
| Technique | Principle | Typical Solvent Reduction | Key Advantages | Potential Issues for this compound |
| Miniaturized QuEChERS | Scaled-down extraction and cleanup. | 80-90% | Fast, simple, high-throughput. | Matrix effects can be more pronounced. |
| HS-SPME | Adsorption of volatile analytes onto a coated fiber from the headspace. | >99% (solventless) | Minimal matrix interference, high sensitivity. | Requires optimization of fiber, temperature, and time. |
| SFE | Use of a supercritical fluid (e.g., CO₂) as the extraction solvent. | >95% | Highly selective, environmentally friendly. | High initial equipment cost, may require a co-solvent for polar analytes. |
| ASE | Extraction with conventional solvents at elevated temperature and pressure. | 50-90% | Fast, automated, efficient extraction. | High temperature could potentially degrade thermolabile compounds. |
Visualizations
Caption: Workflow for Conventional Solvent Extraction of this compound.
Caption: Workflow for Miniaturized QuEChERS Extraction of this compound.
Caption: Approaches to this compound Analysis and Solvent Consumption.
References
Calibration curve linearity issues for Tecnazene ECD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration curve linearity issues encountered during the analysis of Tecnazene using Gas Chromatography with Electron Capture Detection (GC-ECD).
Troubleshooting Guide
Non-linear calibration curves are a common challenge in GC-ECD analysis. This guide provides a systematic approach to identify and resolve the root causes of poor linearity for this compound quantification.
Problem: The calibration curve for this compound shows poor linearity (R² value < 0.995) or a significant deviation from a straight line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear this compound ECD calibration curves.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is linear at low concentrations but flattens out at higher concentrations. What is the most likely cause?
This is a classic sign of detector saturation. The Electron Capture Detector (ECD) has a limited linear dynamic range, typically spanning 2 to 4 orders of magnitude.[1][2] When the concentration of an electron-capturing compound like this compound is too high, the detector's response no longer increases proportionally.
-
Troubleshooting Steps:
-
Extend the Dilution Series: Prepare and analyze standards with lower concentrations to identify the upper limit of the linear range.
-
Reduce Injection Volume: Injecting a smaller volume of your standards can prevent detector overload.
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Increase Split Ratio: If using a split/splitless inlet, increasing the split ratio will reduce the amount of analyte reaching the detector.[1]
-
Consult Instrument Manual: Check the manufacturer's specifications for the expected linear dynamic range of your specific ECD model.
-
Q2: I'm observing poor linearity (a low R² value) across my entire calibration range for this compound. Where should I start investigating?
Poor linearity across the entire range often points to fundamental issues with standard preparation, the injection process, or the GC system itself.[2]
-
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions. Use calibrated volumetric flasks and pipettes.[1]
-
Check for Analyte Adsorption: this compound, like other organochlorine pesticides, can adsorb to active sites in the GC inlet. Ensure you are using a clean, deactivated injector liner.
-
Evaluate Column Performance: A contaminated or degraded GC column can lead to poor peak shape and non-linear responses. Consider conditioning or replacing the column.
-
Inspect for Leaks: Leaks in the injection port, fittings, or septum can lead to inconsistent sample introduction and poor linearity.
-
Q3: Can the make-up gas flow rate affect the linearity of my this compound calibration curve?
Yes, the make-up gas flow rate is a critical parameter for ECD performance. The ECD is a concentration-dependent detector, meaning its response is influenced by the concentration of the analyte in the gas stream.
-
Impact of Make-up Gas:
-
Lower Flow Rates: Can increase sensitivity but may also narrow the linear range and increase non-linearity.
-
Higher Flow Rates: Can improve linearity but may decrease sensitivity.
-
-
Recommendation: Optimize the make-up gas flow rate (typically nitrogen or argon/methane) according to the manufacturer's recommendations for your detector, and ensure it remains constant throughout the analysis. A common starting point is 30-60 mL/min.
Q4: Is it possible that the ECD is inherently non-linear for this compound?
Yes, it is well-documented that the ECD is a fundamentally non-linear detector. While it can be operated in a "linear" range, this range is narrower than other GC detectors like the Flame Ionization Detector (FID). The response mechanism of electron capture is inherently complex and can lead to non-linear behavior even within the apparent operating range.
-
What to do:
-
Determine the Linear Range: Experimentally establish the concentration range where the response is acceptably linear for your application (e.g., R² > 0.995).
-
Use a Non-Linear Calibration Model: If the response is consistently non-linear, a quadratic or power function calibration curve may provide a more accurate fit than a linear regression. However, the use of non-linear models must be validated and may be subject to regulatory scrutiny.
-
Q5: Could issues with my sample matrix be causing the non-linearity?
Yes, matrix effects can contribute to non-linearity. Co-eluting compounds from the sample matrix can capture electrons and interfere with the detector's response to this compound, leading to either enhancement or suppression of the signal.
-
Troubleshooting Steps:
-
Analyze a Blank Matrix: Inject an extract of a blank sample (a sample known not to contain this compound) to check for interfering peaks at the retention time of this compound.
-
Improve Sample Cleanup: If matrix interferences are present, enhance your sample preparation procedure with additional cleanup steps (e.g., Solid Phase Extraction, Gel Permeation Chromatography).
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Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract to compensate for consistent matrix effects.
-
Quantitative Data Summary
The performance of a GC-ECD method for this compound analysis is highly dependent on the specific instrument and experimental conditions. The following table provides typical performance characteristics that can be expected.
| Parameter | Typical Value | Description |
| Linear Dynamic Range | 10³ - 10⁴ | The concentration range over which the detector response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.001 - 0.01 ng/mL | The lowest concentration of this compound that can be reliably distinguished from the background noise. |
| Limit of Quantification (LOQ) | 0.004 - 0.04 ng/mL | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. |
| Correlation Coefficient (R²) | > 0.995 | A statistical measure of how well the calibration data fit the regression line within the linear range. |
| Relative Standard Deviation (%RSD) | < 15% | A measure of the precision of replicate injections. |
Experimental Protocol: this compound Analysis by GC-ECD
This protocol provides a general methodology for the quantification of this compound in a sample matrix. It should be optimized for your specific instrumentation and application.
1. Standard Preparation
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Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with n-hexane.
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Working Standards: Perform serial dilutions of the stock solution with n-hexane to prepare a series of at least five calibration standards. A suggested concentration range is 0.005 to 0.5 µg/mL.
2. Sample Preparation (QuEChERS-based)
This is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
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Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously and centrifuge.
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Cleanup: Take an aliquot of the acetonitrile supernatant and mix with dispersive SPE (d-SPE) cleanup sorbents (e.g., PSA, C18, magnesium sulfate). Vortex and centrifuge.
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Final Extract: Transfer the cleaned supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of n-hexane for GC-ECD analysis.
3. GC-ECD Parameters
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent |
| Injector | Split/Splitless, 280°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, 1 mL/min (constant flow) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Oven Program | Initial: 170°C, hold for 5 min. Ramp: 5°C/min to 280°C, hold for 10 min. |
| Detector | µECD, 300°C |
| Make-up Gas | Nitrogen, 60 mL/min |
Logical Relationship Diagram for Method Development
Caption: Logical flow for this compound analysis method development.
References
Navigating the Labyrinth of Complex Chromatograms: A Technical Guide to Tecnazene Peak Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of Tecnazene in complex sample matrices is a critical challenge in environmental analysis, food safety testing, and toxicological research. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex matrices challenging?
A1: this compound, or 1,2,4,5-tetrachloro-3-nitrobenzene, is a fungicide used to control dry rot. Its analysis in complex matrices such as soil, food products, and biological tissues is challenging due to the presence of numerous co-extracting compounds that can interfere with its chromatographic peak, leading to misidentification or inaccurate quantification.[1][2] Matrix effects, where components of the sample either enhance or suppress the analyte signal, are a common issue in gas chromatography-mass spectrometry (GC-MS) analysis.[3]
Q2: What is the recommended analytical technique for this compound identification?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound.[4][5] This technique offers high separation efficiency and provides mass spectral data, which is crucial for definitive peak identification.
Q3: How can I confirm the identity of a suspected this compound peak?
A3: Peak identity confirmation relies on two key parameters:
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Retention Time (RT): The RT of the peak in your sample should match that of a certified this compound standard analyzed under the same chromatographic conditions.
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Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. This involves comparing the fragmentation pattern, including the molecular ion and key fragment ions.
Q4: What are the characteristic mass-to-charge (m/z) ratios for this compound in GC-MS with electron ionization (EI)?
A4: The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion and key fragments should be present in your sample's spectrum. These are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 260.89 g/mol | |
| Quantifier Ion (m/z) | 261 | NIST Mass Spectrometry Data Center |
| Qualifier Ion 1 (m/z) | 231 | NIST Mass Spectrometry Data Center |
| Qualifier Ion 2 (m/z) | 185 | NIST Mass Spectrometry Data Center |
| Qualifier Ion 3 (m/z) | 150 | NIST Mass Spectrometry Data Center |
Troubleshooting Guide
Problem 1: My suspected this compound peak has a poor shape (e.g., tailing or fronting).
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Possible Cause: Active sites in the GC inlet or column, or column overload.
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Solution:
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Inlet Maintenance: Deactivate the inlet liner with a silylating agent or replace it.
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Column Conditioning: Bake the column according to the manufacturer's instructions to remove contaminants.
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Sample Dilution: Dilute the sample to avoid overloading the column.
-
Problem 2: The retention time of my this compound peak is shifting between injections.
-
Possible Cause: Changes in carrier gas flow rate, oven temperature fluctuations, or a contaminated GC column.
-
Solution:
-
Check Flow Rate: Ensure the carrier gas flow rate is stable and consistent.
-
Verify Oven Temperature: Calibrate the GC oven temperature to ensure accuracy and stability.
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Column Maintenance: Trim the first few centimeters of the column to remove non-volatile residues.
-
Problem 3: I am observing a peak at the expected retention time for this compound, but the mass spectrum does not match.
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Possible Cause: Co-elution of an interfering compound.
-
Solution:
-
Optimize Chromatographic Conditions: Adjust the GC oven temperature program (e.g., use a slower ramp rate) to improve the separation of this compound from the interfering compound.
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Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove matrix interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.
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Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
-
Problem 4: I am not detecting any this compound peak, even though I expect it to be present.
-
Possible Cause: Insufficient sample concentration, degradation of this compound during sample preparation or injection, or instrument sensitivity issues.
-
Solution:
-
Sample Concentration: Concentrate the sample extract using a gentle evaporation technique (e.g., nitrogen stream).
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Check for Degradation: this compound is relatively stable, but ensure that sample preparation and injection port temperatures are not excessively high.
-
Verify Instrument Performance: Analyze a known concentration of a this compound standard to confirm instrument sensitivity and proper operation.
-
Experimental Protocols
Key Experiment: Sample Preparation using QuEChERS
This protocol provides a general outline for the extraction and cleanup of this compound from a complex matrix like a fruit or vegetable sample.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final extract for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound peak identification.
References
Optimizing injection parameters for Tecnazene GC analysis
This guide provides troubleshooting advice and optimized parameters for the gas chromatography (GC) analysis of Tecnazene (2,3,5,6-tetrachloronitrobenzene), a fungicide and potato sprout inhibitor.
Troubleshooting and FAQs
This section addresses common issues encountered during the GC analysis of this compound and other organochlorine pesticides.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for active compounds like this compound is often a sign of unwanted interactions within the GC system. The most common causes include:
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Active Sites in the Injector: The injector liner is a primary source of activity. Silanol groups on undeactivated glass surfaces can interact with your analyte. Ensure you are using a high-quality, deactivated liner.[1][2][3]
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Contamination: Non-volatile matrix components from previous injections can accumulate in the liner and at the head of the column, creating active sites. Regular maintenance is crucial.[1]
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Improper Column Installation: If the column is installed too high or too low in the injector, it can create dead volumes, leading to peak tailing. Similarly, a poor cut at the column inlet can create active sites.[1]
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Column Degradation: Over time, the stationary phase at the head of the column can degrade due to oxygen exposure at high temperatures or from aggressive sample matrices. This exposes active sites. Trimming the first few centimeters of the column can often resolve this.
Q2: I'm seeing a gradual or sudden loss of this compound response. What's the cause?
A loss in response, especially for thermally sensitive compounds, typically points to degradation or adsorption in the flow path.
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Analyte Degradation in the Injector: this compound can degrade at high temperatures, especially in the presence of active metal surfaces or contamination in the injector liner. While pure this compound is reported to be stable up to nearly 300°C, this can be lower in a complex sample matrix or a contaminated GC inlet.
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Liner Activity: Using a non-deactivated or contaminated liner is a primary cause of analyte loss. For organochlorine pesticides, a liner with glass wool can aid in vaporization but must be properly deactivated to prevent it from becoming an active site.
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Injector Temperature Too High: An excessively high injector temperature can cause thermal breakdown of this compound. It's crucial to find a balance: hot enough for efficient vaporization but cool enough to prevent degradation.
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Inlet Seal Activity: The metal seal at the bottom of the injector can be a source of activity. Using an inert, gold-plated, or Siltek-deactivated seal is recommended.
Q3: Should I use split or splitless injection for this compound analysis?
The choice depends on the sample concentration.
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Splitless Injection: This is the preferred mode for trace-level analysis, which is typical for pesticide residue testing in environmental and food samples. In this mode, the split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column, maximizing sensitivity.
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Split Injection: This mode is used for higher concentration samples to avoid overloading the column. A portion of the sample is vented away, and only a fraction enters the column.
Q4: How do I select the optimal injector temperature?
The optimal temperature is a compromise between efficient vaporization of the analyte and minimizing its thermal degradation.
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A good starting point for many pesticide analyses is 250 °C .
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Experiment by analyzing a this compound standard at various temperatures (e.g., 225 °C, 250 °C, 275 °C) and monitor the response and peak shape.
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Check for the appearance of degradation products. According to U.S. EPA Method 8081B for organochlorine pesticides, the degradation of sensitive compounds like Endrin and 4,4'-DDT should not exceed 15%. This provides a good benchmark for system inertness, which is directly applicable to this compound analysis.
Q5: What type of injector liner is best for this compound?
For a thermally labile and active compound like this compound, liner selection is critical.
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Deactivation: Always use a liner that has been deactivated (silanized) to mask active silanol groups. Ultra Inert (UI) liners are highly recommended.
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Geometry: For splitless injections, a single-taper liner is often recommended as it helps direct the sample flow onto the column and minimizes contact with the metal inlet seal at the base of the injector.
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Packing: A liner with deactivated glass wool can aid in the vaporization of the sample and trap non-volatile matrix components, protecting the column. However, the wool itself must be highly inert.
Recommended GC Injection Parameters
The following table provides typical starting parameters for the analysis of this compound and other organochlorine pesticides. These should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Injection Mode | Splitless | Essential for achieving the low detection limits required for residue analysis. |
| Injector Temperature | 225 - 260 °C | Start at 250 °C. Lower temperatures minimize thermal degradation, while higher temperatures ensure complete vaporization. The optimal point balances these two factors. |
| Liner Type | Single Taper, Deactivated (Silanized), with Deactivated Glass Wool | The taper directs the sample to the column, minimizing contact with the inlet base seal. Deactivation is critical to prevent analyte adsorption and degradation. |
| Injection Volume | 1 - 2 µL | Must be small enough to prevent backflash, where the vaporized sample volume exceeds the liner volume. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0 - 1.5 mL/min). |
| Splitless Hold Time | 30 - 90 seconds | Must be long enough for the complete transfer of analytes to the column but short enough to prevent excessive solvent peak tailing. This can be calculated to ensure the liner volume is swept 1.5-2 times by the carrier gas. |
| Initial Oven Temp. | ~20 °C below solvent B.P. | For "solvent focusing," this allows the solvent to condense at the head of the column, trapping the analytes in a narrow band for sharp peaks. |
Diagrams and Workflows
Logical Workflow for Optimizing Injection Parameters
The following diagram outlines a systematic approach to optimizing GC injection parameters for this compound analysis.
Caption: Systematic workflow for this compound GC injection parameter optimization.
Experimental Protocols
Protocol: Routine GC Injector Liner Replacement
Regularly changing the injector liner is the most critical maintenance step for ensuring reproducible and accurate results, especially with complex sample matrices.
Materials:
-
New, deactivated GC liner (appropriate for your instrument and application)
-
New Viton or graphite O-ring
-
Lint-free gloves
-
Forceps or a liner removal tool
-
Wrenches for the instrument's inlet fittings
Procedure:
-
Cool the Injector: Before starting, cool down the GC injector to a safe temperature (below 50 °C) to avoid burns. This can be done through the instrument's software.
-
Turn Off Carrier Gas (or use Septum Change Mode): Turn off the carrier gas flow to the injector or use the instrument's specific mode for inlet maintenance. This prevents gas from venting into the lab and protects the column from oxygen exposure while hot.
-
Remove the Septum Nut and Septum: Use the appropriate wrench to loosen and remove the septum retaining nut. Use forceps to carefully remove the old septum.
-
Open the Inlet: Lift or unscrew the inlet assembly to expose the liner. The exact mechanism will vary by instrument manufacturer (e.g., sliding a locking tab on an Agilent GC).
-
Remove the Old Liner: Use clean forceps or a specialized liner removal tool to gently grasp and pull the old liner straight out of the injector. Be careful not to chip or break it. Note the orientation of the liner if it is not symmetrical.
-
Inspect the Inlet: Briefly inspect the gold seal at the base of the injector for any visible contamination (e.g., pieces of septum or graphite). If it is dirty, it should also be replaced according to the manufacturer's instructions.
-
Prepare the New Liner: While wearing lint-free gloves, take the new liner out of its packaging. Avoid touching the liner with bare hands, as skin oils can be a source of contamination.
-
Install the New O-Ring: Slide a new O-ring onto the top of the new liner.
-
Insert the New Liner: Using the forceps, carefully insert the new liner into the injector, ensuring it is seated correctly and fully.
-
Reassemble the Inlet: Close the inlet assembly and secure it.
-
Install a New Septum: Place a new septum into the septum nut and tighten it finger-tight, followed by a small turn with the wrench (typically about a quarter-turn past finger-tight) to ensure a good seal without overtightening.
-
Restore Gas Flow and Check for Leaks: Restore the carrier gas flow and allow the system to purge for 10-15 minutes to remove any air that entered the system. Perform an electronic leak check around the septum nut and other fittings.
-
Heat the Injector and Condition: Once you have confirmed there are no leaks, heat the injector and oven to your method conditions. It is good practice to perform one or two solvent blank injections to condition the new liner and septum before analyzing samples.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tecnazene in Potatoes
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of analytical methodologies for the validation of Tecnazene in potatoes, a post-harvest sprout suppressant. We will explore two primary extraction techniques—Traditional Solvent Extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method—coupled with various analytical determination techniques.
Comparison of Extraction Methodologies
The choice of extraction method is critical in achieving accurate and reproducible results. Below is a comparison of the traditional solvent extraction approach and the more modern QuEChERS method for the analysis of this compound in potatoes.
| Parameter | Traditional Solvent Extraction | QuEChERS Method |
| Principle | Partitioning of this compound into an organic solvent. | A two-step process involving an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup. |
| Solvents Used | Typically hexane/acetone or light petroleum/ethanol.[1] | Acetonitrile.[2] |
| Sample Throughput | Lower, more labor-intensive. | High, designed for rapid processing of multiple samples. |
| Solvent Consumption | High. | Low. |
| Extraction Efficiency | Good, with reported recoveries of 80-100%.[1] | Excellent, with recoveries for a range of pesticides in potatoes reported to be between 75.72% and 99.43%. |
| Cost | Generally higher due to larger solvent volumes and labor time. | Lower, due to reduced solvent use and faster sample preparation. |
| Environmental Impact | Higher due to greater use of organic solvents. | Lower, considered a "greener" alternative. |
Performance Characteristics of Analytical Methods
The performance of an analytical method is defined by several key parameters. The following table summarizes typical validation data for the determination of this compound in potatoes using different analytical instruments.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) |
| GC-ECD | >0.99 | 0.01 mg/kg[1] | Not specified | 80-100[1] | Not specified |
| HPLC | Not specified | 0.01 mg/kg | Not specified | 94 | 9.3% |
| QuEChERS-GC-MS/MS | 0.988–0.999 | 0.37–0.61 µg/L | 1.20–1.84 µg/L | 71–94 | 2.3%–24.1% |
| QuEChERS-LC-MS/MS | >0.99 | 0.00003–0.004 mg/kg | 0.0001–0.01 mg/kg | 101.3–105.8 | <20% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the extraction and analysis of this compound in potatoes.
Traditional Solvent Extraction Protocol
This protocol is based on established methods for the extraction of this compound from potato samples.
-
Sample Preparation: Homogenize a representative sample of washed potatoes.
-
Extraction:
-
Weigh 50 g of the homogenized sample into a blender.
-
Add 100 mL of a hexane/acetone (1:1 v/v) mixture.
-
Blend at high speed for 2 minutes.
-
-
Phase Separation:
-
Filter the mixture through a Büchner funnel with filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Add 100 mL of a 2% sodium chloride solution and shake vigorously.
-
Allow the layers to separate and collect the upper hexane layer.
-
-
Clean-up:
-
Pass the hexane extract through a glass column containing 10 g of anhydrous sodium sulfate to remove residual water.
-
-
Concentration:
-
Evaporate the extract to a final volume of 1-2 mL using a rotary evaporator.
-
-
Analysis:
-
The final extract is ready for analysis by GC-ECD, GC-MS/MS, or LC-MS/MS.
-
QuEChERS Protocol
This protocol is a widely accepted method for the multi-residue analysis of pesticides in food matrices.
-
Sample Preparation: Homogenize a representative sample of washed potatoes.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents to remove interfering matrix components (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the dSPE tube at high speed for 2 minutes.
-
-
Analysis:
-
The final supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical process, the following diagrams were created using the DOT language.
Caption: Analytical workflow for this compound in potatoes.
Concluding Remarks
The choice between traditional solvent extraction and the QuEChERS method will depend on the specific needs of the laboratory, including sample throughput, cost considerations, and available instrumentation. While traditional methods can provide reliable results, the QuEChERS method offers significant advantages in terms of speed, efficiency, and reduced environmental impact.
For determination, both GC-MS/MS and LC-MS/MS are powerful techniques for the sensitive and selective quantification of this compound. LC-MS/MS may offer superior sensitivity for a broader range of pesticides, while GC-MS/MS remains a robust and widely used technique. The selection of the final determinative step will be guided by the required limits of detection and the availability of instrumentation. The validation data presented in this guide serves as a valuable resource for researchers in selecting and implementing the most appropriate method for their analytical needs.
References
A Comparative Analysis of Tecnazene and Chlorpropham for Potato Sprout Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two historically significant chemical agents used for the suppression of sprouting in stored potatoes: tecnazene and chlorpropham (CIPC). The following sections present available experimental data, detail methodologies for efficacy evaluation, and illustrate the known physiological effects of these compounds.
Executive Summary
Chlorpropham (CIPC) has been the dominant global sprout suppressant for decades, valued for its high efficacy and long-lasting control. It functions as a potent mitotic inhibitor, effectively halting cell division in the meristematic tissues of potato sprouts. This compound, while also used as a sprout suppressant, is notable for its additional fungicidal properties, particularly against dry rot. Its mechanism for sprout suppression is less definitively understood but is thought to involve interference with gibberellin biosynthesis. Regulatory scrutiny and health concerns have led to significant restrictions on the use of CIPC, particularly in the European Union, prompting a renewed interest in understanding the relative merits and drawbacks of alternatives like this compound.
Quantitative Performance Data
The following tables summarize the available quantitative data on the application and efficacy of this compound and chlorpropham. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the publicly available literature.
Table 1: Application and Efficacy
| Parameter | This compound | Chlorpropham (CIPC) |
| Primary Function | Sprout Suppressant, Fungicide (controls dry rot) | Potent Sprout Inhibitor |
| Typical Application Rate | 4.5 g of 3% dust formulation per kg of potatoes | 18-36 g (a.i.) per tonne of potatoes |
| Efficacy | Delays sprout development | 80-95% sprout suppression for 6-9 months[1] |
| Formulation | Dust, Smoke Generator | Aerosol fog, Spray, Dip, Dust |
Table 2: Residue Levels
| Parameter | This compound | Chlorpropham (CIPC) |
| Initial Residue on Tubers | Can be high, but declines during storage through handling and evaporation. | Varies with application method; can be up to 45 mg/kg with aerosol treatment. |
| Residue after 4-5 months of commercial storage | Approximately 3 mg/kg on tubers with adhering soil. | Residue levels are strongly correlated with efficacy, with optimal levels for long-term suppression around 10-20 ppm.[1] |
| Effect of Washing | Reduces residues to below 1 mg/kg. | Can reduce residues. |
| Residue in Peeled, Uncooked Potatoes | Typically below 0.1 mg/kg. | Peeling removes a significant portion of the residue. |
| Regulatory Status | Use has been restricted in some regions. | Banned for use as a sprout suppressant in the European Union since 2020. |
Experimental Protocols
The evaluation of potato sprout suppressants generally follows a standardized set of procedures to ensure accurate and reproducible results. The following is a synthesized protocol based on common practices described in the literature.
General Protocol for Efficacy Testing of Potato Sprout Suppressants
-
Tuber Selection and Preparation:
-
Select healthy, disease-free potato tubers of a specific cultivar (e.g., Russet Burbank).
-
Ensure tubers are of a uniform size and free from any signs of sprouting.
-
Cure the tubers for approximately 14 days at a controlled temperature and humidity to allow for wound healing post-harvest.
-
-
Treatment Application:
-
Divide the tubers into treatment groups (e.g., control, this compound-treated, chlorpropham-treated) with multiple replicates for each group.
-
For dust formulations like this compound, apply the specified amount of dust to the tubers and ensure even coating.
-
For fogging agents like chlorpropham, apply the aerosol in a contained and ventilated space, following the recommended dosage per tonne of potatoes.
-
For liquid formulations, immerse the tubers in the solution for a specified duration.
-
-
Storage Conditions:
-
Store the treated and control tubers in a dark, controlled environment.
-
Maintain a constant temperature (e.g., 8-12°C for processing potatoes, 2-4°C for seed potatoes) and relative humidity (around 90-95%).[2]
-
-
Data Collection and Analysis:
-
At regular intervals (e.g., weekly or bi-weekly) over a period of several months, assess the tubers for the following parameters:
-
Sprout Incidence: Percentage of tubers with visible sprouts.
-
Sprout Length: Measure the length of the longest sprout on each tuber.
-
Sprout Weight: Excise and weigh the total sprout mass per tuber or per sample group.
-
-
Calculate the percentage of sprout inhibition for each treatment group relative to the control group.
-
Analyze the data statistically to determine the significance of the observed differences between treatments.
-
Residue Analysis
-
At the end of the storage period, collect samples of whole tubers, peel, and flesh.
-
Extract the chemical residues using appropriate solvents.
-
Quantify the residue levels using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and chlorpropham suppress potato sprouting differ significantly.
Chlorpropham (CIPC): The mode of action for CIPC is well-established. It acts as a mitotic inhibitor . Specifically, it disrupts the formation of the microtubule spindle during cell division (mitosis). This prevents cell proliferation in the apical meristems of the potato eyes, thereby halting sprout growth.[1]
Caption: Mechanism of Chlorpropham (CIPC) action on potato sprouting.
This compound: The precise signaling pathway for this compound's sprout suppressant activity is not as clearly defined as that of CIPC. It is hypothesized that this compound may interfere with the biosynthesis of gibberellins , a class of plant hormones that are crucial for breaking dormancy and promoting sprout elongation. By inhibiting gibberellin production, this compound helps to maintain the dormant state of the tuber.
Caption: Hypothesized mechanism of this compound action on potato sprouting.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of potato sprout suppressants.
Caption: General workflow for evaluating potato sprout suppressants.
Conclusion
Both this compound and chlorpropham have demonstrated efficacy in controlling potato sprouting, albeit through different mechanisms and with distinct secondary properties. Chlorpropham has historically been the more potent and widely used sprout inhibitor, offering long-term control. However, its use is now heavily restricted due to health and environmental concerns. This compound offers the dual benefit of sprout suppression and fungal disease control. The choice between these and other sprout control agents will depend on various factors, including the desired length of storage, the potato cultivar, processing requirements, and, most importantly, the prevailing regulatory landscape. Further research into the precise mechanisms of this compound and the development of new, safer alternatives remains a critical area of investigation for the potato industry.
References
A Comparative Guide to Inter-laboratory Analysis of Tecnazene
Introduction to Analytical Methodologies
The accurate and reliable quantification of Tecnazene, a potato sprout inhibitor and fungicide, is crucial for ensuring food safety and environmental monitoring. The primary analytical techniques for determining this compound residues are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS). The selection of a specific method depends on factors such as the sample matrix, required sensitivity, and the analytical laboratory's capabilities.
Inter-laboratory comparisons and proficiency tests are vital for evaluating and ensuring the competency of laboratories performing such analyses.[1][2][3] These studies help in identifying potential biases, improving analytical methods, and ensuring that results are comparable across different laboratories.[1][4]
Comparison of Analytical Techniques
Gas Chromatography (GC) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of pesticide residues like this compound.
Gas Chromatography (GC) is well-suited for volatile and semi-volatile compounds. When coupled with detectors like an Electron Capture Detector (ECD) or a mass spectrometer (MS), it offers high sensitivity and selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and can analyze a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The use of tandem mass spectrometry provides excellent selectivity and sensitivity.
The following table summarizes typical performance characteristics for these methods based on multi-residue pesticide analysis studies.
Table 1: Comparison of Analytical Method Performance
| Parameter | Gas Chromatography (GC-MS/MS) | Liquid Chromatography (LC-MS/MS) |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg | 0.005 - 0.02 mg/kg |
| Recovery | 70 - 120% | 80 - 120% |
| Repeatability (RSDr) | < 15% | < 10% |
| Reproducibility (RSDR) | < 25% | < 20% |
| Applicability | Volatile & Semi-Volatile Pesticides | Wide range of polar and non-polar pesticides |
Note: The values presented are typical ranges observed in multi-residue pesticide proficiency tests and validation studies and may vary depending on the specific laboratory, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline common protocols for sample preparation and analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
Detailed Steps:
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., potato) is homogenized.
-
Extraction: 10 mL of the homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile and an appropriate internal standard are added. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl) is added to induce phase separation. The tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments). The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected and is ready for GC-MS/MS or LC-MS/MS analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
Workflow for GC-MS/MS Analysis
Caption: GC-MS/MS analytical workflow.
Typical Parameters:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Typical Parameters:
-
Injection Volume: 1-10 µL
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.
-
Column: A C18 reversed-phase column is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful techniques for the determination of this compound residues. The choice between them often depends on the availability of instrumentation and the need to analyze a broader range of pesticides in a multi-residue method. The QuEChERS sample preparation method is highly effective and widely used for various food matrices. Participation in proficiency testing programs is essential for laboratories to ensure the quality and comparability of their analytical results.
References
Tecnazene's Efficacy in the Management of Fusarium: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicide Tecnazene with other fungicidal agents for the control of Fusarium, a genus of filamentous fungi that includes many economically significant plant pathogens. This analysis is based on available experimental data to aid in research and development of effective fungal control strategies.
Overview of this compound
This compound (2,3,5,6-tetrachloronitrobenzene) is a fungicide and plant growth regulator primarily used for the control of dry rot in potatoes and as a sprout suppressant during storage.[1] While potato dry rot can be caused by various Fusarium species, including Fusarium solani, studies on the direct efficacy of this compound against Fusarium show it to have limited effectiveness.[2] One study reported that this compound had little impact on the spore germination or mycelial growth of F. solani.[2]
Comparative Efficacy of Fungicides Against Fusarium
In contrast to the limited action of this compound, a range of other fungicides have demonstrated significant efficacy against various Fusarium species. The following tables summarize the quantitative data from several in vitro studies, showcasing the percentage of mycelial growth inhibition and EC50 values (the concentration of a fungicide that inhibits 50% of fungal growth) for these alternatives.
Mycelial Growth Inhibition
Table 1: In Vitro Mycelial Growth Inhibition of Fusarium Species by Various Fungicides
| Fungicide | Target Fusarium Species | Concentration | Mycelial Growth Inhibition (%) | Reference |
| Benomyl 50% WP | F. oxysporum f. sp. capsici | 0.25% | 100% | [3] |
| Carbendazim | F. oxysporum f. sp. lentis | 50, 75, 100 ppm | 100% | |
| Carbendazim 12% + Mancozeb 63% WP | F. oxysporum f. sp. capsici | 0.20% | 93.72% | |
| Propiconazole 25% EC | F. oxysporum f. sp. cubense | 0.5 ml/L | 100% | |
| Tebuconazole 25.9% EC | F. oxysporum f. sp. lentis | 50, 75, 100 ppm | 100% | |
| Copper Oxychloride 50% WP | F. oxysporum f. sp. capsici | 0.25% | 86.65% | |
| Azoxystrobin 11% + Tebuconazole 18.3% SC | F. oxysporum f. sp. cubense | 1 ml/L | 67.07% |
EC50 Values
Table 2: EC50 Values of Various Fungicides Against Fusarium oxysporum
| Fungicide | EC50 (µg/mL) - Mycelial Growth | EC50 (µg/mL) - Spore Germination | Reference |
| Epoxiconazole | 0.047 | 0.088 | |
| Difenoconazole | 0.078 | Not Reported | |
| Carbendazim | 0.445 | Not Reported | |
| Pyraclostrobin | Not Reported | 0.249 | |
| Azoxystrobin | 35.089 | Not Reported | |
| Tricyclazole | Not Reported | 42.720 | |
| Pyraclostrobin + Difenoconazole (7:3 ratio) | 0.094 | Not Reported |
Experimental Protocols
The data presented in this guide are derived from in vitro experiments. A generalized experimental workflow for testing fungicide efficacy is detailed below.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This common laboratory method is used to evaluate the effectiveness of fungicides against mycelial growth of a target fungus.
-
Media Preparation : A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Fungicide Incorporation : The test fungicide is added to the molten PDA at desired concentrations. Twenty ml of this "poisoned" medium is then poured into sterile Petri plates.
-
Inoculation : A mycelial disc (typically 5 mm) from an actively growing culture of the target Fusarium species is placed at the center of each fungicide-amended Petri plate.
-
Incubation : The inoculated plates are incubated at a controlled temperature (e.g., 25±2°C) for a specified period (e.g., 7 days).
-
Data Collection : The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
The following diagram illustrates the typical workflow for the poisoned food technique.
Caption: Workflow for In Vitro Fungicide Efficacy Testing.
Signaling Pathways and Mode of Action
The primary mode of action for this compound is the disruption of membrane structure and function. In contrast, the more effective fungicides for Fusarium control operate through different mechanisms:
-
Benzimidazoles (e.g., Carbendazim, Thiabendazole) : These fungicides inhibit fungal cell division.
-
Triazoles/Conazoles (e.g., Tebuconazole, Difenoconazole, Epoxiconazole) : These inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.
-
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) : These fungicides inhibit mitochondrial respiration in the fungus.
The following diagram illustrates the targeted signaling pathways for these fungicide classes.
Caption: Fungicide Modes of Action Against Fusarium.
Conclusion
The available data indicates that this compound has limited efficacy against Fusarium species. For researchers and professionals in drug development, focusing on fungicide classes such as benzimidazoles, triazoles, and strobilurins, or combinations thereof, is likely to yield more effective control of Fusarium. The quantitative data and experimental protocols provided in this guide offer a baseline for comparative studies and the development of novel antifungal agents.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Tecnazene
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active compounds and potential contaminants is critical. Tecnazene (2,3,5,6-tetrachloronitrobenzene), a fungicide and potato sprout inhibitor, requires robust analytical methods for its monitoring in various matrices.[1][2] This guide provides a comprehensive cross-validation comparison of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of this compound.
The choice between HPLC and GC is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability.[3] GC is well-suited for volatile and thermally stable compounds, while HPLC is versatile for a broader range of compounds, including those that are non-volatile or prone to degradation at high temperatures.[3]
Comparative Analysis of HPLC and GC Methods
While Gas Chromatography with an electron capture detector (GC-ECD) is a preferred method for this compound residue analysis, HPLC offers a viable alternative, particularly when dealing with complex matrices or when thermal degradation is a concern.[4] The following table summarizes the expected performance characteristics of hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound, based on typical performance for similar organochlorine pesticides.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% | 98 - 105% |
| Precision (% RSD) | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
| Specificity | Good; can be enhanced with a Diode Array Detector (DAD) or Mass Spectrometry (MS). | Very High, especially with an Electron Capture Detector (ECD) or Mass Spectrometry (MS). |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Lower to Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This proposed HPLC method is based on standard protocols for the analysis of similar organochlorine compounds.
1. Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 2 minutes.
-
Sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
Gas Chromatography (GC) Method Protocol
This protocol is adapted from established methods for this compound analysis in environmental samples.
1. Sample Preparation:
-
To a 500 mL water sample, add 25 mL of hexane in a separating funnel.
-
Shake vigorously for 15 minutes.
-
Allow the layers to separate and collect the hexane layer.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial.
2. Instrumentation & Conditions:
-
GC System: A Gas Chromatograph with a split/splitless injector, a temperature-controlled oven, and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Column: A 25 m x 0.2 mm ID fused silica capillary column coated with a 0.3 µm film of 5% phenyl methyl silicone.
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injector: Splitless mode at 250°C.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 5°C/min.
-
-
Detector Temperature: 300°C (for ECD).
-
Injection Volume: 2 µL.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods for this compound analysis.
Caption: Cross-validation workflow for HPLC and GC methods.
References
Peeling Potatoes Significantly Reduces Tecnazene Residue Levels
New research demonstrates that the simple act of peeling potatoes can dramatically decrease the concentration of the post-harvest fungicide tecnazene, with studies showing a reduction of over 90% in peeled tubers compared to their unpeeled counterparts. This comprehensive guide presents a comparative analysis of this compound residue levels in peeled and unpeeled potatoes, supported by experimental data and detailed methodologies for researchers and professionals in drug development and food safety.
This compound is a fungicide and sprout suppressant used on potatoes during storage. While effective in preventing rot and sprouting, concerns about its residue levels in consumed products have prompted extensive research. The data consistently indicates that a substantial portion of this compound residue is concentrated in the potato peel.
Comparative Analysis of this compound Residues
A review of multiple studies reveals a significant disparity in this compound concentrations between the pulp and the peel of treated potatoes. One key study highlighted that the removal of the peel led to a remarkable decrease in this compound residues, from 6.8 mg/kg in the whole potato to just 0.4 mg/kg in the pulp[1]. Further reinforcing this finding, another report concluded that residues of this compound in the pulp of treated, uncooked potatoes would generally be less than 1 mg/kg[1]. Data from earlier evaluations also showed that after peeling, residues in the uncooked edible flesh were typically below 0.1 mg/kg, with a mean of approximately 0.04 mg/kg[2][3].
The high concentration of this compound in the peel is a critical factor, with levels reported to potentially reach up to 100 mg/kg[1]. This localization of the residue underscores the efficacy of peeling as a mitigation strategy for reducing dietary exposure. The 1989 Joint Meeting on Pesticide Residues (JMPR) concluded that a Maximum Residue Limit (MRL) of 10 mg/kg for potatoes washed before analysis was supported by the available data.
| Potato Portion | This compound Residue Level (mg/kg) | Source(s) |
| Whole Potato | 6.8 | |
| Peeled Potato (Pulp) | 0.4 | |
| Uncooked Edible Flesh | < 1.0 (generally) | |
| Uncooked Edible Flesh | < 0.1 (normally) | |
| Uncooked Edible Flesh (mean) | ~0.04 | |
| Peel | Up to 100 |
Experimental Protocols for Residue Analysis
The determination of this compound residue levels in potatoes involves several key steps, from sample preparation to analytical quantification. The following are summaries of established methodologies:
Sample Preparation and Extraction
Two primary extraction methods have been widely used:
-
Hexane/Acetone Extraction: Macerated potato samples (whole, peel, or pulp) are extracted with a mixture of hexane and acetone. The hexane layer, containing the this compound, is then separated and washed repeatedly with water to remove any remaining acetone.
-
Methanol Extraction: An alternative method involves extraction with methanol, followed by a liquid-liquid partition into toluene.
Analytical Quantification
Following extraction, the concentration of this compound and its metabolites is determined using chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): An aliquot of the hexane extract is analyzed by normal-phase HPLC using a Spherisorb S5 CN column with hexane as the mobile phase. This method is suitable for the simultaneous determination of this compound and its metabolites, such as 2,3,5,6-tetrachloroaniline (TCA) and 2,3,5,6-tetrachlorothioanisole (TCTA), with a limit of detection (LOD) of 0.01 mg/kg for each compound.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This is another widely used and preferred method for the analysis of this compound residues. The external standard method is typically used for calculating the residue concentration, with a reported limit of determination of 0.01 mg/kg.
Recoveries for these methods are generally high, with mean recoveries from spiked potato samples reported to be between 93% and 95% for this compound and its metabolites in the HPLC method. For the GC-ECD method, recoveries have been reported to be between 80% and 100%.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound residues in potato samples.
References
Comparative Metabolism of Tecnazene Across Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolism of Tecnazene in various plant species. The information is compiled from available scientific literature to facilitate an understanding of the biotransformation pathways and residue profiles of this fungicide in edible plants.
Executive Summary
This compound (1,2,4,5-tetrachloro-3-nitrobenzene) is a fungicide and potato sprout suppressant. Its metabolic fate in plants is crucial for assessing dietary exposure and potential toxicological risks. This guide summarizes the current knowledge on this compound metabolism, with a primary focus on potatoes, for which detailed data is available. Information on lettuce is less comprehensive but allows for a proposed metabolic pathway based on related compounds. Data on chicory remains largely unavailable.
Comparative Metabolism of this compound
The metabolism of this compound varies across different plant species, influencing the nature and concentration of residues. While potatoes have been studied extensively, data for other plants like lettuce and chicory are limited.
Metabolism in Potatoes (Solanum tuberosum)
In stored potatoes, this compound is the primary component of the total residue.[1] Metabolism is slow, and a significant portion of the residue remains in the peel. The major metabolic pathways involve the reduction of the nitro group and conjugation with glutathione.
Key Metabolites Identified in Potatoes:
-
2,3,5,6-tetrachloroaniline (TCA): Formed by the reduction of the nitro group of this compound.
-
2,3,5,6-tetrachlorothioanisole (TCTA): A metabolite indicating a pathway involving sulfur-containing compounds.
-
Polar Metabolites: A significant portion of the metabolites are water-soluble and are suggested to be glutathione-related conjugates.[1] Hydrolysis of these polar metabolites yields 2,3,5,6-tetrachlorothiophenol.
-
Methyl 2,3,5,6-tetrachlorophenyl sulphoxide: Identified as a minor component of the polar fraction.[1]
Quantitative Data on this compound and its Metabolites in Potatoes
The following table summarizes the distribution of this compound and its metabolites in potato tubers after 186 days of storage, based on a study using [14C]this compound.
| Compound/Fraction | Peel (% of total 14C) | Peel (mg/kg as this compound) | Pulp (% of total 14C) | Pulp (mg/kg as this compound) | Whole Tuber (% of total 14C) | Whole Tuber (mg/kg as this compound) |
| This compound | 65.6 | 30.8 | 24.8 | 0.4 | 64.2 | 6.8 |
| Tetrachloroaniline (TCA) | ND | ND | 2.3 | 0.04 | 0.08 | ND |
| Tetrachlorothioanisole (TCTA) | ND | ND | 0.7 | 0.01 | 0.02 | ND |
| Polar metabolites | 23.3 | 10.9 | 53.5 | 0.9 | 24.3 | 2.6 |
| Unextracted | 7.7 | 3.6 | 8.6 | 0.1 | 7.7 | 0.8 |
Source: Goodyear, 1992, as cited in the FAO report on this compound.[1] ND: Not detected (<0.01 mg/kg)
Metabolism in Lettuce (Lactuca sativa)
Based on the metabolism of the structurally similar fungicide quintozene (pentachloronitrobenzene) in lettuce, a probable metabolic pathway for this compound can be inferred. Quintozene is readily taken up by lettuce from the soil and is metabolized to pentachloroaniline. This suggests that a primary metabolic step for this compound in lettuce is likely the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA). Further metabolism could lead to the formation of sulfur-containing conjugates, as suggested by the detection of TCTA sulphone.
Proposed Key Metabolic Steps in Lettuce:
-
Reduction: The nitro group of this compound is reduced to an amino group, forming 2,3,5,6-tetrachloroaniline (TCA).
-
Conjugation and Oxidation: TCA or this compound may undergo conjugation with sulfur-containing molecules, followed by oxidation to form metabolites like TCTA and its sulphone.
Metabolism in Chicory (Cichorium intybus)
There is a lack of specific scientific literature detailing the metabolism of this compound in chicory. While residues of this compound have been detected in chicory, the metabolic pathways have not been elucidated.
Experimental Protocols
Analysis of this compound and its Metabolites in Potatoes
The following is a summary of the experimental protocol used in the key study on this compound metabolism in potatoes (Goodyear, 1992, as cited in the FAO report).
1. Sample Preparation and Extraction:
-
Potatoes treated with [14C]this compound were stored for up to 186 days.
-
Tubers were separated into peel and pulp.
-
Samples were macerated and extracted with acetonitrile.
2. Analysis of Non-polar Metabolites:
-
The extract was partitioned, and the non-polar fraction was analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound, TCA, and TCTA.
3. Analysis of Polar Metabolites:
-
The aqueous (polar) fraction was subjected to alkaline hydrolysis.
-
The hydrolysate was partitioned with diethyl ether/dichloromethane.
-
The organic phase was analyzed by HPLC to identify metabolites released from the polar conjugates.
4. Identification:
-
Metabolite identities were confirmed by co-chromatography with authentic standards and by GC-MS analysis.
Visualizing Metabolic Pathways
The following diagrams illustrate the known and proposed metabolic pathways of this compound in potatoes and lettuce.
References
Performance of Tecnazene in Different Soil Types: A Comparative Guide
This guide provides a comprehensive comparison of the fungicide and potato sprout suppressant Tecnazene's performance in various soil environments. Due to limited publicly available studies directly comparing quantitative performance metrics across multiple soil types, this guide focuses on the established scientific principles governing this compound's behavior in soil, outlines standardized experimental protocols for its evaluation, and compares it with key alternatives based on available data.
This compound's Performance and Environmental Fate in Soil
This compound's efficacy and persistence in the soil are not static; they are dynamically influenced by a combination of the compound's intrinsic properties and the soil's physicochemical characteristics. The key processes governing its environmental fate are sorption, degradation, and volatilization.
Factors Influencing Performance
The performance of this compound is critically dependent on soil texture (the relative proportions of sand, silt, and clay) and organic matter content. These factors directly impact the sorption of this compound, which in turn affects its bioavailability for microbial degradation and its potential for leaching.[1][2]
-
Soil Organic Matter (OM): Organic matter is the primary sorbent for non-ionic organic pesticides like this compound.[3] Higher OM content leads to stronger adsorption, which can decrease both the rate of microbial degradation and the potential for leaching.[4][5]
-
Clay Content: Clay minerals, particularly expanding 2:1 silicate clays like montmorillonite, contribute to the sorption of pesticides due to their large surface area and cation exchange capacity. Increased clay content generally leads to higher sorption and reduced mobility.
-
Soil pH: While less critical for non-ionic compounds like this compound compared to ionizable pesticides, soil pH can influence microbial activity, thereby indirectly affecting the rate of biodegradation.
-
Volatilization: this compound is known to be volatile. This property is a significant pathway for its dissipation from soil, especially in warmer, coarser-textured soils like sand where sorption is weaker.
Expected Performance Across Soil Types
While specific comparative data is scarce, the following tables summarize the expected trends in this compound's degradation and mobility based on fundamental soil science principles.
Table 1: Expected Impact of Soil Properties on this compound Degradation
| Soil Property | Effect on Degradation Half-Life (DT50) | Rationale |
| High Organic Carbon (%) | Increase (Slower Degradation) | Stronger sorption reduces the bioavailability of this compound to soil microorganisms. |
| High Clay Content (%) | Increase (Slower Degradation) | Increased sorption to clay surfaces limits availability for microbial breakdown. |
| High Sand Content (%) | Decrease (Faster Degradation/Dissipation) | Weaker sorption increases bioavailability and loss through volatilization is more rapid. |
| Optimal Soil Moisture & Temperature | Decrease (Faster Degradation) | Favorable conditions enhance soil microbial activity, which is the primary driver of biodegradation. |
Table 2: Expected Impact of Soil Properties on this compound Mobility
| Soil Property | Soil Adsorption Coefficient (Koc) | Leaching Potential | Rationale |
| High Organic Carbon (%) | High | Low | Koc is the soil adsorption coefficient normalized to organic carbon; higher Koc indicates stronger binding and less mobility. |
| High Clay Content (%) | High (contributes to Kd) | Low | Clay minerals increase the overall soil-water distribution coefficient (Kd), reducing mobility. |
| High Sand Content (%) | Low | High | Sandy soils have low organic matter and clay, leading to weak sorption and high potential for leaching. |
| High pH | Minimal Direct Effect | Indirect effects | As a non-ionic compound, pH has a minimal direct effect on this compound's sorption, but can alter microbial communities affecting degradation. |
Comparison with Alternative Products
This compound is primarily used as a potato sprout suppressant. Its main alternative for decades has been Chlorpropham (CIPC). However, due to regulatory restrictions on CIPC, other alternatives are gaining prominence. A direct comparison of their soil performance is limited, but they can be compared on other key attributes.
Table 3: Comparison of this compound and its Alternatives
| Feature | This compound (TCNB) | Chlorpropham (CIPC) | 1,4-Dimethylnaphthalene (1,4-DMN) | Essential Oils (e.g., Carvone, Clove Oil) |
| Primary Function | Sprout Suppressant, Fungicide (Dry Rot) | Sprout Suppressant, Herbicide | Sprout Suppressant | Sprout Suppressant, Fungicidal/Bactericidal |
| Mode of Action | Disrupts membrane function; potential gibberellin biosynthesis inhibitor. | Mitotic inhibitor (prevents cell division). | Plant growth regulator; mechanism not fully elucidated. | Disrupts mitochondrial function, inhibits enzymes. |
| Application | Post-harvest dust or thermal fog. | Post-harvest aerosol fog or spray. | Post-harvest thermal fog. | Post-harvest thermal fog or spray. |
| Persistence in Soil | Moderately persistent; dissipation influenced by volatilization and sorption. | Moderately persistent; degradation is microbially mediated. | Generally considered less persistent than CIPC. | Volatile and generally non-persistent. |
| Regulatory Status | Use restricted in some regions (e.g., no longer approved in the EU). | Use severely restricted or banned in many regions (e.g., EU). | Generally regarded as a safer alternative; approved in many regions. | Generally considered safe; often used in organic production. |
Experimental Protocols
To generate robust, comparable data on the performance of this compound in different soils, standardized methodologies are essential. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol 1: Aerobic Transformation in Soil (Based on OECD Guideline 307)
This study determines the rate and pathway of this compound degradation in soil under aerobic conditions.
-
Soil Selection and Preparation:
-
Select at least two distinct soil types (e.g., a sandy loam and a clay loam).
-
Characterize each soil for texture (% sand, silt, clay), organic carbon content, pH, and microbial biomass.
-
Air-dry the soils and sieve them to <2 mm. Adjust moisture content to 40-60% of maximum water holding capacity.
-
Pre-incubate the soils in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow microbial populations to stabilize.
-
-
Test Substance Application:
-
Use ¹⁴C-radiolabeled this compound to facilitate mass balance calculations.
-
Prepare a stock solution and apply it to the soil samples to achieve a concentration relevant to typical agricultural application rates. Ensure even distribution.
-
-
Incubation:
-
Place the treated soil samples into flow-through incubation systems or biometer flasks.
-
Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days.
-
Pass a continuous stream of humidified, carbon dioxide-free air through the system.
-
Trap volatile organic compounds and evolved ¹⁴CO₂ in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
-
-
Sampling and Analysis:
-
Sacrifice duplicate flasks at pre-defined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts for the parent this compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Quantify the radioactivity in the CO₂ traps (mineralization) and in the unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate the mass balance at each sampling point.
-
Determine the dissipation kinetics of this compound and the formation/decline kinetics of major metabolites.
-
Calculate the time for 50% and 90% dissipation (DT50 and DT90) using appropriate kinetic models (e.g., single first-order).
-
Protocol 2: Adsorption-Desorption Study (Based on OECD Guideline 106)
This study determines the sorption of this compound to soil particles, providing insight into its mobility.
-
Soil and Solution Preparation:
-
Use the same characterized soils as in the degradation study. Air-dry and sieve to <2 mm.
-
Prepare a stock solution of ¹⁴C-Tecnazene in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.
-
-
Preliminary Tests (Tier 1):
-
Determine the optimal soil-to-solution ratio to ensure that 20-80% of the this compound is adsorbed.
-
Establish the time required to reach adsorption equilibrium (e.g., by shaking samples for 2, 4, 8, 24, 48 hours).
-
Verify the stability of this compound in the test system over the equilibration period.
-
-
Adsorption Phase (Tier 2/3):
-
Add a known volume of the this compound solution to a known mass of soil in centrifuge tubes.
-
Prepare a range of concentrations to develop a full adsorption isotherm (Tier 3).
-
Include control samples without soil to check for adsorption to the vessel walls.
-
Shake the tubes at a constant temperature (e.g., 20°C) for the pre-determined equilibrium time.
-
-
Separation and Analysis:
-
Centrifuge the samples to separate the solid and aqueous phases.
-
Analyze the concentration of ¹⁴C-Tecnazene remaining in the aqueous phase (supernatant) using LSC.
-
Calculate the amount of this compound adsorbed to the soil by the difference between the initial and final aqueous concentrations.
-
-
Desorption Phase (Optional):
-
Remove a portion of the supernatant from the adsorption phase and replace it with fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake again for the same equilibrium time.
-
Centrifuge and analyze the aqueous phase to determine the amount of desorbed this compound.
-
-
Data Analysis:
-
Calculate the soil-water distribution coefficient (Kd) for each concentration.
-
Normalize Kd to the soil's organic carbon content to determine the organic carbon-water partition coefficient (Koc).
-
Fit the data to adsorption models (e.g., Freundlich isotherm) to describe the concentration-dependent sorption behavior.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the factors influencing this compound's fate, a typical experimental workflow, and its proposed fungicidal mechanism.
Caption: Factors influencing the environmental fate of this compound in soil.
Caption: Experimental workflow for assessing this compound's fate in soil.
Caption: Proposed fungicidal mode of action for this compound.
References
Validation of Tecnazene Analysis: A Comparative Guide Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Tecnazene, a post-harvest fungicide and sprout suppressant. The validation of these methods is critically supported by the use of Certified Reference Materials (CRMs), ensuring the accuracy, precision, and traceability of analytical data. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols to aid in the selection of the most appropriate method for specific research and monitoring applications.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification is influenced by factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The most prevalent techniques for this compound analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. The following tables summarize the performance of these methods based on available validation data.
Table 1: Performance Comparison of GC-based Methods for this compound Analysis
| Parameter | GC-MS | GC-MS/MS |
| Principle | Gas chromatography separation followed by mass spectrometry detection. | Gas chromatography separation with tandem mass spectrometry for enhanced selectivity. |
| Typical Matrix | Olive Oil, Tea | Fruits and Vegetables |
| Recovery (%) | - | 70-120% |
| Precision (%RSD) | - | < 20% |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | 5-15 ng/g |
| Linearity (r²) | > 0.99 | > 0.99 |
| Reference | [1] | [2] |
Table 2: Performance of QuEChERS Sample Preparation with LC-MS/MS for Pesticide Analysis
| Parameter | LC-MS/MS with QuEChERS |
| Principle | "Quick, Easy, Cheap, Effective, Rugged, and Safe" solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. |
| Typical Matrix | Fruits and Vegetables, Soil |
| Recovery (%) | 70-120% |
| Precision (%RSD) | < 20% |
| Limit of Quantification (LOQ) | 0.1-25 ng/g |
| Linearity (r²) | ≥ 0.99 |
| Reference | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound.
QuEChERS Sample Preparation and GC-MS/MS Analysis
This method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.
a. Sample Extraction (QuEChERS)
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The upper acetonitrile layer is collected for cleanup.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The supernatant is collected, and a portion is transferred to an autosampler vial for GC-MS/MS analysis.
c. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a low-polarity phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Mass Spectrometer (MS/MS): Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound. Specific precursor and product ion transitions for this compound should be optimized.
HPLC-UV Analysis
While less common for complex matrices due to lower selectivity compared to mass spectrometry, HPLC-UV can be a viable option for simpler sample matrices or for screening purposes.
a. Sample Preparation
-
Extraction of this compound from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol).
-
The extract may require cleanup using solid-phase extraction (SPE) to remove interfering compounds.
-
The final extract is evaporated and reconstituted in the mobile phase.
b. HPLC-UV Instrumental Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.
Validation Workflow Using Certified Reference Materials
The validation of an analytical method ensures its suitability for the intended purpose. Certified Reference Materials (CRMs) are indispensable in this process, providing a benchmark for accuracy and traceability.
Caption: Workflow for analytical method validation using Certified Reference Materials.
References
Comparison of Tecnazene extraction methods (Soxhlet vs. ultrasonic)
A Comprehensive Comparison of Tecnazene Extraction Methods: Soxhlet vs. Ultrasonic Extraction
For researchers and analytical chemists, the efficient extraction of target analytes from complex matrices is a critical first step in achieving accurate quantitative analysis. This guide provides a detailed comparison of two common extraction techniques, Soxhlet and ultrasonic extraction, with a focus on their application for the fungicide this compound from environmental and food samples.
Principles of the Extraction Methods
Soxhlet extraction , a classic and exhaustive technique, involves the continuous washing of a solid sample with a distilled solvent. The sample is placed in a thimble, and the solvent is heated, vaporized, condensed, and allowed to drip back onto the sample, cyclically extracting the analyte. This method is often considered a benchmark for extraction efficiency.[1][2]
Ultrasonic extraction , also known as sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, leading to the disruption of cell walls and enhanced penetration of the solvent into the sample matrix, thereby accelerating the extraction process.[3][4][5]
Quantitative Performance Comparison
| Parameter | Soxhlet Extraction | Ultrasonic Extraction | Key Considerations |
| Extraction Time | 4–24 hours | 15–60 minutes | Ultrasonic extraction offers a significant reduction in extraction time. |
| Solvent Consumption | High (200–500 mL per sample) | Moderate (50–150 mL per sample) | Sonication is generally more solvent-efficient. |
| Extraction Temperature | Boiling point of the solvent | Typically room temperature to slightly elevated | Soxhlet's high temperature can risk degradation of thermolabile compounds. |
| Extraction Efficiency | Generally high and exhaustive | Good to high, dependent on optimization | Soxhlet is often the reference method for efficiency. |
| Automation Potential | Limited | High (multiple samples can be processed simultaneously in an ultrasonic bath) | Ultrasonic baths are well-suited for high-throughput laboratories. |
| Capital Cost | Low to moderate | Moderate | The initial investment for ultrasonic equipment may be higher. |
| Operational Complexity | Simple setup, but requires monitoring | Very simple and straightforward | Both methods are relatively easy to perform. |
Experimental Protocols
Below are detailed protocols for the extraction of this compound from soil and potato matrices using both Soxhlet and ultrasonic methods. These are generalized procedures based on established methods for pesticide residue analysis.
Soxhlet Extraction Protocol for this compound in Soil/Potato
1. Sample Preparation:
- Soil: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Potato: Homogenize the potato sample (peel and pulp) using a high-speed blender.
- Weigh approximately 10-20 g of the prepared sample into a cellulose extraction thimble.
- Mix the sample with anhydrous sodium sulfate to remove residual moisture.
2. Apparatus Setup:
- Place the thimble containing the sample into the Soxhlet extractor.
- Add 250-300 mL of a suitable solvent (e.g., hexane or a hexane/acetone mixture) and a few boiling chips to a round-bottom flask.
- Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser.
3. Extraction Process:
- Heat the solvent in the round-bottom flask to its boiling point.
- Allow the extraction to proceed for 6-12 hours, ensuring a consistent cycle rate (4-6 cycles per hour).
4. Post-Extraction:
- After cooling, the extract is collected from the round-bottom flask.
- The extract is then concentrated using a rotary evaporator.
- The concentrated extract is ready for cleanup and subsequent analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Ultrasonic Extraction Protocol for this compound in Soil/Potato
1. Sample Preparation:
- Prepare the soil or potato sample as described in the Soxhlet protocol.
- Weigh approximately 10-20 g of the prepared sample into a glass beaker or flask.
2. Extraction Process:
- Add 50-100 mL of a suitable solvent (e.g., acetone or ethyl acetate) to the sample.
- Place the beaker/flask into an ultrasonic bath.
- Sonicate the sample for 20-30 minutes. The temperature of the water bath can be controlled to prevent overheating.
3. Analyte Separation:
- After sonication, decant the solvent into a separate container.
- Repeat the extraction process with a fresh portion of the solvent two more times to ensure complete extraction.
- Combine the solvent extracts.
4. Post-Extraction:
- Filter the combined extract to remove any solid particles.
- Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
- The resulting extract is then ready for cleanup and instrumental analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both extraction methods.
References
A Comparative Guide to the Quantification of Tecnazene: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the fungicide Tecnazene in various matrices is critical for ensuring food safety, environmental monitoring, and toxicological studies. This guide provides an objective comparison of the two primary analytical techniques employed for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research needs.
The quantification of this compound, a fungicide and potato sprout inhibitor, demands high sensitivity and selectivity due to its potential persistence in the environment and food products. The choice of analytical methodology is paramount in achieving reliable results. This guide delves into the specifics of GC-MS/MS and HPLC-UV methods, offering a clear comparison of their performance characteristics.
Methodologies and Experimental Protocols
A common and effective sample preparation technique for extracting this compound from complex food matrices, such as potatoes and other vegetables, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a cleanup step to remove interfering matrix components.
Experimental Workflow: QuEChERS Extraction and Analysis
The general workflow for this compound analysis in food samples involves sample homogenization, extraction, cleanup, and subsequent analysis by either GC-MS/MS or HPLC-UV.
Caption: General workflow for this compound quantification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is a highly sensitive and selective technique, making it well-suited for trace-level analysis of pesticides like this compound.
1. Sample Preparation (QuEChERS):
-
Homogenization: A representative 10-15 g sample of the vegetable matrix is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute. A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to induce phase separation. The tube is again shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 sorbent to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water. The tube is vortexed and centrifuged. The final extract is collected for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is commonly used.
-
Injection: Pulsed splitless injection mode is often employed to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate this compound from other components in the extract. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) is the standard mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a precursor ion for this compound and monitoring specific product ions.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
While less common for this compound analysis than GC-MS, HPLC-UV can be a viable alternative, particularly in laboratories where GC-MS is not available. A specific validated method for this compound by HPLC-UV is not readily found in recent literature, which favors mass spectrometry-based detection for pesticide residue analysis. However, a general method for fungicides of similar chemical properties can be described.
1. Sample Preparation (QuEChERS):
-
The same QuEChERS protocol as described for the GC-MS/MS method can be utilized for sample extraction and cleanup.
2. HPLC-UV Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of moderately non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a buffer, is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
UV Detector:
-
Detection Wavelength: The UV detector would be set at a wavelength where this compound exhibits maximum absorbance.
-
Performance Comparison: Accuracy and Precision
The performance of an analytical method is primarily assessed by its accuracy (closeness to the true value) and precision (reproducibility of measurements). These are evaluated through validation parameters such as recovery, linearity, limit of detection (LOD), limit of quantification (LOQ), and relative standard deviation (RSD).
The following diagram illustrates the relationship between accuracy and precision.
Caption: Conceptualizing accuracy and precision.
| Parameter | GC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | Data not available |
| Limit of Quantification (LOQ) | 0.002 - 0.01 mg/kg[1] | Data not available |
| **Linearity (R²) ** | > 0.99[2] | Data not available |
| Recovery (%) | 91.38 - 117.56%[1][3] | Data not available |
| Precision (RSD%) | < 15%[2] | Data not available |
| Selectivity | Very High (based on mass fragmentation) | Moderate to Low (potential for co-eluting interferences) |
| Throughput | High (with modern autosamplers) | High |
| Cost | Higher initial investment and maintenance | Lower initial investment and maintenance |
Discussion and Recommendations
GC-MS/MS stands out as the superior method for the quantification of this compound in food matrices. Its key advantages are:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) in MRM mode allows for the detection of this compound at very low concentrations with minimal interference from the sample matrix. This is crucial for ensuring compliance with stringent maximum residue limits (MRLs).
-
Confirmed Identification: The fragmentation pattern of the molecule in the mass spectrometer provides a high degree of confidence in the identification of this compound.
-
Robustness: The QuEChERS sample preparation method is well-established and validated for a wide range of pesticides, including this compound, in various food commodities.
HPLC-UV presents a more cost-effective alternative but comes with significant limitations for this compound analysis:
-
Lower Sensitivity and Selectivity: UV detection is inherently less sensitive than mass spectrometry. Furthermore, it is prone to interference from co-eluting compounds in the sample extract that absorb at the same wavelength as this compound, potentially leading to inaccurate quantification.
-
Lack of Confirmatory Data: A UV signal alone is not sufficient for unambiguous identification of the analyte.
-
Limited Availability of Validated Methods: The scarcity of published, validated HPLC-UV methods for this compound suggests that it is not the preferred technique for this application in the scientific community.
For researchers, scientists, and drug development professionals requiring accurate, precise, and defensible data for this compound quantification, the GC-MS/MS method coupled with QuEChERS sample preparation is the recommended approach. Its high sensitivity, selectivity, and the confirmatory nature of the data make it the gold standard for trace-level pesticide residue analysis. While HPLC-UV may have applications for other compounds, its limitations in sensitivity and selectivity make it a less reliable choice for the quantification of this compound in complex matrices. The development and validation of a new HPLC-UV method would be a significant undertaking and may still not achieve the performance characteristics of established GC-MS/MS methods.
References
- 1. Development, validation of QuEChERS-based method for simultaneous determination of multiclass pesticide residue in milk, and evaluation of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Toxicity of Tecnazene and its Metabolites: A Guide for Researchers
This guide provides a comparative toxicological overview of the fungicide Tecnazene and its principal metabolites. The information is intended for researchers, scientists, and professionals in drug development and toxicology. The data presented is compiled from various toxicological studies and databases to facilitate an objective comparison.
Executive Summary
This compound, a polychlorinated nitroaromatic compound, undergoes extensive metabolism in mammals, leading to the formation of several metabolites. The primary metabolic pathway involves the reduction of the nitro group to form 2,3,5,6-tetrachloroaniline (TCA), followed by further transformations. Another significant pathway is the conjugation with glutathione, leading to the formation of a mercapturic acid derivative. This guide focuses on the comparative toxicity of this compound and its major metabolite, 2,3,5,6-tetrachloroaniline (TCA), for which toxicological data are most readily available. While quantitative data for some metabolites are limited, their toxic potential is inferred from their chemical class and available qualitative data.
Data Presentation: Comparative Toxicity
The following table summarizes the available quantitative and qualitative toxicity data for this compound and its primary metabolite, 2,3,5,6-tetrachloroaniline (TCA).
| Toxicological Endpoint | This compound | 2,3,5,6-Tetrachloroaniline (TCA) |
| Acute Oral Toxicity (LD50) | 7500 mg/kg (rat)[1] | Toxic if swallowed (GHS Category 3)[2][3] |
| Acute Dermal Toxicity (LD50) | >2020 mg/kg (rabbit)[4] | Toxic in contact with skin (GHS Category 3)[2] |
| Acute Inhalation Toxicity (LC50) | >3 mg/L (4-hr, rat) | Toxic if inhaled (GHS Category 3) |
| Chronic Toxicity (NOAEL) | 38 mg/kg bw/day (rat, 2-year study) | May cause damage to organs through prolonged or repeated exposure (GHS Category 2) |
Metabolic Pathway of this compound
This compound is metabolized in mammals primarily through two main pathways: reduction of the nitro group and conjugation with glutathione. The initial reduction leads to the formation of 2,3,5,6-tetrachloroaniline (TCA). TCA can be further metabolized. The second major pathway involves the direct displacement of the nitro group by glutathione, which is subsequently processed to a mercapturic acid derivative and excreted.
References
Navigating the Regulatory Landscape of Tecnazene in Food Products: A Comparative Analysis
For researchers, scientists, and professionals in drug and agricultural development, understanding the regulatory and functional landscape of agrochemicals is paramount. This guide provides a comprehensive comparison of Tecnazene, a post-harvest potato sprout suppressant and fungicide, with its alternatives, supported by regulatory data, experimental findings, and an examination of its biological mechanisms.
Global Regulatory Limits for this compound: A Tabular Overview
The use of this compound on food products is strictly regulated by national and international bodies, with Maximum Residue Limits (MRLs) varying significantly across jurisdictions. Notably, this compound is not an approved active substance in the European Union, and therefore, a default MRL of 0.01 mg/kg is applied to all food products. The following table summarizes the MRLs for this compound in potatoes, its primary application, across several key regions.
| Regulatory Body | Food Product | Maximum Residue Limit (MRL) (mg/kg) |
| European Union (EU) | All Food Products | 0.01[1][2] |
| United States (US EPA) | Potato | 20 |
| Canada (Health Canada) | Potato | 0.1 |
| Australia & New Zealand (FSANZ) | Potato | 0.1 |
| Japan | Potato | 0.01 |
| Codex Alimentarius | Potato | 10 |
Performance Comparison: this compound and Its Alternatives
This compound's primary functions are to inhibit sprouting in stored potatoes and to control dry rot caused by Fusarium species. A comparison with its main alternatives reveals a trade-off between efficacy, regulatory acceptance, and the nature of the compound.
Sprout Suppression
| Compound | Efficacy | Key Characteristics |
| This compound | Effective | Also possesses fungicidal properties. |
| Chlorpropham (CIPC) | 80-95% sprout suppression for 6-9 months[3] | Historically the most common and effective sprout inhibitor, but its use is now banned in the EU due to health concerns[4][5] |
| 1,4-Dimethylnaphthalene (1,4-DMN) | 60-85% sprout suppression for 4-6 months; can be as effective as CIPC at certain application rates | A naturally occurring volatile in potatoes that reversibly inhibits sprouting by enhancing dormancy |
| Essential Oils (e.g., Clove, Mint) | 60-90% efficacy, but require reapplication | Natural, volatile compounds that act as sprout suppressants, often with a "burning" effect on emerging sprouts. |
| Ethylene | Effective at inhibiting sprout elongation | A plant hormone that can suppress sprout growth when applied continuously during storage. |
Fungicidal Activity
As a fungicide, this compound is primarily used to control dry rot in potatoes. Alternatives generally offer broader-spectrum activity against a range of potato pathogens.
| Fungicide | Target Pathogens | Efficacy |
| This compound | Fusarium spp. (dry rot) | Effective against specific pathogens. |
| Azoxystrobin + Difenoconazole | Broad-spectrum, including Fusarium spp. | High efficacy against mycelial growth of Fusarium isolates |
| Imazalil | Fusarium spp. | Complete inhibition of mycelial growth of Fusarium isolates in vitro |
| Thiabendazole | Fusarium spp. | Complete inhibition of mycelial growth of Fusarium isolates in vitro |
| Bio-fungicides (e.g., Bacillus subtilis) | Broad-spectrum, including Fusarium spp. | Variable, used in organic production. |
Experimental Protocols
Accurate monitoring and assessment of this compound residues and its toxicological profile are crucial for regulatory compliance and risk assessment.
Residue Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is widely used for the quantitative analysis of this compound residues in food matrices.
1. Sample Preparation:
- A homogenized sample of the food product (e.g., potato) is extracted with a suitable organic solvent, such as hexane or acetone.
- The extract is then subjected to a clean-up procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or column chromatography.
2. GC-ECD Analysis:
- Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
- Column: A capillary column suitable for organochlorine pesticide analysis (e.g., DB-5 or equivalent).
- Injector Temperature: Typically around 250°C.
- Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.
- Detector Temperature: Typically around 300°C.
- Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
- Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Toxicological Assessment: Acute Oral Toxicity Study (General Protocol)
This type of study is fundamental in determining the acute toxicity of a substance.
1. Test Animals:
- Typically, young adult rats of a specific strain (e.g., Sprague-Dawley or Wistar) are used. Both sexes are included.
2. Acclimatization:
- Animals are acclimatized to the laboratory conditions for at least 5 days before the study begins.
3. Administration of Test Substance:
- This compound is administered by oral gavage in a suitable vehicle.
- A range of dose levels is used to determine the dose-response relationship. A control group receives the vehicle only.
4. Observation Period:
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
5. Necropsy:
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
6. Data Analysis:
- The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Sprout Suppression
While the exact molecular mechanism of this compound's sprout-suppressing activity is not fully elucidated, it is hypothesized to interfere with cell division in the apical meristem of the potato tuber, potentially through disruption of hormonal signaling pathways that regulate dormancy and germination. One proposed, though not definitively proven, mechanism is the inhibition of gibberellin biosynthesis or action.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tecnazene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Tecnazene, a chlorinated nitroaromatic fungicide. Adherence to these guidelines is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Spill Response
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is worn. In the event of a spill, immediate action is necessary to contain the material and prevent its spread.
For solid this compound spills:
-
Carefully sweep up the spilled material.
-
Use an absorbent material such as moist sawdust, sand, or earth to collect any remaining product.[1]
-
Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.[1]
For liquid formulations containing this compound:
-
Create a barrier with an inert material like sand or earth to prevent the liquid from spreading.[1]
-
Absorb the spilled liquid with sawdust, sand, or earth.[1]
-
Sweep up the contaminated absorbent material and place it in a designated, sealable hazardous waste container.[1]
Following the initial cleanup of any spill, the contaminated area should be covered with damp sawdust, sand, or earth, which should then be collected and placed in the hazardous waste container. Care must be taken to prevent runoff into water courses.
Hazardous Waste Classification
In the United States, any non-domestic waste containing this compound must be treated as hazardous waste. While a specific RCRA (Resource Conservation and Recovery Act) waste code for this compound is not explicitly provided in the search results, wastes from the manufacturing and processing of chlorinated pesticides fall under specific hazardous waste categories. It is the responsibility of the waste generator to properly classify the waste in accordance with federal, state, and local regulations.
Recommended Disposal Procedures
The primary and most recommended method for the disposal of this compound and other organochlorine pesticide waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compounds.
| Disposal Method | Key Parameters | Regulatory Compliance |
| Incineration | Must be carried out in a proper incinerator designed for organochlorine waste. Recommended conditions include a temperature of 1000°C with a residence time of 30 minutes, followed by effluent gas scrubbing. | Comply with all federal, state, and local regulations for hazardous waste incineration. In the USA, specific instructions for incineration of this compound waste are provided. |
| Landfill | Only to be used if incineration is not possible. The waste must be buried in an approved dump or landfill where there is no risk of contaminating surface or groundwater. | Must comply with local legislation regarding the disposal of toxic wastes. |
Important Considerations:
-
Never pour this compound waste down the drain or dispose of it with regular laboratory trash.
-
Surplus product, contaminated absorbents, and empty containers should all be disposed of as hazardous waste.
-
To prevent reuse, it is recommended to puncture empty this compound containers before disposal.
-
Always consult and comply with your institution's specific hazardous waste management protocols and local regulations.
Experimental Protocols: Deactivation and Neutralization
Currently, there are no widely established or recommended experimental protocols for the chemical neutralization or deactivation of this compound waste in a standard laboratory setting. Organochlorine pesticides like this compound are known for their stability and persistence, making them resistant to simple chemical degradation methods. Research has been suggested to explore degradation under severe conditions, such as high temperature and pressure, but practical and safe laboratory-scale procedures have not been identified in the provided search results. Therefore, chemical neutralization is not a recommended disposal method.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Building a strong foundation of trust in laboratory safety and chemical handling requires a commitment to best practices that extend beyond the research itself.
References
Essential Safety and Logistical Information for Handling Tecnazene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Tecnazene is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆HCl₄NO₂ | [1] |
| Relative Molecular Mass | 260.89 g/mol | [2][3] |
| Appearance | Colorless, odorless crystalline solid | [1] |
| Melting Point | 99 °C | [1] |
| Boiling Point | 304 °C | |
| Water Solubility | 0.44 mg/L at 20°C | |
| Solubility in other solvents | Readily soluble in carbon disulfide, benzene, chloroform, ketones, and aromatic and chlorinated hydrocarbon compounds. 40 g/L in ethanol at 25°C. | |
| Vapor Pressure | 0.0018 mm Hg |
Table 2: Toxicological Data
| Parameter | Value | Species | Source |
| Oral LD₅₀ | 7500 mg/kg | Rat | |
| Acceptable Daily Intake (ADI) for humans | 0-0.01 mg/kg body weight | - | |
| No-Observed-Adverse-Effect Level (NOAEL) | 38 mg/kg body weight/day | Rat | |
| No-Observed-Adverse-Effect Level (NOAEL) | 200 mg/kg body weight/day | Mouse | |
| No-Observed-Adverse-Effect Level (NOAEL) | 15 mg/kg body weight/day | Dog |
Table 3: Hazard Classifications
| Classification | Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Skin Sensitization | H317 | May cause an allergic skin reaction | |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects |
Operational Plan: Handling and Disposal
Adherence to strict protocols for handling and disposing of this compound is crucial to minimize exposure and environmental contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and handling precautions.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be locked and accessible only to authorized personnel. Do not store near foodstuffs or animal feed.
Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant suit. For larger quantities or in case of potential splashing, consider additional protective clothing.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. In the USA, any non-domestic waste containing this compound must be treated as hazardous waste, with specific instructions for incineration.
-
Container Decontamination: Puncture and decontaminate empty containers before disposal to prevent reuse.
Emergency Procedures
Immediate and appropriate response to emergencies is critical to mitigate harm.
Spills
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.
-
Absorb: For solid spills, sweep up the material. For liquid spills, absorb with an inert material (e.g., sand, earth). Moisten powdered material to reduce dust during cleanup.
-
Collect: Place the absorbed material into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Personal Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: A flowchart for emergency procedures in case of a this compound spill or exposure.
Metabolic Pathway
While a specific signaling pathway for the toxicological effects of this compound is not well-documented, its metabolic pathway has been studied. This compound is extensively metabolized in animals. The primary routes of metabolism involve the reduction of the nitro group and its replacement by glutathione.
Caption: A diagram illustrating the metabolic fate of this compound in animals.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
